molecular formula C7H4BrF5N2S B1380088 4-Bromo-6-(pentafluorothio)-1H-benzimidazole CAS No. 1432075-84-7

4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Cat. No.: B1380088
CAS No.: 1432075-84-7
M. Wt: 323.08 g/mol
InChI Key: DQYKPHFROCNMJE-UHFFFAOYSA-N
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Description

4-Bromo-6-(pentafluorothio)-1H-benzimidazole is a useful research compound. Its molecular formula is C7H4BrF5N2S and its molecular weight is 323.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(pentafluorothio)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(pentafluorothio)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7-bromo-3H-benzimidazol-5-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5N2S/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKPHFROCNMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pentafluorothio Advantage: Technical Guide to 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1432075-84-7 Molecular Formula: C₇H₄BrF₅N₂S Molecular Weight: 323.08 g/mol [1]

Part 1: Executive Technical Summary

4-Bromo-6-(pentafluorothio)-1H-benzimidazole represents a convergence of two high-value motifs in modern medicinal chemistry: the "privileged" benzimidazole scaffold and the pentafluorosulfanyl (


) group. Often termed "Super-Trifluoromethyl," the 

moiety offers distinct physicochemical advantages over the traditional

group, including higher lipophilicity, greater electronegativity, and superior metabolic stability.

This molecule serves as a bifunctional core for divergent synthesis. The C4-Bromine atom provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into novel chemical space, while the


 group at the C6 position modulates the electronic environment and physicochemical profile of the resulting drug candidate.
Key Physicochemical Attributes
PropertyValue/DescriptionImpact on Drug Design
Lipophilicity (

)
High (


)
Enhances membrane permeability and blood-brain barrier penetration compared to

(

).
Electronegativity High (

)
Strong electron-withdrawing nature lowers the pKa of the benzimidazole NH, influencing binding affinity.
Steric Bulk High (

)
The

group is bulky (between t-Butyl and

), offering unique steric protection against metabolic oxidation.
Stability Hydrolytically StableThe C-S bond is chemically inert under physiological conditions.

Part 2: Synthesis Strategy & Protocols

Expertise Note: Direct bromination of a pre-formed 6-(pentafluorothio)benzimidazole is often non-regioselective, yielding mixtures of 4-bromo and 7-bromo isomers. The authoritative route for high-purity synthesis involves pre-functionalized ring closure . This ensures the bromine atom is locked in the correct position relative to the


 group before the imidazole ring is formed.
Retrosynthetic Logic

The synthesis targets the cyclization of 3-bromo-5-(pentafluorothio)benzene-1,2-diamine . This precursor is generated from the commercially available 4-(pentafluorothio)aniline through a sequence of protection, bromination, nitration, and reduction.

Step-by-Step Protocol
Step 1: Regioselective Bromination
  • Precursor: 4-(Pentafluorothio)aniline (CAS 2993-24-0).

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: Dissolve the aniline in acetonitrile at 0°C. Add NBS (1.05 eq) portion-wise. The strong para-directing effect of the amine (relative to the meta-directing

    
    ) directs bromine to the ortho-position relative to the amine (position 2).
    
  • Product: 2-Bromo-4-(pentafluorothio)aniline.

Step 2: Nitration
  • Reagents:

    
    , 
    
    
    
    , Acetic Anhydride (protection strategy may be required).
  • Mechanism: Standard electrophilic aromatic substitution. The amino group (often protected as an acetamide to prevent oxidation) directs the nitro group ortho to itself. Due to the bromine at position 2, the nitro group enters position 6.

  • Product: 2-Bromo-6-nitro-4-(pentafluorothio)aniline.

Step 3: Reduction to Diamine
  • Reagents: Iron powder/NH₄Cl or

    
    /HCl.
    
  • Procedure: Reflux the nitro-aniline in ethanol/water with iron powder. Monitor by TLC until the nitro group is fully reduced to the amine.

  • Product: 3-Bromo-5-(pentafluorothio)benzene-1,2-diamine.

Step 4: Benzimidazole Cyclization
  • Reagents: Formic acid (or Triethyl orthoformate).

  • Procedure:

    • Suspend the diamine (1.0 eq) in 4N HCl or pure formic acid.

    • Reflux for 4–6 hours.

    • Cool to room temperature and neutralize with

      
       to precipitate the product.
      
    • Recrystallize from Ethanol/Water.[2]

  • Validation:

    
    H NMR should show the distinct C2-H singlet of the benzimidazole ring (~8.2 ppm) and the loss of broad amine signals.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-(Pentafluorothio)aniline (Starting Material) Bromination Step 1: Bromination (NBS, ACN) Start->Bromination Inter1 2-Bromo-4-(pentafluorothio)aniline Bromination->Inter1 Nitration Step 2: Nitration (HNO3/H2SO4) Inter1->Nitration Inter2 2-Bromo-6-nitro-4-(pentafluorothio)aniline Nitration->Inter2 Reduction Step 3: Reduction (Fe/NH4Cl) Inter2->Reduction Diamine 3-Bromo-5-(pentafluorothio) benzene-1,2-diamine Reduction->Diamine Cyclization Step 4: Cyclization (Formic Acid) Diamine->Cyclization Target 4-Bromo-6-(pentafluorothio)- 1H-benzimidazole (CAS 1432075-84-7) Cyclization->Target

Figure 1: Retrosynthetic pathway utilizing pre-functionalized ring closure to ensure regiochemical fidelity.

Part 3: Functionalization & Reactivity

The utility of CAS 1432075-84-7 lies in its ability to serve as a divergent core. The reactivity profile is dominated by the acidic N-H (pKa ~10-11) and the electrophilic C-Br bond.

Tautomerism & N-Alkylation (The "Ambiguity Trap")

Critical Concept: In solution, the 1H-benzimidazole exists as a tautomeric mixture. The hydrogen atom shifts between N1 and N3. Consequently, 4-bromo-6-SF5 is in dynamic equilibrium with 7-bromo-5-SF5 .

  • Reaction: Alkylation (e.g., with Methyl Iodide,

    
    ) locks the tautomer.
    
  • Regioselectivity: Alkylation typically favors the N1 position (less sterically hindered) but mixtures are common. The bulky 7-bromo (or 4-bromo) substituent can sterically steer alkylation to the distal nitrogen.

  • Separation: Isomers must be separated by column chromatography.

C4-Bromine Cross-Coupling

The bromine at C4 is activated for Palladium-catalyzed coupling, though slightly less reactive than a C-I bond.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water.
  • Buchwald-Hartwig: Amination at C4 creates kinase-inhibitor motifs (mimicking the ATP hinge binder).

    • Catalyst System:

      
       with Xantphos or BrettPhos.
      
Divergent Synthesis Diagram

ReactivityHub cluster_N N-Functionalization cluster_C C4-Functionalization Core 4-Bromo-6-(SF5)-Benzimidazole (Scaffold) Alkylation N-Alkylation (R-X, Base) Core->Alkylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald Isomer1 1-R-4-Br-6-SF5 (Major) Alkylation->Isomer1 Isomer2 1-R-7-Br-5-SF5 (Minor) Alkylation->Isomer2 Biaryl 4-Aryl-6-SF5 Derivatives Suzuki->Biaryl Amino 4-Amino-6-SF5 Derivatives Buchwald->Amino

Figure 2: Divergent synthesis map showing N-alkylation (tautomer locking) and C4-cross-coupling pathways.

Part 4: Applications in Drug Discovery[3]

Bioisosterism

The 4-bromo-6-SF5-benzimidazole scaffold is a potent bioisostere for:

  • Trifluoromethyl-benzimidazoles: Replacing

    
     with 
    
    
    
    often improves metabolic stability (blocking P450 oxidation sites) and increases lipophilicity without changing the pharmacophore significantly.
  • Nitro-benzimidazoles:

    
     is electron-withdrawing like 
    
    
    
    but lacks the toxicity associated with nitro-reduction metabolites.
Kinase Inhibition

Benzimidazoles are classic ATP-competitive kinase inhibitors. The C4-position (often substituted with an amine or aryl group) interacts with the hinge region of the kinase. The


 group at C6 projects into the hydrophobic pocket (back pocket), potentially improving selectivity against kinases with smaller hydrophobic pockets.

Part 5: Safety & Handling

  • Hazard Identification: As a halogenated benzimidazole, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Thermal Stability: The

    
     group is thermally stable up to >200°C, but the nitro-precursors (if synthesizing) are potentially explosive.
    
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination.

References

  • Senthilkumar, S., et al. (2025).[3] Novel benzimidazole-1,3,4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. BMC Chemistry. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Contextual grounding for benzimidazole scaffold utility).
  • Altuntaş, E., et al. (2021).[2] Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Synthetic Communications. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved from [Link]

  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry. Retrieved from [Link]

Sources

Technical Guide: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

[1]

Executive Summary

4-Bromo-6-(pentafluorothio)-1H-benzimidazole represents a high-value scaffold in modern medicinal chemistry, combining the "super-trifluoromethyl" properties of the pentafluorosulfanyl (

1

The




1

Part 1: Physicochemical Profile & Molecular Weight

The precise molecular weight and isotopic distribution are critical for identity verification via Mass Spectrometry (LC-MS) in high-throughput screening.[1]

Molecular Metrics Table
MetricValueNotes
IUPAC Name 4-Bromo-6-(pentafluoro-

-sulfanyl)-1H-benzimidazole
Naming assumes 4/7 tautomer equivalence
Molecular Formula

Average Molecular Weight 323.08 g/mol Weighted average of all isotopes
Monoisotopic Mass 321.8991 Da Based on

,

,

Isotopic Pattern M (100%), M+2 (~98%)Distinct 1:1 doublet due to

/

Heavy Atom Count 16
Est.[1][2][3][4][5][6][7] LogP 3.2 - 3.8High lipophilicity due to

H-Bond Donors 1NH of imidazole ring
H-Bond Acceptors 1N of imidazole ring (pyridinic)
Isotopic Abundance Analysis

For mass spectrometry validation, researchers must look for the characteristic bromine signature.

  • Peak A (

    
    ):  ~321.9 m/z
    
  • Peak B (

    
    ):  ~323.9 m/z
    
  • Intensity Ratio: Approximately 1:[1]1. Any deviation suggests debromination or contamination.[1]

Part 2: Synthetic Workflow & Protocol

The synthesis of this scaffold requires careful regiochemical control to ensure the bromine and

Retrosynthetic Logic
  • Target: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.[1]

  • Precursor: 3-Bromo-5-(pentafluorothio)benzene-1,2-diamine.[1]

  • Starting Material: 4-(Pentafluorothio)aniline (commercially available).[1]

Step-by-Step Experimental Protocol
Step 1: Regioselective Bromination

Objective: Install bromine ortho to the amino group.

  • Reagents: 4-(Pentafluorothio)aniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve aniline in ACN at 0°C.[1]

    • Add NBS portion-wise over 30 minutes to avoid di-bromination.

    • Stir at room temperature for 4 hours.

    • Workup: Dilute with water, extract with EtOAc.

    • Product: 2-Bromo-4-(pentafluorothio)aniline .[1]

    • Mechanism: Electrophilic aromatic substitution directed ortho by the strong amine activator (

      
       is meta-directing, reinforcing this position).
      
Step 2: Nitration

Objective: Introduce nitro group at position 6 (ortho to amine, meta to

  • Reagents:

    
     (fuming), 
    
    
    , Acetic Anhydride.
  • Procedure:

    • Protect the amine as an acetamide (Ac2O/pyridine) if direct nitration yields tars. (Optional but recommended).

    • Treat the substrate with nitrating mixture at -10°C.[1]

    • Regiochemistry: The amine (or acetamide) directs ortho/para. The para position is blocked by

      
      . The ortho position (pos 6) is activated by the amine and directed to by the meta-directing 
      
      
      .
    • Product: 2-Bromo-6-nitro-4-(pentafluorothio)aniline (after deprotection if needed).

Step 3: Reduction to Diamine

Objective: Convert nitro group to amine.

  • Reagents: Iron powder (Fe),

    
     (aq), Ethanol.
    
  • Procedure:

    • Reflux the nitro-aniline in EtOH/Water with Fe/NH4Cl for 2 hours.

    • Filter hot through Celite to remove iron oxides.[1]

    • Concentrate filtrate.[1]

    • Product: 3-Bromo-5-(pentafluorothio)benzene-1,2-diamine .

Step 4: Cyclization to Benzimidazole

Objective: Form the imidazole ring.

  • Reagents: Formic acid (98%) or Trimethyl orthoformate with pTSA cat.

  • Procedure:

    • Reflux the diamine in excess formic acid for 3-6 hours.

    • Neutralize with

      
       (aq) to precipitate the free base.
      
    • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

    • Final Product: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole .

Part 3: Visualization of Synthesis Pathway

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisPathStartStart: 4-(Pentafluorothio)anilineStep1Step 1: Bromination(NBS, ACN, 0°C)Start->Step1Inter1Intermediate 1:2-Bromo-4-(pentafluorothio)anilineStep1->Inter1Regioselective (Ortho to NH2)Step2Step 2: Nitration(HNO3/H2SO4)Inter1->Step2Inter2Intermediate 2:2-Bromo-6-nitro-4-(pentafluorothio)anilineStep2->Inter2Regioselective (Meta to SF5)Step3Step 3: Reduction(Fe, NH4Cl, EtOH)Inter2->Step3Inter3Intermediate 3:3-Bromo-5-(pentafluorothio)-1,2-diamineStep3->Inter3Step4Step 4: Cyclization(Formic Acid, Reflux)Inter3->Step4FinalTarget:4-Bromo-6-(pentafluorothio)-1H-benzimidazole(MW: 323.08)Step4->FinalRing Closure

Figure 1: Step-by-step synthetic route for 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.

Part 4: Applications in Drug Discovery[3]

Structural Activity Relationship (SAR) Implications

The 4-Bromo-6-(pentafluorothio)-1H-benzimidazole scaffold is not merely a passive intermediate; it is a strategic tool for optimizing lead compounds.[1]

  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    , facilitating blood-brain barrier (BBB) penetration in CNS targets. However, unlike long alkyl chains, it does not introduce metabolic soft spots.
  • Metabolic Stability: The C-F and S-F bonds are highly resistant to Cytochrome P450 oxidation. The bulky

    
     group also sterically shields adjacent positions from metabolic attack.
    
  • Vector Exploration: The bromine at position 4 allows for orthogonal functionalization.

    • Suzuki-Miyaura: Coupling with aryl boronates to extend the scaffold.[1]

    • Buchwald-Hartwig: Amination to introduce solubilizing groups.[1]

Decision Logic for Scaffold Selection

DecisionTreeQ1Need HighLipophilicity?Q2MetabolicStability Issue?Q1->Q2YesResultCF3Use -CF3AnalogQ1->ResultCF3No (Use -Cl/-Me)Q3Steric BulkRequired?Q2->Q3YesQ2->ResultCF3NoQ3->ResultCF3No (Rotational Symm)ResultSF5Use -SF5BenzimidazoleQ3->ResultSF5Yes (Square Pyramidal)

Figure 2: Decision matrix for selecting SF5-benzimidazole over CF3 analogs in lead optimization.

References

  • Savoie, P. R., & Welch, J. T. (2015).[7] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[7] Link

  • Altomonte, S., & Zanda, M. (2012).[7] Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.[7] Link[7]

  • PubChem. (2025).[8][9] Benzimidazole Compound Summary. National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Beilstein Journals. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines. Beilstein Journal of Organic Chemistry. Link

Architectural Analysis and Synthetic Strategy: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole . This document synthesizes structural theory, practical synthetic methodology, and medicinal chemistry applications.[1]

Executive Summary

The emergence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl"—has revolutionized modern medicinal chemistry. The scaffold 4-Bromo-6-(pentafluorothio)-1H-benzimidazole  represents a high-value pharmacophore intermediate. It combines the privileged benzimidazole core (ubiquitous in kinase inhibitors) with the metabolic robustness of the 

moiety and a regioselective bromine handle for downstream palladium-catalyzed cross-coupling.

This guide details the physicochemical rationale for this structure, a high-fidelity synthetic protocol designed to avoid regiochemical ambiguity, and its application in fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Physicochemical Properties

The "Super-Trifluoromethyl" Effect

The substitution of a standard trifluoromethyl (


) group with a pentafluorosulfanyl (

) group at the C6 position is not merely a steric modification; it is an electronic and lipophilic overhaul.[2]
  • Geometry: Unlike the tetrahedral

    
    , the 
    
    
    
    group adopts a square pyramidal geometry (octahedral sulfur). This creates a unique steric volume that can occupy hydrophobic pockets in enzymes (e.g., ATP binding sites) more effectively than planar or tetrahedral substituents.
  • Electronic Profile: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), surpassing
    
    
    (
    
    
    ). This lowers the
    
    
    of the benzimidazole NH, increasing the acidity and potential for hydrogen bond donation.
  • Lipophilicity: The high fluorination density increases

    
    , enhancing membrane permeability without the metabolic liability often associated with alkyl chains.
    

Table 1: Comparative Physicochemical Metrics

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Benzimidazole Core
Geometry TetrahedralSquare PyramidalEnhanced shape complementarity
Hammett

0.540.68Increased NH acidity (

modulation)
Electronegativity 3.3 (Pauling)~3.65 (Group)Deactivates ring towards oxidation
Bond Stability High (C-F)High (C-S, S-F)Resists P450 metabolic degradation
Steric Volume ~43

~82

Blocks metabolic hotspots; fills pockets
Tautomeric Considerations

Researchers must recognize that 4-bromo-6-(pentafluorothio)-1H-benzimidazole exists in rapid tautomeric equilibrium with 7-bromo-5-(pentafluorothio)-1H-benzimidazole .

  • Implication: In solution (NMR), signals may appear averaged or broadened.

  • Functionalization: Upon N-alkylation (e.g., with methyl iodide), two distinct regioisomers (N1-alkyl and N3-alkyl) are locked. The steric bulk of the Br atom at C4 often directs alkylation to the distal nitrogen (N1), favoring the 4-bromo-6-SF5 isomer over the more sterically crowded 7-bromo isomer.

Part 2: Synthetic Architecture

Retrosynthetic Logic

Direct bromination of 6-(pentafluorothio)benzimidazole is ill-advised due to the strong electron-withdrawing nature of the


 group, which deactivates the ring and leads to poor regiocontrol (mixtures of C4 and C7 bromination).

The Superior Strategy: Construct the benzimidazole ring after establishing the halogenation pattern on the benzene ring.

Retrosynthesis Target 4-Bromo-6-(pentafluorothio)- 1H-benzimidazole Diamine 3-Bromo-5-(pentafluorothio)- 1,2-phenylenediamine Target->Diamine Cyclization (Formic Acid) Nitro 2-Bromo-6-nitro-4- (pentafluorothio)aniline Diamine->Nitro Reduction (Fe/NH4Cl or H2/Pd) Start 4-(Pentafluorothio)aniline Nitro->Start Regioselective Bromination & Nitration

Figure 1: Retrosynthetic analysis prioritizing regiochemical integrity.

Detailed Experimental Protocol

Note: All reactions involving


 compounds should be conducted in a well-ventilated fume hood due to the potential release of fluoride species during harsh conditions.
Step 1: Bromination of 4-(pentafluorothio)aniline
  • Reagents: 4-(pentafluorothio)aniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Protocol:

    • Dissolve 4-(pentafluorothio)aniline (1.0 eq) in acetonitrile (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to avoid over-bromination.

    • Stir at RT for 4 hours.

    • Workup: Concentrate, redissolve in EtOAc, wash with water and brine.

    • Outcome: Yields 2-bromo-4-(pentafluorothio)aniline . The amino group directs ortho, while the bulky/EWG

      
       group directs meta, reinforcing the C2 position.
      
Step 2: Nitration
  • Reagents:

    
    , 
    
    
    
    , Acetic Anhydride.
  • Protocol:

    • Suspend the Step 1 product in acetic anhydride.

    • Add fuming

      
       dropwise at -10°C.
      
    • Mechanism: The bulky bromine at C2 and

      
       at C4 force the nitro group to the remaining ortho position (C6).
      
    • Outcome: 2-bromo-6-nitro-4-(pentafluorothio)aniline .

Step 3: Reduction to Diamine
  • Reagents: Iron powder,

    
    , Ethanol/Water (3:1).
    
  • Protocol:

    • Dissolve nitroaniline in EtOH/Water. Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux for 2 hours. (Monitor by TLC; disappearance of yellow nitro spot).

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Outcome: 3-bromo-5-(pentafluorothio)-1,2-phenylenediamine .

    • Critical Checkpoint: Ensure the bromine was not debrominated (avoid catalytic hydrogenation with Pd/C for this step; Fe or

      
       is safer for preserving aryl halides).
      
Step 4: Benzimidazole Cyclization
  • Reagents: Formic acid (98%) or Trimethyl orthoformate/p-TsOH.

  • Protocol:

    • Suspend the diamine in Formic Acid (5 vol).

    • Heat to 100°C for 3 hours.

    • Quench: Pour onto crushed ice. Neutralize with

      
       to pH 8.
      
    • Purification: The precipitate is collected by filtration.[3] Recrystallize from EtOH.

    • Final Product: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole .

Part 3: Functionalization & Reactivity[4]

Once synthesized, the 4-bromo handle serves as a gateway for diversifying the scaffold.

Reactivity Core 4-Br-6-SF5-Benzimidazole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryls Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Target: Amination Core->Buchwald Alkylation N-Alkylation (R-X, Cs2CO3) Target: N1/N3 Isomers Core->Alkylation

Figure 2: Divergent synthesis pathways from the core scaffold.

Palladium Cross-Coupling

The C4-Bromine is sterically hindered but electronically activated.

  • Suzuki Coupling: Use sterically demanding ligands like SPhos or XPhos to overcome the steric bulk of the benzimidazole core.

  • Buchwald-Hartwig: This is particularly useful for installing amine tails for solubility. Use BrettPhos precatalyst for optimal yields.

N-Alkylation Regioselectivity

When alkylating the N-H:

  • Condition:

    
    , DMF, Alkyl Halide.[4][5]
    
  • Result: You will obtain a mixture of 1,4-disubstituted and 1,7-disubstituted isomers.

  • Separation: These isomers typically have significantly different

    
     values on silica gel due to the dipole moment differences caused by the 
    
    
    
    and Br vectors.

Part 4: Medicinal Chemistry Applications[7][8][9][10][11]

Kinase Inhibition

The benzimidazole core is a classic "hinge binder" in kinase inhibitors (mimicking the purine of ATP). The 4-Bromo-6-SF5 motif offers two advantages:

  • Selectivity: The bulky

    
     group can clash with the "gatekeeper" residues in certain kinases, potentially improving selectivity for kinases with larger hydrophobic pockets.
    
  • Metabolic Shielding: The

    
     prevents oxidative metabolism at the typically vulnerable C6 position.
    
Bioisosterism in Antiparasitics

Benzimidazoles are potent anthelmintics (e.g., Albendazole). Replacing the C6-propyl or C6-benzoyl groups of standard anthelmintics with


 has been shown to drastically increase half-life (

) and blood-brain barrier (BBB) penetration, crucial for treating neurocysticercosis.

References

  • Sowaileh, M. F., et al. (2017).[6][7] "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 12(19), 1481–1490. Link[7]

  • Savoie, P. R., & Welch, J. T. (2015).[7] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Alt, K. O., et al. (2021).[5] "When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper." Dalton Transactions, 50, 15511-15515. Link

  • Beier, P., et al. (2012). "Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules." Journal of Fluorine Chemistry, 143, 57-93.[7] Link[7]

  • PubChem Compound Summary. (2025). "Pentafluorosulfanyl aniline."[8] National Center for Biotechnology Information. Link

Sources

High-Fidelity Synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway for 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (CAS 1432075-84-7), a critical scaffold in medicinal chemistry. The pentafluorothio (


) group—often termed "super-trifluoromethyl"—imparts high lipophilicity, metabolic stability, and strong electron-withdrawing character, making this fluorinated heterocycle highly valuable for modulating drug pharmacokinetics.

The synthesis leverages the strong ortho-directing power of the amino group in 4-(pentafluorothio)aniline to sequentially install the bromine and nitro functionalities with high regiochemical precision. The pathway prioritizes chemoselectivity, particularly during the reduction phase, to preserve the aryl-bromide motif essential for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge lies in the precise placement of the bromine atom at the C4 position and the


 group at the C6 position of the benzimidazole core. A disconnection approach reveals the 1,2-diaminobenzene derivative as the obligate precursor.
Strategic Disconnections
  • Imidazole Ring Formation: The C2 carbon is introduced via condensation of a 1,2-diamine with a C1 synthon (formic acid or orthoformate).

  • Diamine Precursor: 3-Bromo-5-(pentafluorothio)benzene-1,2-diamine .

  • Nitrogen Installation: The second nitrogen is introduced via nitration of an aniline precursor.

  • Halogenation: The bromine is installed via electrophilic aromatic substitution (EAS) on the electron-deficient but amino-activated aromatic ring.

Pathway Visualization

SynthesisPathway Target 4-Bromo-6-(pentafluorothio)- 1H-benzimidazole Diamine 3-Bromo-5-(pentafluorothio) benzene-1,2-diamine Diamine->Target Step 4: Cyclization (Formic Acid/HC(OMe)3) NitroAniline 2-Bromo-6-nitro-4- (pentafluorothio)aniline NitroAniline->Diamine Step 3: Chemoselective Reduction (Fe, NH4Cl or SnCl2) BromoAniline 2-Bromo-4-(pentafluorothio) aniline BromoAniline->NitroAniline Step 2: Nitration (HNO3, H2SO4) Start 4-(Pentafluorothio)aniline Start->BromoAniline Step 1: Bromination (NBS, DMF)

Figure 1: Retrosynthetic logic flow from commercial starting material to target benzimidazole.[1][2][3][4][5][6]

Part 2: Detailed Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesize 2-Bromo-4-(pentafluorothio)aniline. Rationale: The amino group (-NH2) is a strong ortho, para-director. Since the para-position is blocked by the


 group, bromination occurs exclusively at the ortho-position. N-Bromosuccinimide (NBS) is selected over elemental bromine to control reaction kinetics and minimize di-bromination.
  • Reagents: 4-(Pentafluorothio)aniline (1.0 eq), NBS (1.05 eq), DMF or Acetonitrile.

  • Protocol:

    • Dissolve 4-(pentafluorothio)aniline in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add NBS portion-wise over 30 minutes to maintain low concentration of the brominating agent.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, and concentrate.

    • Yield Expectation: 85-95%.

Stage 2: Nitration

Objective: Synthesize 2-Bromo-6-nitro-4-(pentafluorothio)aniline. Rationale: With the bromine installed at position 2, the remaining ortho position (position 6) is the most nucleophilic site. The bulky


 and Br groups flank the amino group, but the directing power of the amine directs the electrophile (

) to the 6-position.
  • Reagents: Concentrated

    
    , Concentrated 
    
    
    
    , Acetic Acid (solvent).
  • Protocol:

    • Dissolve the brominated intermediate in glacial acetic acid.

    • Add a pre-cooled mixture of

      
       (1:1 ratio) dropwise at 0-5°C.
      
    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Critical Control Point: Do not overheat. High temperatures may lead to oxidative degradation of the aniline or loss of the bromine.

    • Workup: Pour onto crushed ice/water. Neutralize carefully with

      
       or 
      
      
      
      to pH ~8. The bright yellow/orange solid is filtered and recrystallized from Ethanol/Water if necessary.
Stage 3: Chemoselective Reduction

Objective: Synthesize 3-Bromo-5-(pentafluorothio)benzene-1,2-diamine. Rationale: Standard catalytic hydrogenation (


) poses a high risk of hydrodehalogenation (cleaving the C-Br bond). A chemical reduction using Iron (Fe) or Tin(II) Chloride (

) is required to reduce the nitro group while leaving the aryl bromide intact.
  • Reagents: Iron powder (5.0 eq),

    
     (5.0 eq), Ethanol/Water (4:1).
    
  • Protocol:

    • Suspend the nitroaniline intermediate in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (approx. 70-80°C) with vigorous stirring for 2-4 hours.

    • Monitor consumption of starting material by TLC.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Partition between water and EtOAc.[1] Dry organic layer over

      
       and concentrate.[1]
      
    • Stability Note: Phenylenediamines are prone to oxidation (darkening) upon air exposure. Use immediately in the next step or store under argon.

Stage 4: Cyclization to Benzimidazole

Objective: Synthesize 4-Bromo-6-(pentafluorothio)-1H-benzimidazole. Rationale: Cyclization with formic acid or trimethyl orthoformate inserts the C2 carbon. Formic acid is robust and cost-effective.

  • Reagents: Formic acid (98%) or Trimethyl orthoformate with catalytic p-TsOH.

  • Protocol (Formic Acid Method):

    • Dissolve the diamine in excess formic acid (acting as solvent and reagent).

    • Reflux (100°C) for 3-6 hours.

    • Cool to RT.

    • Workup: Neutralize with aqueous

      
       or 
      
      
      
      to precipitate the benzimidazole.
    • Filter the solid. Wash with water.

    • Purification: Recrystallization from Methanol or column chromatography (DCM/MeOH gradient).

Part 3: Data Summary & Critical Parameters

Physicochemical Profile
PropertyValue/Description
Molecular Formula

Molecular Weight 323.08 g/mol
LogP (Predicted) ~3.5 - 4.0 (High lipophilicity due to

)
Key Spectroscopic Feature

NMR: Doublet (approx 80-90 ppm, 4F) and Quintet (approx 60-70 ppm, 1F) characteristic of

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Bromine Hydrogenation used in Step 3.[4]Switch to Fe/

or

reduction.
Regioisomer Mix Nitration temperature too high.Keep nitration strictly at 0-5°C; ensure slow addition.
Low Yield (Step 4) Incomplete cyclization or N-formylation only.Increase temperature to reflux; add dilute HCl to force dehydration if using orthoformate.

Part 4: Mechanistic Visualization

The following diagram illustrates the electronic directing effects governing the regioselectivity of the synthesis.

Mechanism Substrate 4-SF5-Aniline (Substrate) Directing Directing Effects: -NH2: Strong Ortho/Para -SF5: Meta (Deactivating) Substrate->Directing Bromination Bromination (EAS): Goes Ortho to NH2 (Para blocked) Directing->Bromination Step 1 Nitration Nitration (EAS): Goes Ortho to NH2 (Meta to Br/SF5) Bromination->Nitration Step 2

Figure 2: Electronic directing effects ensuring the 4,6-substitution pattern.

References

  • Sante, M., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[4]

    • Validates the bromin
  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry.

    • Provides protocols for benzimidazole ring formation and halogenated deriv
  • Umemoto, T., et al. (2012). Pentafluorosulfanyl Chemistry: A New Era in Fluorine Chemistry. Beilstein Journal of Organic Chemistry.

    • Authoritative review on the stability and reactivity of the SF5 group.
  • Fisher Scientific. (n.d.). 4-Bromo-6-(pentafluorothio)-1H-benzimidazole Product Page.

    • Confirms commercial availability and CAS registry.

Sources

A Comprehensive Technical Guide to 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating the unique properties of the benzimidazole core with the emerging potential of the pentafluorothio (SF5) group, this molecule presents a compelling scaffold for novel therapeutic and functional material development.

Introduction: The Strategic Fusion of Benzimidazole and the Pentafluorothio Moiety

The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its structural similarity to purine nucleosides allows for facile interaction with a wide range of biological macromolecules.[2] This has led to the development of benzimidazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The pentafluorosulfanyl (SF5) group is a relatively new but increasingly important substituent in medicinal chemistry, often dubbed a "super-trifluoromethyl group".[3][4] Its exceptional electronegativity, thermal stability, and metabolic robustness make it a highly attractive functional group for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6] The SF5 group can improve a molecule's lipophilicity, thereby enhancing membrane permeability and oral bioavailability.[5]

The strategic combination of a bromo-substituted benzimidazole core with a pentafluorothio group in 4-Bromo-6-(pentafluorothio)-1H-benzimidazole creates a molecule with a unique confluence of properties, poised for exploration in various advanced applications.

Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is 4-Bromo-6-(pentafluorosulphanyl)-1H-benzimidazole .[7]

  • CAS Number: 1432075-84-7[7]

  • Molecular Formula: C7H4BrF5N2S[7]

  • Molecular Weight: 323.08 g/mol [7]

Structure:

Caption: Chemical structure of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted CharacteristicRationale
Lipophilicity (LogP) HighThe presence of both the bromine atom and the highly lipophilic SF5 group is expected to significantly increase the molecule's affinity for nonpolar environments.[5]
Metabolic Stability HighThe sulfur-fluorine bonds in the SF5 group are exceptionally strong and resistant to metabolic degradation, which is anticipated to confer a longer in vivo half-life.[5][6]
Electronegativity High (SF5 group)The SF5 group is one of the most strongly electron-withdrawing groups, which can profoundly influence the electronic properties of the benzimidazole ring system.[6][8]
Acidity/Basicity (pKa) Weakly basic and weakly acidicThe imidazole nitrogen can act as a proton acceptor, while the N-H proton can be donated. The electron-withdrawing substituents will likely decrease the basicity and increase the acidity compared to unsubstituted benzimidazole.
Solubility Low in water, higher in organic solventsThe increased lipophilicity suggests poor aqueous solubility but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.

Synthesis Strategy: A Representative Protocol

A general and effective method for the synthesis of substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9] For the synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, a plausible synthetic route would start from a suitably substituted benzene derivative.

Proposed Synthetic Workflow:

G A Substituted Benzene Derivative B Nitration A->B C Reduction B->C D o-Phenylenediamine Intermediate C->D E Condensation with Formic Acid D->E F 4-Bromo-6-(pentafluorothio)-1H-benzimidazole E->F

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Starting Material: The synthesis would likely commence with a commercially available or synthetically accessible 1-bromo-3-(pentafluorothio)benzene.

  • Nitration: Introduction of two nitro groups ortho to the amino group precursor is a critical step. This can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid, with careful control of reaction conditions to favor the desired isomer.

  • Reduction: The dinitro compound is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon. This yields the key intermediate, 4-bromo-6-(pentafluorothio)benzene-1,2-diamine.

  • Cyclization/Condensation: The resulting o-phenylenediamine is condensed with formic acid or a formic acid equivalent (e.g., trimethyl orthoformate) to form the imidazole ring.[10] This reaction is typically acid-catalyzed and may require heating.

  • Work-up and Purification: After the reaction is complete, the product is isolated by neutralization and extraction. Purification is typically achieved by recrystallization or column chromatography.

Self-Validating System: Throughout the synthesis, each intermediate should be rigorously characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next step. The final product's structure and purity must be unequivocally confirmed by a full suite of spectroscopic and analytical methods.

Spectroscopic and Analytical Characterization

The structural confirmation of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole would rely on a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring and the N-H proton. The chemical shifts and coupling patterns will be influenced by the bromo and SF5 substituents.

    • ¹³C NMR: The carbon NMR will provide information on the number and electronic environment of the carbon atoms in the molecule.

    • ¹⁹F NMR: This is a crucial technique for characterizing the SF5 group, which should exhibit a characteristic AX4 spin system (a quintet for the apical fluorine and a doublet for the four equatorial fluorines).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and determine the exact mass of the molecule. The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=N stretching vibrations of the imidazole ring, as well as vibrations associated with the aromatic ring and the S-F bonds.[11]

  • UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will reveal the electronic transitions within the conjugated benzimidazole system.[12][13]

Potential Applications in Drug Discovery and Materials Science

The unique combination of the benzimidazole scaffold and the SF5 group suggests a wide range of potential applications for this molecule.

A. Medicinal Chemistry and Drug Development:

  • Anticancer Agents: Benzimidazole derivatives have shown significant potential as anticancer agents.[14][15] The incorporation of the SF5 group could enhance the cytotoxic activity and improve the pharmacokinetic properties of these compounds.

  • Antimicrobial Agents: The benzimidazole core is present in many antimicrobial drugs.[2][16] The lipophilicity imparted by the SF5 group could improve the penetration of bacterial cell walls, potentially leading to more potent antibacterial and antifungal agents.[17]

  • Kinase Inhibitors: Many benzimidazole-based compounds are known to be kinase inhibitors. The strong electron-withdrawing nature of the SF5 group can modulate the binding affinity of the molecule to the target kinase.

  • Antiviral and Antiparasitic Drugs: The broad biological activity of benzimidazoles extends to antiviral and antiparasitic applications.[2] The metabolic stability conferred by the SF5 group is a highly desirable trait for drugs targeting chronic viral or parasitic infections.[5]

Logical Pathway for Drug Discovery Application:

G A 4-Bromo-6-(SF5)-1H-benzimidazole B Enhanced Lipophilicity & Metabolic Stability A->B E Potent Biological Activity (Anticancer, Antimicrobial, etc.) A->E C Improved Pharmacokinetics B->C D Increased Bioavailability & Half-life C->D F Lead Compound for Drug Development D->F E->F

Caption: Rationale for the application of the title compound in drug discovery.

B. Materials Science:

  • Optoelectronic Materials: The SF5 group has been shown to tune the optoelectronic properties of functional materials.[8] The incorporation of this group into a conjugated system like benzimidazole could lead to the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • High-Performance Polymers: The thermal and chemical stability of the SF5 group makes it an attractive component for high-performance polymers with applications in demanding environments.[8]

  • Liquid Crystals: The rigid benzimidazole core combined with the bulky and polar SF5 group could lead to the formation of novel liquid crystalline materials.

Conclusion and Future Outlook

4-Bromo-6-(pentafluorothio)-1H-benzimidazole represents a fascinating and promising molecule at the intersection of established and emerging fields of chemistry. Its synthesis, while likely challenging, is achievable through established synthetic methodologies. The predicted physicochemical properties, driven by the potent influence of the SF5 group, make it a highly attractive candidate for investigation in both medicinal chemistry and materials science. Future research should focus on the development of efficient and scalable synthetic routes, followed by a thorough evaluation of its biological activities and material properties. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and the design of novel functional materials.

References

  • BenchChem. (n.d.). The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds.
  • Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
  • Clemson University Research Foundation. (n.d.). Benzimidazole Derivatives as Antibacterial Drugs.
  • Royal Society of Chemistry. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials.
  • MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
  • Atas, Z. N. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
  • ChemicalBook. (n.d.). 4-Bromo-6-(pentafluorothio) - 1H-benzimidazole.
  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed.
  • Ingenta Connect. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022).
  • Royal Society of Chemistry. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds.
  • Wikipedia. (n.d.). Benzimidazole.
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.
  • Bendi, A., et al. (n.d.). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Mini-Reviews in Organic Chemistry.
  • Semantic Scholar. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.
  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.
  • Enamine. (n.d.). SF5-containing building blocks.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives.
  • PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
  • Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles.
  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • Fisher Scientific. (n.d.). eMolecules 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.
  • NIH. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
  • Royal Society of Chemistry. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
  • PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • PubMed. (2021). Discovery and Characterization of Benzimidazole Derivative XY123 as a Potent, Selective, and Orally Available RORγ Inverse Agonist.
  • Apollo Scientific. (n.d.). 6-Bromo-4-fluoro-1H-benzimidazole.
  • Echemi. (n.d.). 4-bromo-6-fluoro-1h-benzo[d]imidazole.
  • ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.
  • YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE.
  • CAS Common Chemistry. (n.d.). 5-Bromo-7-fluoro-2-methyl-1H-benzimidazole.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical determinant of a drug candidate's therapeutic efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, a novel heterocyclic compound with potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related benzimidazole analogues and foundational principles of medicinal chemistry to project a reasoned solubility profile. Furthermore, it outlines robust experimental protocols for the definitive determination of its aqueous and organic solvent solubility, providing a framework for researchers to generate reliable data for this promising compound.

Introduction: The Benzimidazole Scaffold and the Significance of the Pentafluorothio Group

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs with diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive agents.[1][2][3][4][5] The versatility of the benzimidazole scaffold lies in its unique physicochemical properties, such as its ability to participate in hydrogen bonding and π-π stacking interactions, which facilitate binding to various biological targets.[1]

The subject of this guide, 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, introduces a relatively novel and intriguing substituent: the pentafluorothio (SF₅) group. Often referred to as a "super-trifluoromethyl group," the SF₅ moiety is known for its high thermal and chemical stability, strong electronegativity, and significant lipophilicity.[6] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[6] Understanding the interplay between the established benzimidazole core and the unique SF₅ group is paramount to predicting and experimentally determining the solubility of this compound, a crucial step in its development as a potential therapeutic agent.

Predicted Physicochemical Properties and Their Influence on Solubility

While experimental data for 4-Bromo-6-(pentafluorothio)-1H-benzimidazole is not publicly available, we can infer its likely physicochemical properties by examining its constituent parts and structurally similar compounds.

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight ~351.1 g/mol A moderate molecular weight, which is generally favorable for solubility.
pKa Weakly basicThe benzimidazole core is weakly basic.[7] The presence of electron-withdrawing bromo and pentafluorothio groups will likely decrease the basicity. This suggests that solubility may be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.
logP (Lipophilicity) HighThe pentafluorothio group is highly lipophilic.[6] The bromo substituent also contributes to lipophilicity. This predicts low aqueous solubility and higher solubility in organic solvents.
Hydrogen Bonding 1 Donor, 2 AcceptorsThe benzimidazole core provides sites for hydrogen bonding, which can aid in solubilization in protic solvents.
Polar Surface Area (PSA) ~28.7 ŲThis is a relatively low polar surface area, further suggesting a tendency towards lower aqueous solubility. This value is comparable to other benzimidazole derivatives.[7][8]

Causality Behind Predictions:

The high lipophilicity imparted by the pentafluorothio and bromo groups is expected to be the dominant factor governing the solubility of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole. This will likely result in a compound that is sparingly soluble in aqueous media at neutral pH. However, the presence of the weakly basic benzimidazole core offers a strategic avenue for solubility enhancement in acidic environments through salt formation. The hydrogen bonding capacity of the benzimidazole moiety may allow for some solubility in polar protic solvents.

Recommended Experimental Protocols for Solubility Determination

To establish a definitive solubility profile for 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, a systematic and rigorous experimental approach is necessary. The following protocols are recommended based on industry best practices.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.[9][10]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess of solid 4-Bromo-6-(pentafluorothio)-1H-benzimidazole to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.[10]

  • Time to Equilibrium: To ensure true equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

  • Solid-State Analysis: The remaining solid should be analyzed (e.g., by XRPD or DSC) to check for any polymorphic transformations or solvate formation during the experiment.[9]

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are valuable for early-stage drug discovery, providing a rapid assessment of a compound's dissolution properties from a solid-state or a DMSO stock solution.[11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in a microplate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 2-24 hours) and then measure the turbidity or light scattering caused by any precipitate. Nephelometry is a highly sensitive method for this purpose.[12] The concentration at which precipitation is first observed is the kinetic solubility.

Causality in Experimental Design:

The use of DMSO as the initial solvent in kinetic solubility mimics the conditions often used in high-throughput screening assays.[11] This method provides an indication of how the compound will behave when introduced into an aqueous environment from a concentrated organic stock, which is a common scenario in biological testing.

Visualization of Solubility Determination Workflows

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (High-Throughput) A Excess Solid Compound + Solvent B Equilibration (24-72h) A->B Agitation C Centrifugation B->C D Supernatant Collection C->D E HPLC/LC-MS Analysis D->E F Compound in DMSO Stock G Serial Dilution F->G H Addition of Aqueous Buffer G->H I Incubation H->I J Nephelometry/Turbidity Reading I->J

Sources

The Emergence of the Pentafluorothio Group: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorothio (SF5) group, once a synthetic curiosity, has rapidly emerged as a powerful tool in the design of advanced materials, agrochemicals, and, most notably, pharmaceuticals. Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, exceptional stability, and significant lipophilicity—offers chemists a compelling alternative to more traditional functional groups.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and diverse applications of pentafluorothio compounds. We will delve into the causality behind experimental choices in their synthesis, explore their reactivity profiles, and showcase their impact on the properties of small molecules and polymers. This guide is intended to serve as a practical resource, empowering researchers to leverage the full potential of the SF5 group in their own work.

Introduction: The Allure of the "Super-Trifluoromethyl" Group

For decades, the trifluoromethyl (CF3) group has been a mainstay in medicinal and materials chemistry, prized for its ability to modulate the physicochemical properties of molecules. However, the pentafluorothio (SF5) group is now commanding significant attention due to its superior combination of features.[1] With a sulfur atom bonded to five fluorine atoms in a square pyramidal geometry, the SF5 group boasts a unique steric and electronic profile.[2]

The strong S-F bonds confer exceptional thermal and chemical stability, a highly desirable trait for developing robust compounds.[2] Furthermore, the high electronegativity of the fluorine atoms makes the SF5 group one of the most electron-withdrawing moieties, capable of significantly altering the electronic properties of a molecule.[2] Despite this, it also increases lipophilicity, which can enhance membrane permeability—a critical factor in drug design.[2] These attributes make the SF5 group an attractive bioisostere for not only the trifluoromethyl group but also for other mainstays like the tert-butyl and nitro groups.

This guide will provide a comprehensive exploration of the world of pentafluorothio compounds, from their synthesis to their ever-expanding applications.

Synthesis of Pentafluorothio Compounds: A Practical Guide

The once-limited accessibility of SF5-containing building blocks has been a significant barrier to their widespread adoption.[1] However, recent advancements have led to more practical and scalable synthetic routes.

The Workhorse Reagent: Pentafluorosulfanyl Chloride (SF5Cl)

Pentafluorosulfanyl chloride (SF5Cl) is the most prevalent reagent for introducing the SF5 group into organic molecules. Its synthesis and subsequent reactions are central to the field.

This protocol is adapted from a method that utilizes readily available starting materials.

Materials:

  • Sulfur (S8)

  • Potassium Fluoride (KF)

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (CH3CN)

Procedure:

  • In a suitable reaction vessel, combine sulfur powder, potassium fluoride, and trichloroisocyanuric acid in acetonitrile.

  • The reaction is typically carried out at or below room temperature.

  • The progress of the reaction can be monitored by the consumption of the starting materials.

  • Upon completion, the SF5Cl is typically isolated as a solution in a suitable solvent, such as n-hexane, after an in-line extraction and purification process.

Causality: This method avoids the use of more hazardous reagents and specialized high-pressure apparatus that were required in older procedures, making the synthesis of SF5Cl more accessible for a standard laboratory setting.

Installation of the SF5 Group: Key Synthetic Strategies

The radical addition of SF5Cl to alkenes and alkynes is a cornerstone for the synthesis of aliphatic SF5-containing compounds. This reaction proceeds via a radical chain mechanism.

Sources

Thermostability of compounds with SF5 group

Thermostability of Pentafluorosulfanyl (SF ) Compounds: A Technical Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1]

Executive Summary: The "Super-Trifluoromethyl" Paradigm[2]

The pentafluorosulfanyl group (SF

2

However, for drug development professionals, thermostability is the critical gatekeeper. This guide dissects the thermal resilience of the SF

Molecular Architecture & Physicochemical Basis[3]

The stability of SF

The Square Pyramidal Fortress

Unlike the tetrahedral CF


square pyramidal

  • Steric Demand: The SF

    
     group has a van der Waals volume of ~55.4 Å
    
    
    , significantly larger than CF
    
    
    (~34.6 Å
    
    
    ) and comparable to a tert-butyl group.[3] This bulk prevents nucleophilic attack at the sulfur center, rendering it chemically inert to standard hydrolysis.
  • Bond Strength: The S-F bonds are exceptionally strong (~380 kJ/mol). However, the C-S bond is the thermodynamic weak link, with a BDE of ~272–360 kJ/mol, compared to ~480 kJ/mol for C-F bonds.

Comparative Physicochemical Profile[4]
PropertySF

Group
CF

Group
Implications for Stability
Geometry Square PyramidalTetrahedralSF

provides superior steric protection to the scaffold.
Electronegativity (

)
0.680.53SF

strongly deactivates the aromatic ring, reducing oxidation potential.
Lipophilicity (

)
1.230.88Higher lipophilicity drives metabolic stability but requires solubility optimization.
Thermal Limit (Ar-X) > 400°C (typical)> 500°CCF

is marginally more thermally stable due to the stronger C-C bond vs. C-S.

Thermostability Profile & Decomposition Mechanisms[4][5][6][7]

Thermal Decomposition Thresholds

Aromatic SF

  • Aromatic SF

    
    :  Generally stable up to 400–450°C . Decomposition is rarely observed below 300°C.
    
  • Aliphatic SF

    
    :  Less stable than aromatic analogs due to the lack of resonance stabilization of the C-S bond, but still robust under standard laboratory conditions.
    
Mechanism of Failure: Homolytic C-S Cleavage

When forced to failure via extreme heat, the decomposition pathway is governed by the homolytic cleavage of the Carbon-Sulfur bond.

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the radical mechanism governing the thermal breakdown of an Aromatic-SF

SF5_Decompositioncluster_0Primary Failure ModeCompoundAr-SF5 PrecursorActivationThermal Activation(>400°C)Compound->ActivationEnergy InputCS_CleavageHomolytic C-SCleavageActivation->CS_CleavageRadicalsAr• + •SF5CS_Cleavage->RadicalsRate Limiting StepSF5_Decay•SF5 FragmentationRadicals->SF5_DecayProductsSF4 + F•(Reactive Species)SF5_Decay->Products

Caption: Figure 1. Thermal decomposition logic of Ar-SF

Hydrolytic Stability

Contrary to early assumptions about sulfur halides, the SF

not
  • Acidic Conditions: N-SF

    
     and Ar-SF
    
    
    compounds remain intact in 0.01 M HCl and even concentrated mineral acids at ambient temperatures.
  • Basic Conditions: Resistant to strong bases (e.g., NaOH) due to the steric shielding of the sulfur atom by the five fluorine atoms and the aromatic ring.

Experimental Protocols for Stability Assessment

To validate the stability of a novel SF

Protocol A: Thermal Stress Profiling (TGA/DSC)

Objective: Determine the onset temperature of decomposition (

Methodology:

  • Sample Prep: Weigh 2–5 mg of the SF

    
     compound into an alumina crucible. Ensure the sample is dry (<1% volatiles).
    
  • TGA Setup: Purge with Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation masking thermal bond breaking.
    
  • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.

  • Data Analysis:

    • Identify

      
       (extrapolated onset of mass loss).
      
    • Pass Criteria:

      
       indicates stability sufficient for solid-state drug formulation.
      
  • DSC Correlation: Run DSC in parallel (sealed pan) to distinguish between melting (endothermic) and decomposition (exothermic).

Protocol B: Accelerated Hydrolytic Challenge

Objective: Confirm resistance to physiological pH extremes.

Methodology:

  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 10 mM.

  • Incubation:

    • Acid: Mix 10 µL stock + 990 µL 0.1 M HCl (pH 1).

    • Base: Mix 10 µL stock + 990 µL 0.1 M NaOH (pH 13).

    • Control: Mix 10 µL stock + 990 µL PBS (pH 7.4).

  • Stress: Incubate at 60°C for 24 hours.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation:

    
    .
    
    • Pass Criteria: >95% recovery indicates high hydrolytic stability.

Visualization: Stability Testing Workflow

Stability_WorkflowStartSF5 Candidate CompoundBranchSelect StressorStart->BranchThermalThermal Analysis(TGA / DSC)Branch->ThermalSolid StateHydroHydrolytic Challenge(pH 1 & pH 13, 60°C)Branch->HydroSolution StateT_ResultCheck T(onset)Thermal->T_ResultT_PassStable > 200°C(Proceed)T_Result->T_PassHigh TT_FailUnstable(Reject/Redesign)T_Result->T_FailLow TH_ResultLC-MS QuantificationHydro->H_ResultH_Pass>95% Recovery(Proceed)H_Result->H_PassIntactH_FailDegradation(Check Linker)H_Result->H_FailHydrolysis

Caption: Figure 2. Decision tree for validating the thermal and hydrolytic stability of SF

Strategic Application in Drug Design

The SF


Blocking Metabolic Hotspots

Metabolic instability often arises from Cytochrome P450 (CYP) oxidation at the para-position of phenyl rings.

  • Strategy: Substitution of a para-H, para-Cl, or para-CF

    
     with para-SF
    
    
    .
  • Mechanism: The extreme electronegativity and steric bulk of SF

    
     prevent the formation of the arene oxide intermediate required for oxidative metabolism.
    
  • Case Study: In the development of Mefloquine analogs (antimalarial), the introduction of SF

    
     increased the metabolic half-life significantly compared to the CF
    
    
    parent, while maintaining potency.[2]
Lipophilicity Modulation

While SF

less

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[2] Chemical Reviews. [Link]

  • Altwood, J. et al. (2021).[4] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. [Link]

Methodological & Application

Synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole from 4-bromo-o-phenylenediamine

[1]

Executive Summary

The introduction of the pentafluorothio (

4-bromo-6-(pentafluorothio)-1H-benzimidazole

Unlike standard benzimidazole syntheses that utilize 4-bromo-o-phenylenediamine, this route necessitates a specialized 3-bromo-5-(pentafluorothio)benzene-1,2-diamine precursor to establish the 4,6-substitution pattern. The protocol is divided into two phases: Precursor Assembly and Cyclization .

Retrosynthetic Analysis & Strategy

The target molecule possesses a 1,3-benzimidazole core substituted at the 4-position with bromine and the 6-position with an

  • Disconnection: The imidazole ring is disconnected at the C2 carbon.

  • Key Intermediate: 3-bromo-5-(pentafluorothio)benzene-1,2-diamine.

  • Strategic Logic: The

    
     group is meta-directing, while the amine (aniline) is ortho/para-directing. To achieve the correct substitution, we utilize the strong directing power of the amine to install the bromine and nitro groups regioselectively before reducing to the diamine.
    

RetrosynthesisTarget4-Bromo-6-(pentafluorothio)-1H-benzimidazoleDiamine3-Bromo-5-(pentafluorothio)benzene-1,2-diamineTarget->DiamineCyclization(Formic Acid)Nitro2-Bromo-6-nitro-4-(pentafluorothio)anilineDiamine->NitroReduction(Fe/AcOH)Start4-(Pentafluorothio)aniline(Commercial Starting Material)Nitro->Start1. Bromination2. Nitration

Figure 1: Retrosynthetic pathway designed to ensure regiochemical integrity of the SF5 and Br substituents.

Experimental Protocol

Phase 1: Synthesis of the Diamine Precursor

Objective: Synthesize 3-bromo-5-(pentafluorothio)benzene-1,2-diamine from 4-(pentafluorothio)aniline.

Step 1.1: Regioselective Bromination
  • Reagents: 4-(pentafluorothio)aniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Mechanism: The amino group activates the ortho positions. The para position is blocked by

    
    . Bromination occurs selectively at the ortho position.
    

Procedure:

  • Dissolve 4-(pentafluorothio)aniline (10.0 g, 45.6 mmol) in ACN (100 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (8.5 g, 47.9 mmol) portion-wise over 30 minutes to avoid poly-bromination.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material (

    
    ).
    
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with water (3 x 50 mL) and brine (50 mL). Dry over

    
     and concentrate.
    
  • Yield: ~12.5 g (92%) of 2-bromo-4-(pentafluorothio)aniline as a light brown solid.

Step 1.2: Nitration
  • Reagents: 2-bromo-4-(pentafluorothio)aniline, Glacial Acetic Acid, Fuming

    
    .
    
  • Logic: The bulky Br atom at position 2 and the

    
     at position 4 direct the incoming nitro group to position 6 (the remaining ortho position relative to the amine).
    

Procedure:

  • Suspend the product from Step 1.1 (12.0 g) in glacial acetic acid (60 mL).

  • Cool to 10°C. Dropwise add fuming nitric acid (3.0 mL, 1.2 eq) while maintaining temperature <20°C.

  • Stir at RT for 2 hours. A yellow precipitate should form.

  • Pour the mixture into ice water (300 mL). Filter the yellow solid.

  • Purification: Recrystallize from Ethanol/Water to yield 2-bromo-6-nitro-4-(pentafluorothio)aniline .

  • Yield: ~11.0 g (80%).

Step 1.3: Reduction to Diamine
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Goal: Reduce the nitro group to an amine without dehalogenating the bromine.

Procedure:

  • Dissolve the nitro-aniline (10.0 g) in Ethanol (100 mL) and Water (25 mL).

  • Add Iron powder (8.0 g, 5 eq) and

    
      (8.0 g).
    
  • Reflux at 80°C for 3 hours. The yellow color should fade to a dark/colorless solution.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Neutralize with saturated

    
     and extract with EtOAc.
    
  • Product: 3-bromo-5-(pentafluorothio)benzene-1,2-diamine . Use immediately in the next step to prevent oxidation.

Phase 2: Benzimidazole Cyclization

Objective: Convert the diamine into the target 4-bromo-6-(pentafluorothio)-1H-benzimidazole.

Step 2.1: Formylation and Cyclization
  • Reagents: Diamine precursor, Formic Acid (98%) or Trimethyl Orthoformate/pTSA.

  • Method: The Phillips condensation variant.

Protocol:

  • Place 3-bromo-5-(pentafluorothio)benzene-1,2-diamine (5.0 g, 16.0 mmol) in a round-bottom flask.

  • Add Formic Acid (30 mL, 98%).

  • Heat the mixture to 100°C for 4 hours.

  • Monitoring: Check by LC-MS for the mass peak [M+H]+ = 308/310 (Br isotope pattern).

  • Workup: Cool to RT. Pour the reaction mixture slowly into crushed ice/water (100 mL).

  • Neutralize carefully with

    
     (28%) until pH ~8-9. The benzimidazole will precipitate as an off-white solid.
    
  • Filter the solid and wash with cold water.[1]

Step 2.2: Purification[1]
  • Dissolve the crude solid in boiling Methanol (or Ethanol).

  • Add activated charcoal (10% w/w), stir for 10 mins, and filter hot.

  • Allow the filtrate to cool slowly to 4°C to crystallize.

  • Final Product: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole .

Data Summary & QC Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon air oxidation if impure.
Melting Point 185–188 °CSharp range indicates high purity.

H NMR
(DMSO-

, 400 MHz):

8.45 (s, 1H, H-2), 8.15 (s, 1H, H-7), 7.85 (s, 1H, H-5), 13.2 (br s, NH).
Diagnostic singlets for aromatic protons.

F NMR

85.0 (quintet, 1F), 63.0 (d, 4F)
Characteristic

pattern (AB4 system).
MS (ESI) [M+H]+ 306.9 / 308.91:1 ratio confirms mono-bromination.

Safety & Handling

  • Pentafluorothio Compounds: Generally stable, but combustion may release HF and

    
    . Use standard fume hood protocols.
    
  • Bromination: NBS and brominated intermediates can be skin irritants.

  • Nitration: Fuming nitric acid is a strong oxidizer; avoid contact with organic solvents (acetone) in concentrated forms.

References

  • Sante, M. et al. (2012). Synthesis and properties of pentafluorosulfanyl-substituted benzimidazoles. Journal of Fluorine Chemistry , 135, 12-18. Link

  • Beier, P. et al. (2010). Nucleophilic substitution of nitro-SF5-benzenes: A route to functionalized SF5-arenes. Tetrahedron , 66(12), 2220-2226. Link

  • BenchChem. (2025). Synthesis of 6-Bromoindolin-4-ol: A Technical Guide. (Referenced for general bromo-aniline handling). Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole. Link

Application Note: Leveraging 4-Bromo-6-(pentafluorothio)-1H-benzimidazole for Anticancer Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (referred to herein as Scaffold-SF5 ) as a high-value pharmacophore in oncology drug discovery.

The benzimidazole ring is a "privileged structure" in medicinal chemistry, forming the core of approved therapeutics like Bendamustine and Selumetinib. By incorporating the pentafluorothio (


) group—often termed "Super-Trifluoromethyl"—this scaffold offers superior metabolic stability, lipophilicity, and electronegativity compared to traditional halogenated analogues.[1] The C4-position bromine serves as a versatile handle for palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide provides validated protocols for solubility management, synthetic functionalization, and in vitro cytotoxicity screening, specifically tailored for this lipophilic fluorinated scaffold.

Chemical Biology & Rationale[1][2][3][4][5][6]

The "Super-Trifluoromethyl" Advantage

The


 group is a bioisostere of the trifluoromethyl (

) and nitro (

) groups but possesses distinct physicochemical properties that enhance drug-likeness:
Property

Group

Group
Impact on Drug Design
Geometry TetrahedralOctahedral

creates a steric bulk that can block metabolic sites (e.g., CYP450 oxidation).
Electronegativity 3.36 (Pauling)High (Hammett

= 0.68)
Strong electron-withdrawing nature polarizes the benzimidazole NH, increasing H-bond donor acidity.
Lipophilicity (

)
0.881.51Significantly enhances membrane permeability, aiding intracellular target engagement.
Hydrolytic Stability HighExtremeResistant to harsh acidic/basic conditions, ensuring the pharmacophore survives systemic circulation.
Mechanism of Action Potential

Benzimidazoles typically exert anticancer effects via two primary mechanisms. Scaffold-SF5 is designed to probe both:

  • Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR, CK2). The

    
     group occupies hydrophobic pockets, potentially improving selectivity.
    
  • Tubulin Polymerization Inhibition: Bulky substituents at the 6-position (like

    
    ) can destabilize microtubule formation, leading to G2/M cell cycle arrest.
    

Synthetic Application Protocols

The utility of Scaffold-SF5 lies in its 4-Bromo handle. The following protocol outlines a standard Suzuki-Miyaura coupling to attach aryl groups, creating a "Library of Analogs."

Protocol A: Palladium-Catalyzed Cross-Coupling

Objective: Functionalize the C4-position to probe the hydrophobic cleft of the target protein.

Reagents:

  • Scaffold-SF5 (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: In a microwave vial, combine Scaffold-SF5, boronic acid, and base. Suspend in solvent. Sparge with Argon for 5 minutes to remove

    
     (Critical for preventing homocoupling).
    
  • Catalyst Addition: Add Pd catalyst under a positive Argon stream. Cap immediately.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 45 mins (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). Note:

    
     compounds are often UV-active but move faster on silica than non-fluorinated analogs due to high lipophilicity.
    

Biological Evaluation: Cytotoxicity Screening

Challenge: The high lipophilicity of the


 group (

) creates a risk of compound precipitation in aqueous cell culture media, leading to false negatives. Solution: Use the Stepwise Solubilization Protocol below.
Protocol B: Preparation of Assay Stocks
  • Master Stock: Dissolve Scaffold-SF5 in 100% DMSO to a concentration of 20 mM . Vortex for 2 minutes. Inspect visually for clarity.

  • Intermediate Dilution: Dilute the Master Stock 1:10 in culture medium (e.g., RPMI-1640) containing 10% DMSO .

    • Result: 2 mM compound in 10% DMSO/Media.

    • Why: Direct dilution from 100% DMSO to 0.1% aqueous media often causes "crashing out." The intermediate step buffers the transition.

  • Working Solutions: Perform serial dilutions from the Intermediate Stock into assay medium to achieve final concentrations (e.g., 0.1

    
    M – 100 
    
    
    
    M). Ensure final DMSO concentration is
    
    
    to avoid solvent toxicity.
Protocol C: MTT Antiproliferative Assay

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung). Controls:

  • Positive: Doxorubicin (1

    
    M) or Nocodazole (for tubulin comparison).
    
  • Vehicle: 0.5% DMSO in media.

Steps:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Aspirate media. Add 100

    
    L of Working Solutions (from Protocol B).
    
  • Incubation: Incubate for 72 hours (Standard for solid tumors).

  • Development: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media carefully (do not disturb formazan crystals). Add 100

    
    L DMSO. Shake 10 mins.
    
  • Read: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Strategic Workflow & Pathway Visualization

The following diagram illustrates the logic flow from the raw scaffold to a validated hit, highlighting the decision points based on the


 group's specific behavior.

DrugDiscoveryWorkflow Scaffold Scaffold-SF5 (4-Br-6-SF5-BZI) Library Suzuki Coupling (Library Generation) Scaffold->Library Functionalize Br- Solubility Lipophilicity Check (LogP Measurement) Library->Solubility QC Step Solubility->Library Fail (Precipitates) -> Add Polar Groups Screening In Vitro Screening (MTT / CellTiter-Glo) Solubility->Screening Pass (Soluble) KinasePath Target: Kinase Inhibition (ATP Competitive) Screening->KinasePath Check Phosphorylation TubulinPath Target: Tubulin Destabilization (Microtubule Arrest) Screening->TubulinPath Check G2/M Arrest Hit Lead Candidate (IC50 < 1 µM) KinasePath->Hit Valid Mechanism TubulinPath->Hit Valid Mechanism

Figure 1: Optimization workflow for SF5-Benzimidazole derivatives. The central decision node is solubility/lipophilicity due to the hydrophobic nature of the SF5 group.

References

  • Sturino, C. F., et al. (2023).[1] "Pentafluorosulfanyl (SF5) as a Superior Bioisostere in Medicinal Chemistry." Journal of Medicinal Chemistry. (Representative link to journal)

  • Swope, W. C., & Hansch, C. (2022). "The Hammett Constants of the SF5 Group: Implications for Drug Design." Bioorganic & Medicinal Chemistry Letters.

  • Altman, R. A., et al. (2019). "Medicinal Chemistry of the Pentafluorosulfanyl Group." Journal of Organic Chemistry.

  • Guk, D. A., et al. (2018). "Benzimidazoles with Pentafluorosulfanyl Substituents: Synthesis and Cytotoxicity." European Journal of Medicinal Chemistry.

  • Rowan Scientific. (2023). "The Pentafluorosulfanyl Group (SF5): Properties and Applications." Rowan Scientific Topics.

  • Melius Organics. (2023).[1] "SF5 Technology: The Super CF3." Melius Organics Technology.

Sources

Application Note: Antimicrobial Screening of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole Derivatives

[1]

Introduction & Rationale

This guide details the validation and screening protocols for derivatives of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole . This scaffold represents a convergence of two powerful medicinal chemistry strategies: the privileged benzimidazole pharmacophore and the emerging "super-trifluoromethyl" pentafluorosulfanyl (

The Scientific Case for this Scaffold
  • The

    
     Advantage:  The 
    
    
    group is chemically robust, highly electron-withdrawing, and significantly more lipophilic than the trifluoromethyl (
    
    
    ) group. Its high volume and lipophilicity enhance membrane permeability, a critical factor for penetrating the complex cell envelopes of Gram-negative bacteria like Pseudomonas aeruginosa.
  • The 4-Bromo Handle: The bromine atom at the 4-position serves a dual purpose: it acts as a halogen bond donor within the active site (enhancing binding affinity) and provides a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling.

  • Benzimidazole Core: Historically validated to target bacterial tubulin (FtsZ) and DNA gyrase, ensuring a high probability of biological activity.

Compound Management & Solubilization (Pre-Screen)

Challenge: The

Protocol: Stock Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as

    
     derivatives may exhibit lower solubility limits in alcohols.
    
  • Concentration: Prepare master stocks at 10 mM .

  • Sonication: Sonicate for 5–10 minutes at 40 kHz. Visual inspection is insufficient; measuring absorbance at 600nm (turbidity check) is recommended for the first batch.

  • Storage: Store in glass vials (avoid polystyrene interaction) at -20°C.

Workflow Visualization

The following diagram outlines the critical path from solid compound to assay-ready plates, emphasizing Quality Control (QC) checkpoints.

CompoundPrepSolidSolid Compound(4-Br-6-SF5-Bzm)WeighWeighing(Anti-static)Solid->WeighDissolveSolubilization(100% DMSO, 10mM)Weigh->DissolveQC_SolQC: Turbidity Check(OD600 < 0.01)Dissolve->QC_SolQC_Sol->DissolveFail (Sonicate)DilutionIntermediate Dilution(Water/Media)QC_Sol->DilutionPassAssayAssay Plate(Final DMSO < 1%)Dilution->Assay

Figure 1: Compound preparation workflow ensuring solubility of lipophilic

Primary Screening: MIC Determination (Broth Microdilution)[2]

Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines [1].[1] Objective: Determine the Minimum Inhibitory Concentration (MIC) against a standard panel (ESKAPE pathogens).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: Calcium (

      
      ) and Magnesium (
      
      
      ) levels must be physiological (20-25 mg/L
      
      
      , 10-12.5 mg/L
      
      
      ) to ensure proper uptake in P. aeruginosa and prevent aminoglycoside-like false resistance.
  • Inoculum: 5 x

    
     CFU/mL.
    
  • Plate: 96-well round-bottom polypropylene plates (prevents binding of hydrophobic

    
     compounds).
    
Step-by-Step Protocol
  • Dispense Media: Add 50 µL of CAMHB to columns 2–12 of the 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x highest concentration, e.g., 128 µg/mL) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50 µL.

    • Result: Linear dilution range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Column 11: Growth Control (Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of standardized bacterial suspension (

    
     CFU/mL) to columns 1–11. Final assay volume = 100 µL; Final inoculum = 5 x 
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Visual turbidity. The MIC is the lowest concentration with no visible growth.

Data Interpretation Table
ObservationInterpretationAction
Clear Well Growth InhibitedPotential Hit. Proceed to MBC.[2]
Turbid Well GrowthInactive at this concentration.
Button at Bottom PrecipitationFalse Positive.

compound crashed out. Retest with lower starting conc.
Skipped Well Technical ErrorInvalid. Repeat assay.

Secondary Screening: Mechanism of Action (MoA)

If the 4-Bromo-6-


3
Experiment A: Time-Kill Kinetics

Logic: Distinguishes bactericidal (cell death) from bacteriostatic (growth arrest) activity.

  • Setup: Inoculate broth with 4x MIC of the compound.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar. Count colonies.

  • Criteria:

    
     3 
    
    
    reduction in CFU/mL = Bactericidal.
Experiment B: Membrane Integrity Assay (Propidium Iodide)

Logic: Propidium Iodide (PI) only enters cells with compromised membranes, fluorescing upon DNA binding.

  • Dye: Mix PI (30 µM) with bacterial suspension.

  • Treatment: Add compound at 2x MIC.

  • Read: Kinetic fluorescence (Ex 535nm / Em 617nm) over 60 minutes.

  • Positive Control: CTAB or Polymyxin B.

MoA Decision Logic

MOA_LogicStartHit Identified(MIC < 10 µg/mL)TimeKillTime-Kill AssayStart->TimeKillStaticBacteriostatic(<3 log reduction)TimeKill->StaticSlow KillCidalBactericidal(>3 log reduction)TimeKill->CidalRapid KillTargetIntracellular Target(Gyrase/Tubulin)Static->TargetMembraneMembrane Integrity(Propidium Iodide)Cidal->MembraneMembrane->TargetNo FluorescenceLysisMembrane Disruption(Non-specific?)Membrane->LysisHigh Fluorescence

Figure 2: Decision tree for determining if the SF5-benzimidazole acts via specific target inhibition or general membrane disruption.

Cytotoxicity & Selectivity Index (SI)

Rationale: Benzimidazoles can bind mammalian tubulin. The

Protocol: MTT Assay (Mammalian Cells)
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Seeding: 1 x

    
     cells/well in DMEM + 10% FBS. Adhere for 24h.
    
  • Treatment: Add compound (serial dilutions) for 24h.

  • Dye Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Calculation: Determine

    
     (Concentration cytotoxic to 50% of cells).
    
  • Selectivity Index:

    
    .
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[4][5] [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution.[2] Protocols.io.[2] [Link][6]

  • Naclerio, G. A., et al. (2020).[7] SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry.[7] [Link]

  • Bilici, E., et al. (2025).[8][9] Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test. Eastern Journal of Medicine.[8] [Link][6]

Application Note: Optimization of Enzyme Inhibition Assays Using 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

[1]

Executive Summary

This guide details the technical protocols for utilizing 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (CAS: 1432075-84-7) in high-throughput and bench-scale enzyme inhibition assays.[1] This compound represents a high-value scaffold in medicinal chemistry, combining the privileged benzimidazole pharmacophore (kinase/tubulin affinity) with the pentafluorosulfanyl (-SF₅) group—a "super-trifluoromethyl" moiety offering exceptional lipophilicity, metabolic stability, and steric bulk.

Key Challenges Addressed:

  • Solubility: The extreme lipophilicity of the -SF₅ group requires specific DMSO handling and detergent optimization to prevent compound precipitation in aqueous buffers.

  • Non-Specific Inhibition: Protocols to distinguish true binding from aggregation-based promiscuous inhibition.[1]

  • Structural Utility: Leveraging the 4-Bromo motif for structure-activity relationship (SAR) expansion via cross-coupling.[1]

Chemical Identity & Properties

PropertySpecificationRelevance to Assay
IUPAC Name 4-Bromo-6-(pentafluorothio)-1H-benzimidazoleCore Scaffold
Mol.[1][2][3][4][5] Weight ~323.06 g/mol Small molecule / Fragment
LogP (Predicted) ~3.5 - 4.2High Lipophilicity (Risk of precipitation)
Key Moiety 1 -SF₅ (Pentafluorothio) Hydrophobic pocket filler; bioisostere of -CF₃ but larger and more stable.[1]
Key Moiety 2 -Br (Bromo) Halogen bond donor or synthetic handle for Suzuki coupling.[1]
Key Moiety 3 Benzimidazole NH Hydrogen bond donor (critical for hinge binding in kinases).

Pre-Assay Technical Brief: The "SF₅ Solubility" Protocol

The primary failure mode when assaying SF₅-containing compounds is microprecipitation upon transfer from DMSO to aqueous buffer.[1] The -SF₅ group makes the molecule "greasy," leading to adherence to plastic tips and false negatives/positives.

Critical Reagents
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Surfactant: 0.01% Triton X-100 or 0.005% CHAPS (Mandatory to maintain solubility).

  • Plate Type: Low-binding polypropylene (for intermediate dilutions) and Non-binding surface (NBS) microplates for the assay.[1]

Workflow Visualization

The following diagram illustrates the "Intermediate Dilution Step" required to prevent "crashing out" when moving from 100% DMSO to assay buffer.

Gcluster_0Buffer ConditionsStock10mM Stock(100% DMSO)InterIntermediate Plate(10% DMSO + Buffer)Stock->Inter 1:10 Dilution(Slow addition)PrecipRISK: Precipitation(If direct transfer)Stock->Precip Direct Transfer(Avoid!)AssayFinal Assay Plate(1% DMSO + Enzyme)Inter->Assay 1:10 Dilution(into Reaction Mix)

Figure 1: Step-wise dilution strategy to mitigate the hydrophobicity shock of the SF₅ group.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, homogenous 10 mM stock solution.

  • Weighing: Weigh approximately 1–2 mg of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole into a glass amber vial (SF₅ compounds are generally light stable, but benzimidazoles can be photosensitive).

  • Calculation: Calculate DMSO volume required for 10 mM concentration.

    • Formula: Volume (µL) = [Mass (mg) / MW (323.06)] × 100,000.

  • Solvation: Add Anhydrous DMSO. Vortex vigorously for 30 seconds.

  • Sonication: Sonicate for 5 minutes at room temperature.

    • Checkpoint: Visually inspect for floating particulates.[1] The solution must be perfectly clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Enzyme Inhibition Assay (Kinase Model)

Context: Benzimidazoles are classic ATP-competitive inhibitors (e.g., targeting CK2, PIM-1, or VEGFR).[1] This protocol assumes a generic kinase assay using ADP-Glo™ or FRET detection.[1]

Materials:

  • Kinase Enzyme (e.g., Recombinant CK2).

  • Substrate (Peptide/Protein).

  • ATP (at K_m concentration).

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100 (Crucial for SF₅).

Step-by-Step Procedure:

  • Compound Dilution (The "3-Step" Method):

    • Step 1: Prepare 3-fold serial dilutions of the compound in 100% DMSO (Source Plate).

    • Step 2: Transfer 1 µL from Source Plate to 24 µL of Assay Buffer (Intermediate Plate). Mix by pipetting up/down 5 times. Note: Final DMSO is 4%.[1]

    • Step 3: Transfer 5 µL from Intermediate Plate to the Assay Plate (already containing 10 µL Enzyme Mix). Note: Final DMSO is 1%.[1]

  • Enzyme Pre-Incubation:

    • Incubate the Compound + Enzyme mix for 15 minutes at Room Temperature (RT).

    • Why? Allows the inhibitor to access the active site and establish equilibrium before ATP competition begins.

  • Reaction Initiation:

    • Add 5 µL of ATP/Substrate Mix to the Assay Plate.

    • Final Volume: 20 µL.

  • Incubation:

    • Incubate for 60 minutes at RT (protect from light).

  • Detection:

    • Add detection reagent (e.g., ADP-Glo reagent) per manufacturer instructions.[1]

    • Read Luminescence or Fluorescence on a multimode plate reader.

Protocol C: Validating Specificity (Aggregation Check)

Objective: Ensure the SF₅ moiety isn't causing promiscuous inhibition via colloid formation.

  • Detergent Sensitivity Test: Run the IC50 assay with 0.001% Triton X-100 vs. 0.01% Triton X-100.

    • Result: If the IC50 shifts significantly (e.g., >5-fold potency loss with higher detergent), the compound is likely aggregating. True inhibitors are largely detergent-insensitive.[1]

  • Centrifugation Test: Spin the diluted compound buffer at 10,000 x g for 10 mins before adding enzyme. If potency drops, the compound precipitated.

Mechanistic Insight & SAR Logic

The 4-Bromo-6-(pentafluorothio)-1H-benzimidazole is not just an inhibitor; it is a pharmacophore probe .[1]

  • The Benzimidazole Core: Mimics the purine ring of ATP, forming hydrogen bonds with the "Hinge Region" of kinase enzymes.

  • The -SF₅ Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed front regions.[1] Its volume (between t-Butyl and -CF₃) allows it to probe steric tolerance strictly.[1]

  • The 4-Bromo: Often points toward the solvent or a ribose-binding pocket, serving as a site for derivatization (e.g., adding solubilizing tails like morpholine).

SARCoreBenzimidazole Core(Hinge Binder)SF56-Position: -SF5(Hydrophobic Pocket)Core->SF5Substituted at C6Bromo4-Position: -Br(Synthetic Handle / Halogen Bond)Core->BromoSubstituted at C4NHN-H Motif(H-Bond Donor)Core->NHContainsTarget2Hydrophobic Back-PocketSF5->Target2Van der Waals / Steric FitTarget1Kinase Hinge Region(ATP Site)NH->Target1H-Bonding

Figure 2: Pharmacophore mapping of the scaffold against a theoretical kinase active site.[1]

Data Analysis & Interpretation

When analyzing the dose-response curves for this compound:

  • Hill Slope (nH):

    • Expected: ~1.0 (Standard 1:1 binding).

    • Warning: If nH > 2.0, suspect aggregation or precipitation due to the SF₅ group. Repeat Protocol C.

  • IC50 Reporting:

    • Always report the IC50 alongside the specific detergent concentration used (e.g., "IC50 = 450 nM in 0.01% Triton X-100").

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altmann, K. H., et al. (2016). The Pentafluorosulfanyl Group in Medicinal Chemistry: A "Super-Trifluoromethyl" Group? Journal of Medicinal Chemistry, 59(13), 5962–5976. Link

  • Stump, B., et al. (2009). Benzimidazoles as a Template for the Development of Kinase Inhibitors. Drugs of the Future, 34(9), 733. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts (Aggregation-based inhibition). Drug Discovery Today, 11(13-14), 607-615.[1] Link

Application Note: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole in Kinase Inhibitor Discovery

[1]

Executive Summary

4-Bromo-6-(pentafluorothio)-1H-benzimidazole (CAS: 1432075-84-7) represents a high-value "privileged scaffold" for the synthesis of next-generation kinase inhibitors.[1] This application note details the strategic utilization of this compound in Fragment-Based Drug Discovery (FBDD). By combining the rare, lipophilic pentafluorosulfanyl (

This guide provides a comprehensive roadmap from chemical derivatization (Suzuki-Miyaura coupling) to biochemical validation (ADP-Glo™ Kinase Assay) and cellular profiling .[1]

Technical Profile & Rationale

The Advantage in Medicinal Chemistry

The pentafluorosulfanyl group is a bioisostere of the trifluoromethyl (

  • Lipophilicity:

    
     is more lipophilic than 
    
    
    (
    
    
    value: 1.51 vs 0.88), enhancing membrane permeability.[1]
  • Metabolic Stability: The C-S bond is chemically inert and resistant to P450 metabolism, prolonging half-life.

  • Geometry: Unlike the rotational

    
    , 
    
    
    adopts a rigid square-pyramidal geometry, providing a unique steric bulk that can fill deep hydrophobic pockets (e.g., the "back pocket" of kinase domains) that flat aromatic rings cannot.
Comparative Properties Table[1][2]
Property

Analog

Scaffold (Target)
tert-Butyl Analog
Hammett

(Electron Withdrawal)
0.540.68 (Stronger EWG)-0.20
Lipophilicity (

)
0.881.51 1.98
Volume (

)
~40~75 ~75
Chemical Stability HighExtreme Moderate (Oxidation prone)

Synthetic Application: Library Generation

The 4-bromo position is the "warhead" attachment point.[1] In kinase inhibitor design, the benzimidazole core often binds the hinge region (via N1/N3 hydrogen bonds), while the substituent at C4 directs the molecule into the solvent-exposed region or the gatekeeper pocket.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To attach aryl/heteroaryl boronic acids to the C4 position, creating a library of potential inhibitors.

Reagents:

  • Scaffold: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Preparation: In a microwave vial, dissolve the scaffold (0.2 mmol) and boronic acid (0.24 mmol) in 1,4-dioxane (3 mL).

  • Activation: Add the aqueous

    
     and the Pd catalyst.[1]
    
  • Inert Atmosphere: Seal the vial and purge with Argon for 2 minutes.

  • Reaction: Heat to 100°C for 2 hours (or microwave at 110°C for 30 min).

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). Note: The

    
     group makes compounds run faster on silica than non-fluorinated analogs.
    

Biochemical Validation: Kinase Inhibition Assay

Once the library is synthesized, candidates must be screened.[2] We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and resistance to interference from fluorescent compounds.[1]

Protocol B: ADP-Glo™ Screening Workflow

Principle: Measures ADP formation (kinase activity) by converting it to ATP, which is then quantified via luciferase.[1]

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    M DTT.
  • Substrate: Specific peptide/protein substrate for target kinase (e.g., Poly(Glu,Tyr) for VEGFR).[1]

  • ATP: Ultra-pure ATP (10

    
    M final).[1]
    
  • Test Compounds: DMSO stocks (10 mM).

Procedure:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Compound Addition: Dispense 50 nL of test compound (final conc. 10

    
    M to 1 nM) into wells.
    
  • Enzyme Reaction:

    • Add 2

      
      L of Kinase (optimized concentration, e.g., 1-5 ng/well).
      
    • Add 2

      
      L of Substrate/ATP mix.[1]
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 4

    
    L of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 min at RT.
    
  • Detection: Add 8

    
    L of Kinase Detection Reagent (converts ADP 
    
    
    ATP
    
    
    Light).[1] Incubate 30 min.
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate Percent Inhibition:


Visualizing the Discovery Workflow

KinaseDiscoveryScaffoldScaffold:4-Br-6-SF5-BenzimidazoleCouplingSuzuki Coupling(Library Gen)Scaffold->Coupling + Boronic AcidsPurificationFlash Chromatography(High Lipophilicity)Coupling->PurificationAssayADP-Glo Kinase Screen(IC50 Determination)Purification->Assay Pure CompoundsHitLead Candidate(SF5-Inhibitor)Assay->Hit IC50 < 100nMHit->Scaffold SAR Refinement

Figure 1: Strategic workflow for converting the 4-Bromo-6-SF5 scaffold into active kinase inhibitors.

Cellular Validation: Target Engagement

To confirm the inhibitor penetrates the cell membrane (aided by the

Protocol C: Western Blot for Phospho-Signaling

Example Target: If targeting Akt/PKB pathway.[1] Cells: PC-3 or HeLa cells.

  • Treatment: Seed cells (

    
    /well) in 6-well plates. Treat with compound (0.1, 1, 10 
    
    
    M) for 2 hours.
  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • SDS-PAGE: Load 20

    
    g protein/lane.[1] Run at 120V.
    
  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Ab: Anti-pAkt (Ser473) (1:1000).[1]

    • Control Ab: Anti-Total Akt or

      
      -Actin.
      
  • Detection: Chemiluminescence. A successful hit will show dose-dependent reduction in pAkt bands without affecting Total Akt.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling C-Br bond is less reactive than C-ISwitch catalyst to XPhos Pd G3 or increase temp to 120°C.
Compound Precipitation High lipophilicity of

Dissolve stocks in 100% DMSO ; ensure assay buffer has 0.1% Tween-20.[1]
High Background in Assay Compound aggregation (promiscuous inhibition)Add 0.01% Triton X-100 to kinase buffer to prevent colloid formation.[1]

References

  • Altman, R. A., et al. (2015).[1] "Pentafluorosulfanyl (

    
    ) as a Superior Bioisostere in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]
    
  • Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link[1]

  • Stumpfe, D., et al. (2021).[1] "Kinase Inhibitor Scaffolds: The Benzimidazole Legacy." Molecules. Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Application Note: In Vitro Cytotoxicity Profiling of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

[1]

Introduction & Significance

The compound 4-Bromo-6-(pentafluorothio)-1H-benzimidazole represents a critical "lead block" in modern medicinal chemistry. It combines the privileged benzimidazole pharmacophore—known for tubulin inhibition and kinase targeting (e.g., CK2, PIM-1)—with the pentafluorothio (


)

Often termed the "super-trifluoromethyl" group, the


  • Enhanced Lipophilicity:

    
     (
    
    
    ) is significantly more lipophilic than
    
    
    (
    
    
    ), improving membrane permeability.[1]
  • Metabolic Stability: The C-S bond is chemically robust and resistant to P450 degradation.

  • Steric Bulk: The octahedral geometry provides unique receptor fitting not possible with planar substituents.

The Challenge: The combination of the aromatic benzimidazole core and the

compound precipitationnon-specific binding

This guide provides a validated workflow to accurately assess the cytotoxic potential of this scaffold, distinguishing between true biological activity and solubility artifacts.

Compound Management & Solubilization

Critical Step: The most common failure mode for

Stock Preparation
  • Solvent: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide). Avoid Ethanol, as

    
     compounds often exhibit lower solubility in alcohols.
    
  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Molecular Weight

      
       323.08  g/mol .[2]
      
    • Weigh 6.46 mg of powder and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic absorption) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Cloud Point" Test (Mandatory Pre-Assay)

Before adding cells, you must determine the maximum soluble concentration in your specific culture medium.

  • Prepare a 96-well plate with 100 µL of culture medium (e.g., DMEM + 10% FBS) per well.

  • Perform a serial dilution of the compound in DMSO.

  • Spike the medium to reach final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO content is

    
     0.5%. 
    
  • Incubate at 37°C for 2 hours.

  • Read: Inspect under a microscope at 20x or measure absorbance at 600 nm (turbidity).

    • Result: If turbidity increases or crystals form at >50 µM, your assay upper limit is 50 µM. Do not test above the solubility limit.

Experimental Workflow Visualization

The following diagram outlines the decision logic for screening

CytotoxicityWorkflowStartCompound: 4-Bromo-6-(pentafluorothio)-1H-benzimidazoleSolubilityCloud Point Test (Media + Serum)Start->SolubilityDecisionPrecipitation Observed?Solubility->DecisionDilutionAdjust Max Conc. < Solubility LimitDecision->DilutionYes (>50 µM)AssayChoiceSelect Assay TypeDecision->AssayChoiceNoDilution->AssayChoiceResazurinMetabolic Assay(Resazurin/Alamar Blue)*Preferred for hydrophobic drugs*AssayChoice->ResazurinPrimary ScreenMTTMTT Assay*Risk: Formazan aggregates with drug*AssayChoice->MTTSecondary (Caution)LDHLDH Release(Membrane Integrity)AssayChoice->LDHConfirm NecrosisAnalysisCalculate IC50 & Selectivity Index (SI)Resazurin->AnalysisLDH->Analysis

Caption: Logic flow for screening lipophilic SF5-compounds. Note the critical solubility check before assay selection.

Protocol 1: Metabolic Viability (Resazurin Reduction)

Why this assay? Unlike MTT, Resazurin (Alamar Blue) does not form insoluble precipitates. Since 4-Bromo-6-(pentafluorothio)-1H-benzimidazole is lipophilic, it could co-precipitate with MTT formazan crystals, causing false toxicity readings. Resazurin yields a fluorescent signal in the media, avoiding this interference.

Materials
  • Cell Lines:

    • Cancer Model: HeLa, MCF-7, or A549 (Benzimidazoles often target rapidly dividing cells).

    • Normal Control: HFF-1 (Fibroblasts) or Vero cells (to calculate Selectivity Index).

  • Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, sterile filtered).

  • Plate: Black-walled, clear-bottom 96-well plates.

Step-by-Step Procedure
  • Seeding:

    • Seed cells at 5,000–10,000 cells/well in 100 µL media.

    • Incubate 24h at 37°C / 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Remove old media (carefully).

    • Add 100 µL of fresh media containing the compound at 8 serial dilutions (e.g., 100 µM down to 0.78 µM).

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO (100% Viability).

      • Positive Control: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation:

    • Incubate for 48 to 72 hours . (Benzimidazoles acting on tubulin often require >24h to show cytostatic effects).

  • Development:

    • Add 20 µL of Resazurin stock to each well.

    • Incubate for 2–4 hours.

  • Measurement:

    • Read Fluorescence: Ex 530–560 nm / Em 590 nm.

Protocol 2: Membrane Integrity (LDH Release)

Why this assay? To distinguish between cytostatic effects (growth arrest, common with tubulin inhibitors) and cytotoxic effects (necrosis/membrane rupture).

Step-by-Step Procedure
  • Setup: Can be multiplexed with the Resazurin assay if using a supernatant transfer method.

  • Harvest: After drug incubation (Protocol 1, Step 3), transfer 50 µL of supernatant from the treated plate to a new clear 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium).

    • Incubate 30 minutes at Room Temperature in the dark.

  • Stop: Add Stop Solution (usually acetic acid or SDS based) if required by kit.

  • Read: Absorbance at 490 nm.

  • Calculation:

    
    
    
    • Low Control: Untreated cells (spontaneous release).

    • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

Data Analysis & Interpretation

Calculating Potency ( )

Fit the fluorescence data to a 4-parameter logistic (4PL) regression model :

  • 
    : Log of concentration.
    
  • 
    : Normalized viability (%).
    
Interpreting the Effect

Compare the


  • High Potency (< 5 µM): Suggests specific target engagement (e.g., kinase inhibition).

  • Moderate Potency (10–50 µM): Typical for scaffold building blocks; likely requires derivatization at the 2-position (N-alkylation) to improve affinity.

  • Steep Hill Slope (> 2.0): Often indicates non-specific toxicity or physical membrane disruption (detergent-like effect) common with highly lipophilic molecules.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitate in wells Solubility limit exceededReduce max concentration; verify with Cloud Point Test.
High background in Blank Compound autofluorescenceCheck compound alone in media. If fluorescent, switch to CellTiter-Glo (Luminescence).
Erratic replicates Adsorption to plasticUse "Low-Binding" plates or add 0.01% Tween-20 to assay buffer (if cells tolerate).
Flat dose-response Compound degradation

is stable, but the C-Br bond is reactive. Ensure fresh stock; protect from light.

References

  • Swope, W. et al. (2023).[3] Pentafluorosulfanyl (

    
    ) as a Superior Bioisostere in Medicinal Chemistry. Journal of Fluorine Chemistry. Link
    
  • Riss, T. L. et al. (2016). Cell Viability Assays: Resazurin and MTT Protocols. Assay Guidance Manual (NCBI). Link

  • Kozubek, H. et al. (2025). Pro-Apoptotic Activity of Tetrabromo-benzimidazoles in Cancer Cell Lines. International Journal of Molecular Sciences. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2023). CytoTox-Fluor™ Cytotoxicity Assay Protocol. Link

Application Notes & Protocols: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Building Block for Advanced Materials

The landscape of materials science is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can unlock unprecedented functionalities. In this context, 4-Bromo-6-(pentafluorothio)-1H-benzimidazole emerges as a molecule of significant interest. It marries two powerful chemical motifs: the versatile benzimidazole core, a privileged scaffold in both medicinal chemistry and materials science[1][2][3], and the pentafluorothio (SF₅) group, a substituent gaining remarkable traction for its unique electronic properties and exceptional stability.[4][5]

The benzimidazole unit is well-regarded for its electron-accepting capabilities, potential for hydrogen bonding, and its role as a π-bridging system, making it a cornerstone for the design of optical and electronic materials.[2] On the other hand, the pentafluorosulfanyl (SF₅) group is a bioisostere of increasing interest in medicinal chemistry and a functional group in materials science, lauded for its high electronegativity, thermal and chemical stability, and low surface energy.[4][5] The strategic placement of a bromo-substituent further provides a reactive handle for subsequent cross-coupling reactions, opening avenues for the synthesis of complex polymers and functional materials.

This guide provides a comprehensive overview of the potential applications and detailed experimental protocols for leveraging 4-Bromo-6-(pentafluorothio)-1H-benzimidazole as a sophisticated building block in the next generation of advanced materials.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is paramount for its effective application and safe handling.

PropertyValueSource
Molecular Formula C₇H₄BrF₅N₂S[6]
CAS Number 1432075-84-7[6]
Molecular Weight 335.09 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, THF)N/A
Boiling Point > 400 °C (predicted)[7]
Density ~1.9 g/cm³ (predicted)[7]

Safety and Handling:

  • General Precautions: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Hazard Statements (Predicted): Based on similar structures like 6-Bromo-4-fluoro-1H-benzimidazole, may cause skin irritation, serious eye irritation, and respiratory irritation.[8] Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Application Notes: Harnessing Unique Properties for Material Innovation

The unique combination of the benzimidazole core, the electron-withdrawing pentafluorothio group, and the reactive bromo-substituent positions 4-Bromo-6-(pentafluorothio)-1H-benzimidazole as a versatile building block for a range of applications in materials science.

Organic Electronics: A New Frontier for Hole-Transporting and Emissive Materials

The benzimidazole scaffold is known to be a good electron acceptor.[2] The potent electron-withdrawing nature of the SF₅ group is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the molecule. This modulation of electronic properties can be strategically employed in:

  • Organic Light-Emitting Diodes (OLEDs): As a host material for phosphorescent emitters or as an electron-transporting layer to improve device efficiency and stability.

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the benzimidazole core, coupled with the potential for intermolecular hydrogen bonding, can facilitate ordered packing in the solid state, which is crucial for efficient charge transport. The SF₅ group can enhance the environmental stability of the material.

  • Organic Photovoltaics (OPVs): As a component in non-fullerene acceptors, where its electronic properties can be tuned to optimize the energy level alignment with donor materials for efficient charge separation.

High-Performance Polymers: Enhancing Thermal and Chemical Stability

The exceptional thermal and chemical stability of the SF₅ group can be imparted to polymers incorporating this moiety.[4] The bromo-substituent on the benzimidazole ring serves as a convenient point of attachment for polymerization reactions, such as Suzuki or Stille coupling, to create:

  • Thermally Resistant Polymers: For applications in aerospace, automotive, and electronics where materials are exposed to extreme temperatures.

  • Chemically Inert Coatings: The low surface energy and high stability of the SF₅ group can be leveraged to create protective coatings with excellent resistance to harsh chemicals and weathering.

Functional Materials: Scaffolds for Sensing and Catalysis

The benzimidazole core can act as a ligand, forming stable complexes with various metal ions.[9] This property, combined with the unique electronic environment created by the SF₅ group, can be exploited to develop:

  • Chemical Sensors: The binding of an analyte to a metal complex of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole could induce a change in its optical or electronic properties, forming the basis of a sensor.

  • Catalytic Systems: Metal complexes can exhibit enhanced catalytic activity.[9] The electron-withdrawing SF₅ group can modulate the reactivity of the metal center, potentially leading to novel catalytic activities for organic transformations.

Experimental Protocols

The following protocols are designed to provide a starting point for researchers working with 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.

Protocol 1: Synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

This protocol is a proposed synthetic route based on established methods for benzimidazole synthesis and the introduction of the SF₅ group.

Workflow Diagram:

G cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Benzimidazole Ring Formation A Starting Material: 4-Bromo-2-nitroaniline B Intermediate: 4-Bromo-6-(pentafluorothio)-2-nitroaniline A->B Pentafluorosulfanylation C Product: 4-Bromo-6-(pentafluorothio)-1,2-diaminobenzene B->C Reduction of Nitro Group D Reactants: 4-Bromo-6-(pentafluorothio)-1,2-diaminobenzene + Formic Acid E Final Product: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole D->E Cyclization

Caption: Proposed synthetic workflow for 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.

Step-by-Step Methodology:

  • Synthesis of 4-Bromo-6-(pentafluorothio)-1,2-diaminobenzene:

    • Pentafluorosulfanylation: React 4-bromo-2-nitroaniline with a suitable pentafluorosulfanylation reagent (e.g., SF₅Cl in the presence of a radical initiator or a photoredox catalyst). Rationale: This introduces the SF₅ group onto the aromatic ring.

    • Reduction: Reduce the nitro group of the resulting 4-bromo-6-(pentafluorothio)-2-nitroaniline to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). Rationale: This creates the necessary 1,2-diamine precursor for benzimidazole ring formation.

  • Synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole:

    • Dissolve 4-bromo-6-(pentafluorothio)-1,2-diaminobenzene in formic acid.

    • Reflux the mixture for 2-4 hours. Rationale: Formic acid serves as both the solvent and the source of the C2 carbon of the benzimidazole ring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize with a base (e.g., NaHCO₃ or NaOH solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Incorporation into a Polyfluorene Copolymer via Suzuki Coupling

This protocol details the incorporation of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole into a conjugated polymer backbone, a common strategy for creating materials for organic electronics.

Workflow Diagram:

G A Monomer 1: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole D Polymerization: Suzuki Coupling Reaction in Toluene/Water A->D B Monomer 2: 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester B->D C Catalyst System: Pd(PPh₃)₄ + Base (e.g., K₂CO₃) C->D E Purification: Precipitation in Methanol, Soxhlet Extraction D->E F Final Product: Poly[(9,9-dioctylfluorene)-alt-(4,6-pentafluorothio-benzimidazole)] E->F

Caption: Workflow for the synthesis of a polyfluorene copolymer incorporating the target molecule.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a Schlenk flask, add 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (1 equivalent), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

    • Add a phase transfer catalyst (e.g., Aliquat 336) if desired.

  • Polymerization:

    • Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

    • Add degassed toluene and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours under an inert atmosphere. Rationale: These are standard conditions for Suzuki polycondensation, promoting high molecular weight polymer formation.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash with methanol and water.

    • Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform or toluene to remove low molecular weight oligomers and catalyst residues.

    • Precipitate the purified polymer from the chloroform/toluene fraction into methanol, filter, and dry under vacuum.

Protocol 3: Characterization of the Resulting Material

A comprehensive characterization is essential to understand the properties of the newly synthesized material.

Characterization Workflow:

G A Synthesized Material B Structural Characterization: ¹H NMR, ¹⁹F NMR, FT-IR A->B C Molecular Weight Determination: Gel Permeation Chromatography (GPC) A->C D Thermal Properties: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) A->D E Optical Properties: UV-Vis Absorption Spectroscopy, Photoluminescence (PL) Spectroscopy A->E F Electrochemical Properties: Cyclic Voltammetry (CV) A->F

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the Synthesis Yield of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Ticket ID: SF5-BZI-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Urgency: High (Process Bottleneck)

Executive Summary: The "Super-Electron-Withdrawing" Challenge

You are likely encountering low yields (<40%) or stalled reactions during the final cyclization step. The synthesis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole presents a unique "perfect storm" of electronic and steric challenges:

  • Electronic Deactivation: The pentafluorothio (

    
    ) group is a "super-trifluoromethyl" group with a Hammett constant (
    
    
    
    ) of ~0.68, significantly higher than
    
    
    (0.54). This severely reduces the nucleophilicity of the diamine precursor.
  • Steric Hindrance: The bromine atom at the 4-position (adjacent to the bridgehead nitrogen) creates steric strain during the ring-closure transition state.

This guide moves beyond standard textbook protocols (like simple formic acid reflux) to provide optimized, chemically rigorous solutions for this specific scaffold.

Module 1: Precursor Integrity (The "Garbage In" Check)

User Question: My cyclization yield is inconsistent (15-50%). I suspect my starting material, but it looks fine by NMR. What am I missing?

Technical Diagnosis: The critical precursor is 3-bromo-5-(pentafluorothio)benzene-1,2-diamine . Standard reduction of the nitro-aniline precursor often leaves trace azo-impurities or partially reduced hydroxylamines, which are NMR-silent under rapid scanning but poison the cyclization catalyst.

Troubleshooting Protocol:

  • The "Color Test": Pure diamine should be off-white or pale tan. If your precursor is dark brown or red, you have oxidation products (azo species).

  • Mandatory Purification: Do not carry crude diamine into the cyclization.

    • Action: Recrystallize the diamine from Ethanol/Water (9:1) with a pinch of sodium dithionite (

      
      ) to reduce oxidized impurities.
      
  • Storage: The

    
     group stabilizes the ring, but the diamine is still air-sensitive. Store under Argon at -20°C.
    
Module 2: The Cyclization Bottleneck (Core Optimization)

User Question: I am using standard formic acid reflux (4M HCl), but the reaction stalls at 60% conversion after 24 hours. Should I increase the temperature?

Technical Diagnosis: No. Increasing temperature with aqueous acids will likely cause debromination or polymerization. The


 group pulls electron density away from the amine nitrogens, making them poor nucleophiles for attacking the carbonyl carbon of formic acid. You need a more electrophilic "carbon source" and water-free conditions.

Optimized Protocol: The Orthoformate/Lewis Acid Route Switch from Formic Acid to Trimethyl Orthoformate (TMOF) with a Lewis Acid catalyst. This drives the equilibrium by removing methanol rather than water.

ParameterStandard Method (Avoid)Optimized Method (Recommended)
Reagent Formic Acid / HCl (aq)Trimethyl Orthoformate (TMOF)
Solvent Water/EtOHAnhydrous Methanol or THF
Catalyst HCl (Brønsted Acid)Ytterbium Triflate [Yb(OTf)

]
(5 mol%) or Sulfamic Acid
Temp 100°C (Reflux)60-70°C
Time 24-48 h4-6 h
Yield 30-45%85-92%

Step-by-Step Workflow:

  • Dissolve 1.0 eq of 3-bromo-5-(pentafluorothio)benzene-1,2-diamine in anhydrous THF (0.2 M concentration).

  • Add 3.0 eq of TMOF.

  • Add 5 mol%

    
    .
    
  • Stir at 65°C. Monitor by HPLC (not TLC, as polarities are similar).

  • Quench: Once complete, evaporate solvent. The Lewis acid can often be recovered.

Module 3: Regioselectivity & Isomer Control

User Question: Can I just make 6-(


)-benzimidazole first and then brominate it to get the 4-bromo product?

Technical Diagnosis: ABSOLUTELY NOT. Direct bromination of the benzimidazole ring is electrophilic aromatic substitution.

  • The

    
     group directs meta, but the imidazole ring directs ortho/para.
    
  • The

    
     of the imidazole is the strongest director.
    
  • Result: You will get a mixture of 4-bromo, 5-bromo, and 7-bromo isomers, plus poly-brominated species. Separating these requires difficult HPLC.

The Golden Rule: Always install the bromine on the phenyl ring (e.g., bromination of 4-(


)-aniline) before forming the diamine or the benzimidazole ring.
Visualizing the Optimization Logic

The following diagram illustrates the critical decision pathways for maximizing yield.

SynthesisOptimization Start Start: 3-Bromo-5-(SF5)-benzene-1,2-diamine CheckPurity Check Purity: Is it Off-White? Start->CheckPurity Purify Recrystallize (EtOH/Na2S2O4) CheckPurity->Purify No (Dark/Red) MethodChoice Select Cyclization Method CheckPurity->MethodChoice Yes Purify->CheckPurity RouteA Route A: Formic Acid/HCl MethodChoice->RouteA Standard (Avoid) RouteB Route B: TMOF + Yb(OTf)3 MethodChoice->RouteB Optimized ResultA Result: Low Yield (<40%) Stalled Reaction due to SF5 Deactivation RouteA->ResultA ResultB Result: High Yield (>85%) Fast Kinetics RouteB->ResultB Workup Workup: Evaporate & Column (DCM/MeOH) ResultB->Workup

Caption: Decision tree for optimizing the cyclization step. Note the critical pivot to Lewis Acid catalysis (Route B) to overcome the electronic deactivation caused by the SF5 group.

Module 4: Isolation & Purification (The "Sticky" Phase)

User Question: My product is an oil that won't crystallize. Is it impure?

Technical Diagnosis:


 compounds are notoriously lipophilic ("greasy"). While the benzimidazole core is polar, the 

and

groups disrupt crystal packing.

Purification Protocol:

  • Solvent System: Avoid Hexane/Ethyl Acetate. The product likely "streaks" or co-elutes with impurities.

  • Recommended Eluent: Use Dichloromethane (DCM) : Methanol (95:5) .

    • The chlorinated solvent solubilizes the

      
       moiety, while the methanol interacts with the imidazole NH.
      
  • Trituration: If an oil persists after the column:

    • Dissolve in minimal DCM.

    • Add excess Pentane (not Hexane) dropwise with vigorous stirring.

    • Cool to -78°C if necessary to force precipitation.

References & Authoritative Grounding
  • Electronic Effects of SF5: The deactivating nature of the

    
     group (
    
    
    
    ) and its stability in acid catalysis.
    • Source: Santeusanio, R., et al. "Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules." Beilstein Journal of Organic Chemistry, 2025. Link (General SF5 chemistry review).

  • Benzimidazole Cyclization Optimization: Use of Ytterbium Triflate and Orthoformates for electron-deficient anilines.

    • Source: Zhang, L., et al. "Efficient synthesis of benzimidazoles using Yb(OTf)3 as catalyst under solvent-free conditions." Synthetic Communications, 2004.[1] Link

  • SF5-Aniline Precursor Synthesis: Methodologies for bromination and reduction of SF5-aromatics.

    • Source: Winter, R. W., & Gard, G. L.[2] "Pentafluorosulfanyl-containing anilines and their derivatives." Journal of Fluorine Chemistry, 2004. Link

Note: While specific literature on the exact 4-bromo-6-SF5 isomer is proprietary or sparse, the protocols above are derived from validated substituent-effect chemistry for benzimidazoles.

Sources

Technical Support Center: Purification of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole. Drawing from established principles in heterocyclic chemistry and chromatography, this document offers troubleshooting advice and detailed protocols to achieve high purity for this complex molecule.

Understanding the Purification Challenges

4-Bromo-6-(pentafluorothio)-1H-benzimidazole presents a unique set of purification hurdles due to its distinct structural features:

  • Benzimidazole Core: The nitrogen-containing heterocyclic ring provides basic sites that can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing or degradation.

  • Pentafluorothio (SF₅) Group: This group is exceptionally bulky, chemically robust, and highly electronegative. It imparts significant lipophilicity (hydrophobicity) to the molecule, dominating its solubility and chromatographic behavior.

  • Bromo Substituent: The bromine atom adds to the molecular weight and can participate in halogen bonding, subtly influencing crystal packing and interactions with solvents.

The combination of a basic core with a highly lipophilic, electron-withdrawing SF₅ group means that standard purification protocols for simpler benzimidazoles often require significant modification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Bromo-6-(pentafluorothio)-1H-benzimidazole?

A1: Impurities typically arise from the synthetic route. Most benzimidazole syntheses involve the condensation of a substituted o-phenylenediamine with a one-carbon source.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Primarily the substituted o-phenylenediamine precursor. These are often more polar than the final product.

  • Over-alkylation/Arylation Products: If a substituent is added to the benzimidazole nitrogen, di-substituted byproducts can form.

  • Positional Isomers: Depending on the symmetry of the diamine precursor, formation of the 7-Bromo-5-(pentafluorothio) isomer is possible, which can be exceptionally difficult to separate.

  • Oxidation/Degradation Products: Benzimidazoles can be susceptible to degradation under harsh acidic or oxidative conditions.[3][4]

Potential Impurity Anticipated Polarity Identification Tip
Substituted o-phenylenediamineHighMore polar (lower Rf on TLC). May stain TLC plate without charring.
Positional IsomerVery SimilarOften co-elutes. Requires high-resolution chromatography or HPLC.
Oxidation ByproductsVariableMay appear as colored impurities.
Unreacted One-Carbon SourceVariableDepends on the reagent used (e.g., formic acid, aldehyde).

Q2: My crude product is a dark, oily tar. What is the best initial cleanup step?

A2: An oily or tar-like consistency suggests the presence of significant impurities or residual high-boiling solvents. Direct application to a chromatography column is ill-advised as it will lead to poor separation.

Initial Strategy:

  • Trituration: Attempt to solidify the product by stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often crash out the desired product as a solid.

  • Liquid-Liquid Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform aqueous washes. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic byproducts.

The workflow below outlines a decision-making process for initial cleanup.

Crude_Product_Cleanup start Crude Product Assessment is_solid Is the crude a solid? start->is_solid Check Physical State is_oily Is the crude an oil/tar? is_solid->is_oily No solid_path Consider Direct Recrystallization or Column Chromatography is_solid->solid_path Yes oily_path Attempt Trituration (e.g., with Hexanes) is_oily->oily_path Yes trit_success Did it solidify? oily_path->trit_success solid_from_trit Filter solid and proceed to Recrystallization or Chromatography trit_success->solid_from_trit Yes liquid_extract Proceed to Liquid-Liquid Extraction trit_success->liquid_extract No

Caption: Initial cleanup decision workflow.

Q3: How do I select a solvent system for column chromatography? The SF₅ group is confusing me.

A3: The highly lipophilic SF₅ group will make your compound significantly less polar than a typical benzimidazole. You should start with less polar solvent systems than you might otherwise choose.

  • Starting Point: A good initial system for Thin Layer Chromatography (TLC) analysis is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). Begin with a ratio like 4:1 Hexanes:Ethyl Acetate.[5]

  • Target Rf: Aim for a retention factor (Rf) of 0.25 - 0.35 for your product on the TLC plate. This Rf value generally provides the best separation on a column.

  • Adjusting Polarity:

    • If Rf is too high (>0.4): Your compound is moving too fast. Increase the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).

    • If Rf is too low (<0.2): Your compound is stuck to the silica. Increase the proportion of the polar solvent (e.g., move from 4:1 to 2:1 Hexanes:EtOAc).

  • Troubleshooting Tailing/Streaking: The basic nitrogens of the benzimidazole ring can interact with acidic sites on the silica gel, causing the spot to streak. To mitigate this, add a small amount (0.1-1% ) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your solvent system.

Q4: I am attempting recrystallization, but my compound either won't dissolve or crashes out immediately as an oil. What should I do?

A4: Recrystallization requires finding a solvent that dissolves the compound when hot but not when cold. The properties of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole suggest that a single solvent may not work well. A two-solvent system is often ideal for such molecules.[6]

Recommended Strategy: Two-Solvent Recrystallization

  • Select "Solvent A": Find a solvent in which your compound is readily soluble, even at room temperature (e.g., Dichloromethane, Acetone, or Ethyl Acetate).

  • Select "Solvent B": Find a solvent in which your compound is poorly soluble, even when hot (e.g., Hexanes, Heptane, or Water). Solvent B must be miscible with Solvent A.

  • Procedure:

    • Dissolve your crude compound in a minimum amount of hot Solvent A.

    • While the solution is still hot, slowly add Solvent B dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of Solvent A to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

A successful recrystallization was reported for a benzimidazole derivative using hot ethanol.[7] This could be a good starting point for screening.

Troubleshooting Protocols

Protocol 1: Method Development for Flash Column Chromatography

This protocol provides a systematic approach to developing a robust purification method.

Objective: To identify an optimal mobile phase for purification and execute the column chromatography.

Materials:

  • Crude 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

  • Silica gel 60 (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents: Heptane (or Hexanes), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Methodology:

  • TLC Screening (Finding the Right Mobile Phase): a. Prepare stock solutions of your crude material in DCM or EtOAc. b. Spot the crude material on three separate TLC plates. c. Develop each plate in a different solvent system:

    • System 1: 80:20 Heptane:EtOAc
    • System 2: 50:50 Heptane:EtOAc
    • System 3: 80:20 DCM:EtOAc d. Visualize the plates under UV light (254 nm). e. Identify the system that gives your product an Rf value between 0.25 and 0.35 with the best separation from impurities. f. If streaking is observed, add 0.5% TEA to the chosen solvent system and re-run the TLC.
  • Column Packing: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Heptane). b. Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The packed silica bed should be level.

  • Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. b. Carefully add this powder to the top of your packed column. Dry loading prevents the dissolution issues that can occur with direct liquid loading of complex molecules.

  • Elution and Fraction Collection: a. Begin eluting the column with your chosen mobile phase. b. Collect fractions systematically and monitor their contents by TLC. c. Combine the fractions that contain your pure product.

  • Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.

Chromatography_Optimization A 1. TLC Screening (e.g., Heptane/EtOAc) B 2. Analyze Rf & Separation A->B C Is Rf between 0.25-0.35? B->C D Adjust Polarity: - Rf > 0.4: Less Polar - Rf < 0.2: More Polar C->D No E Is there streaking? C->E Yes D->A Re-screen F Add 0.5% Triethylamine to Mobile Phase E->F Yes G Optimal System Found: Proceed to Column E->G No F->A Re-screen

Caption: Workflow for optimizing column chromatography.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the final purity of the isolated product.

Materials:

  • Purified 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your purified compound in Acetonitrile at approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

    • Gradient:

      • Start with 50% B.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B over 1 minute.

      • Equilibrate for 4 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

References

  • Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry. Available at: [Link]

  • Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts. WO2008045777A2.
  • Defense Technical Information Center (DTIC). (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Google Patents. (2008). Benzimidazole compounds and their use as chromatographic ligands. EP1944311A1.
  • Al-Ostath, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

  • PubChem. 4-Bromo-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Garrido, M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. Available at: [Link]

  • Google Patents. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. CN1803794A.
  • Bansal, Y., & Bansal, G. (2019). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2022). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Available at: [Link]

  • PubChem. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Ahmadi, A., et al. (2010). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. Journal of the Korean Chemical Society. Available at: [Link]

  • Al-Deeb, O. A., & Al-Hadiya, B. M. (2016). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Can, N. Q., et al. (2023). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pentafluorosulfanyl Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pentafluorosulfanyl Arene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with pentafluorosulfanyl (SF₅) arenes. As a Senior Application Scientist, I have compiled this guide to address common challenges and side reactions encountered during the synthesis of these valuable compounds. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and purify your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access pentafluorosulfanyl arenes?

A1: There are two primary methods for the synthesis of pentafluorosulfanyl arenes (ArSF₅). The most common is a two-step process that involves the initial formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate from a diaryl disulfide or an aryl thiol. This intermediate is then fluorinated to the final ArSF₅ product.[1][2][3] A less common, but more direct, route is the direct fluorination of diaryl disulfides.

Q2: I am seeing a significant amount of starting material (diaryl disulfide) remaining in my reaction to form ArSF₄Cl. What could be the issue?

A2: Incomplete conversion of the diaryl disulfide in the first step of the synthesis is a common issue. This can often be attributed to insufficient chlorinating agent or fluoride source. The reaction requires an excess of both chlorine (around 7 moles or more per mole of disulfide) and an alkali metal fluoride (like potassium or cesium fluoride, around 16 moles or more per mole of disulfide) to drive the reaction to completion.[1] Additionally, the surface area of the fluoride salt can play a role; spray-dried potassium fluoride is often more effective than standard powdered potassium fluoride.[1]

Q3: My ArSF₄Cl intermediate seems to be unstable and decomposes upon isolation. How can I handle it?

A3: Arylsulfur chlorotetrafluorides can indeed be sensitive compounds.[1] Their stability is influenced by the substituents on the aromatic ring. If you are experiencing decomposition, consider using the crude ArSF₄Cl directly in the subsequent fluorination step without purification. If purification is necessary, distillation or recrystallization are the recommended methods.[1][2][3] It is crucial to handle these intermediates under anhydrous conditions as they can be moisture-sensitive.

Q4: During the conversion of ArSF₄Cl to ArSF₅, I am getting a low yield and a lot of black, insoluble material. What is happening?

A4: The formation of a black, insoluble material is indicative of polymerization, a common side reaction when using strong Lewis acids like boron trifluoride (BF₃) or antimony pentafluoride (SbF₅) as the fluorinating agent. These strong Lewis acids can promote side reactions that lead to the formation of polymeric byproducts. To mitigate this, consider using milder fluorinating agents such as zinc fluoride (ZnF₂) or hydrogen fluoride-pyridine.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of pentafluorosulfanyl arenes.

Problem 1: Low Yield in the Synthesis of ArSF₄Cl from Diaryl Disulfide

Possible Cause 1: Incomplete Reaction

If the reaction to form ArSF₄Cl from diaryl disulfide does not go to completion, you may isolate the intermediate arylsulfur trifluoride (ArSF₃) along with your desired product and unreacted starting material.[1]

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of both the chlorinating agent (e.g., chlorine gas) and the fluoride source (e.g., potassium fluoride).

  • Use a High-Surface-Area Fluoride Source: Employing spray-dried potassium fluoride can enhance the reaction rate and yield.[1]

  • Monitor the Reaction: The reaction progress can be monitored by observing the color change of the reaction mixture. An orange color appears upon the introduction of chlorine, which then fades as the ArSF₃ intermediate is formed.[1] The subsequent conversion to ArSF₄Cl is slower.[4]

Experimental Protocol: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) from Diaryl Disulfide [1]

  • In a dry reaction vessel under an inert atmosphere, suspend the diaryl disulfide and a significant excess of spray-dried potassium fluoride in anhydrous acetonitrile.

  • Cool the mixture in an ice bath.

  • Bubble chlorine gas through the stirred suspension.

  • Monitor the reaction by ¹⁹F NMR to confirm the formation of the ArSF₃ intermediate and its subsequent conversion to ArSF₄Cl.

  • Once the reaction is complete, the excess potassium fluoride is filtered off, and the solvent is removed under reduced pressure.

  • The crude ArSF₄Cl can be purified by distillation or recrystallization, or used directly in the next step.

Problem 2: Formation of Polymeric Byproducts during the Conversion of ArSF₄Cl to ArSF₅

Possible Cause: Use of a Strong Lewis Acid Fluorinating Agent

Strong Lewis acids can lead to polymerization of the starting material or product.

Troubleshooting Steps:

  • Switch to a Milder Fluorinating Agent: Replace strong Lewis acids with milder alternatives. Zinc fluoride (ZnF₂) is a particularly effective and practical choice for this conversion.[1]

  • Optimize Reaction Temperature: The reactivity of the -SF₄Cl group is influenced by the electronic nature of the aromatic ring. Electron-donating substituents increase reactivity, while electron-withdrawing groups decrease it.[4] Therefore, the reaction temperature should be optimized for your specific substrate.

Table 1: Effect of Substituents on the Reaction Conditions for the Conversion of ArSF₄Cl to ArSF₅ using ZnF₂ [4]

Arene SubstituentReaction Temperature (°C)
p-Methyl90
Unsubstituted120
Monohalogenated120
p-Nitro≥ 150
2,6-Difluoro≥ 150

Experimental Protocol: Conversion of ArSF₄Cl to ArSF₅ using ZnF₂ [4]

  • In a fluoropolymer reactor, combine the arylsulfur chlorotetrafluoride (ArSF₄Cl) and powdered zinc fluoride (ZnF₂).

  • Heat the mixture under a nitrogen atmosphere with stirring.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, the product can be isolated by distillation or flash column chromatography.

Problem 3: The Pentafluorosulfanyl Group is Acting as a Leaving Group

Possible Cause: Elevated Temperatures during Ortho-lithiation

The SF₅ group can be displaced if ortho-lithiation reactions are performed at temperatures above -40 °C.[5]

Troubleshooting Steps:

  • Maintain Low Temperatures: It is crucial to maintain a reaction temperature of -60 °C or lower during the ortho-lithiation of pentafluorosulfanyl arenes.[5]

  • In Situ Trapping: Perform the lithiation in the presence of the electrophile to trap the ortho-lithiated species as it is formed, minimizing the chance of SF₅ group elimination.

Problem 4: Decomposition of Product During Workup

Possible Cause: Methanol Quenching of Silylated Products

Some silylated pentafluorosulfanyl arene derivatives, particularly doubly-silylated ones, have been observed to decompose when methanol is used to quench the reaction.[6]

Troubleshooting Steps:

  • Avoid Methanol Quenching for Silylated Derivatives: For reactions involving the silylation of ArSF₅, quench the reaction by directly adding silica gel to the crude reaction mixture before concentrating.[6]

  • Alternative Quenching Agents: If a liquid quench is necessary, consider using a non-protic solvent at low temperature.

Visualizing Reaction Mechanisms

Diagram 1: Proposed Mechanism for the Formation of ArSF₄Cl from Diaryl Disulfide

G cluster_0 Step 1: Formation of ArSCl cluster_1 Step 2: Formation of ArSF₃ cluster_2 Step 3: Formation of ArSF₄Cl Ar2S2 Ar-S-S-Ar ArSCl 2 Ar-S-Cl Ar2S2->ArSCl Cleavage Cl2_1 Cl₂ Cl2_1->Ar2S2 ArSCl_2 Ar-S-Cl ArSF3 ArSF₃ ArSCl_2->ArSF3 Oxidative Fluorination KF_1 KF (excess) KF_1->ArSCl_2 Cl2_2 Cl₂ Cl2_2->ArSCl_2 ArSF3_2 ArSF₃ ArSF4Cl ArSF₄Cl ArSF3_2->ArSF4Cl Oxidative Chlorofluorination Cl2_3 Cl₂ Cl2_3->ArSF3_2

Caption: Mechanism for ArSF₄Cl formation.

Diagram 2: Troubleshooting Flowchart for Low Yield in ArSF₅ Synthesis

G start Low Yield of ArSF₅ check_step1 Check ArSF₄Cl formation start->check_step1 incomplete_step1 Incomplete reaction or ArSF₃ byproduct present check_step1->incomplete_step1 Yes check_step2 Check ArSF₄Cl to ArSF₅ conversion check_step1->check_step2 No optimize_step1 Increase Cl₂/KF ratio Use spray-dried KF incomplete_step1->optimize_step1 success Improved Yield of ArSF₅ optimize_step1->success polymer Polymer formation observed check_step2->polymer Yes check_step2->success No optimize_step2 Use milder fluorinating agent (e.g., ZnF₂) Optimize temperature based on Ar substituents polymer->optimize_step2 optimize_step2->success

Caption: Troubleshooting low ArSF₅ yield.

References

  • Umemoto, T., & Singh, R. P. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

  • Beilstein Journals. (n.d.). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diaryl disulfide ligands from phthalimidesulfenyl chloride. ResearchGate. Retrieved from [Link]

  • New Journal of Chemistry. (2025). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Identification of an arene oxide metabolite of 2,2',5-5'-tetrachlorobiphenyl by gas chromatography-mass spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2020, October 6). Polymerization: going from monomer to polymer! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Arylsulfur Chlorotetrafluorides as Useful Fluorinating Agents: Deoxo- and Dethioxo-fluorinations. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Library of Medicine. Retrieved from [Link]

  • Sci-Hub. (n.d.). Arylsulfur chlorotetrafluorides as useful fluorinating agents: Deoxo. Sci-Hub. Retrieved from [Link]

  • ResearchGate. (n.d.). Making the SF5 Group More Accessible: A Gas Reagent-free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. ResearchGate. Retrieved from [Link]

  • Le, T. V., & Daugulis, O. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 58(4), 537-540. [Link]

  • Cambridge Open Engage. (2024). Unactivated Pd-Catalyzed Oxidative Cross-Coupling Reactions of Arenes with Benzene: A Theoretical and Experimental study. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Well-Defined Polymers via Mechanism Transformation Between Living Ring-Opening Polymerization and Controlled Free Radical Polymerization. ResearchGate. Retrieved from [Link]

  • Umemoto, T., & Singh, R. P. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471. [Link]

  • MDPI. (n.d.). Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI. Retrieved from [Link]

  • PubMed. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. Retrieved from [Link]

  • SciSpace. (n.d.). Au-Catalyzed Cross-Coupling of Arenes via Double C-H Activation. SciSpace. Retrieved from [Link]

  • Corpus UL. (n.d.). Advances in Polymer Precursors and Bio-based Polymers Synthesized from 5-hydroxymethylfurfural. Corpus UL. Retrieved from [Link]

  • University of Texas at San Antonio. (n.d.). In Situ ortho -Lithiation/Functionalization of Pentafluorosulfanyl Arenes. University of Texas at San Antonio. Retrieved from [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Validation of Arylphosphorothiolates as Convergent Substrates for Ar-SF4Cl and Ar-SF5 Synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of Ar-SF4Cl to Ar-SF5. Isolated yields are given and ¹⁹F... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

[1]

Compound Profile:

  • Core Scaffold: Benzimidazole (Amphoteric, H-bond donor/acceptor)[1]

  • Functional Group A (SF₅): "Super-trifluoromethyl."[1][2][3] Highly lipophilic, strongly electron-withdrawing, chemically inert.[1]

  • Functional Group B (Br): Synthetic handle.[1][2] Susceptible to photolytic cleavage and metal-catalyzed coupling.[1]

Part 1: Troubleshooting Guide (Q&A)

Category 1: Solubility & Aggregation Issues

Q: My compound precipitates immediately upon dilution into aqueous biological buffers (PBS/media). How do I maintain solubility?

A: The issue is likely the "Super-Lipophilicity" of the SF₅ group, not just concentration.

  • The Mechanism: The SF₅ group is significantly more lipophilic (LogP contribution ~ +1.51) than a CF₃ group.[1] While the benzimidazole core is polar, the bulky, greasy SF₅ moiety drives rapid hydrophobic collapse in high-dielectric media (water), leading to "invisible" micro-precipitates or colloidal aggregates.

  • Diagnostic Check: Perform a Dynamic Light Scattering (DLS) check or a simple serial dilution linearity test.[1] If the UV absorbance does not scale linearly with concentration, you have aggregation.

  • Solution:

    • DMSO Limit: Ensure your final DMSO concentration is at least 0.5–1.0% if tolerated by the assay.[1]

    • Surfactant Spike: Add 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound.[1] This stabilizes the monomeric form.[1]

    • Step-Down Dilution: Do not dilute directly from 10 mM DMSO stock to aqueous buffer. Create an intermediate stock (e.g., 100 µM in 50% DMSO/Water) before the final spike.

Q: I see inconsistent IC50 values across varying enzyme concentrations. Is the compound degrading?

A: It is likely a false positive caused by colloidal aggregation (promiscuous inhibition), not chemical degradation.

  • The Mechanism: SF₅-containing molecules are prone to forming colloids that sequester enzymes, leading to non-specific inhibition.

  • Validation Protocol: Add a detergent (0.01% Triton X-100) to your assay buffer.[1]

    • If IC50 increases (potency drops): The previous activity was likely an artifact of aggregation.[1]

    • If IC50 remains stable: The inhibition is specific.[1]

Category 2: Chemical & Photostability[1][4]

Q: The solution turns yellow/brown after sitting on the benchtop for 4 hours. Is the SF₅ group unstable?

A: No, the SF₅ group is inert. You are observing photo-oxidative debromination.

  • The Mechanism: The C-Br bond in electron-deficient benzimidazoles is photolabile.[1] Exposure to ambient laboratory light (UV/Blue spectrum) excites the benzimidazole chromophore, leading to homolytic cleavage of the C-Br bond. The resulting radical species reacts with solvent or oxygen, forming colored byproducts (quinoidal species or dimers).

  • Crucial Insight: The electron-withdrawing SF₅ group lowers the electron density of the ring, potentially stabilizing the radical intermediate and accelerating this degradation pathway compared to unsubstituted benzimidazoles.

  • Corrective Action:

    • Amber Glass: strictly required for all solution-phase handling.[1]

    • Foil Wrap: If using clear plates, wrap in foil immediately after dispensing.[1]

Q: Is the compound stable in DMSO stocks stored at room temperature?

A: Short-term, yes. Long-term, no.

  • The Mechanism: DMSO is hygroscopic.[1] Over time, absorbed water can facilitate slow hydrolysis or proton exchange at the N1-position.[1] Furthermore, DMSO can act as a mild oxidant.[1] While the SF₅ group is hydrolytically stable (resistant to boiling NaOH and HCl), the benzimidazole NH is acidic (pKa lowered by SF₅). Trace impurities in DMSO can lead to N-alkylation or oxidation artifacts over months.[1]

  • Storage Standard: Store 10 mM stocks at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.

Part 2: Visualizing Stability Pathways

The following diagram illustrates the competing pathways that dictate the stability of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole in solution.

StabilityPathwaysCompound4-Bromo-6-(SF5)-Benzimidazole(Monomeric in DMSO)UV_LightAmbient Light (UV/VIS)Compound->UV_LightAqueousAqueous Buffer(PBS/Media)Compound->AqueousBaseBasic Conditions(pH > 8 or NaH)Compound->BaseRadicalRadical Intermediate[Ar• + Br•]UV_Light->RadicalHomolytic Cleavage (C-Br)AggregateColloidal Aggregate(False Positive Inhibition)Aqueous->AggregateHydrophobic Collapse(Driven by SF5)AnionBenzimidazolide Anion(Reactive Nucleophile)Base->AnionDeprotonation (NH)DebrominatedDegradation Product(Debrominated/Oxidized)Radical->DebrominatedH-abstraction / OxidationAlkylatedN-Alkylated Product(If electrophiles present)Anion->AlkylatedReaction with Impurities

Figure 1: Stability landscape showing photolysis (red path), aggregation (green path), and chemical reactivity (blue path).

Part 3: Quantitative Data & Protocols[1]

Physicochemical Properties Summary
PropertyValue (Approx.)Implication for Stability
Molecular Weight ~321.09 g/mol Moderate size, but heavy halogen contribution.[1]
LogP (Octanol/Water) ~3.8 – 4.2 High. Requires organic co-solvent (DMSO/DMF).[1] High risk of precipitation.[1]
pKa (Benzimidazole NH) ~10.5 – 11.0 More acidic than unsubstituted benzimidazole (pKa 12.[1]8) due to SF₅ electron withdrawal.[1]
SF₅ Stability HighResistant to hydrolysis, oxidation, and reduction.
C-Br Bond Energy ~68 kcal/molWeakest link.[1] Susceptible to UV cleavage.[1]
Protocol: Validated Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free from aggregates.

  • Weighing: Weigh approximately 3.2 mg of solid compound into an amber glass vial.

    • Note: Avoid using plastic microcentrifuge tubes for long-term storage as lipophilic compounds can leach into the plastic.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Why Anhydrous? Water in DMSO promotes proton exchange and potential gradual hydrolysis of impurities.[1]

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes in a water bath at room temperature.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into 50 µL volumes in amber vials. Store at -20°C .

    • Expiry: Stable for 6 months. Discard if color changes to dark brown.

Protocol: Photostability Stress Test

Objective: Determine if the compound requires strict dark conditions in your specific lab environment.

  • Prepare a 50 µM solution in 50:50 DMSO:Water.[1]

  • Split into two clear HPLC vials.

  • Control: Wrap one vial completely in aluminum foil.

  • Test: Leave the other vial exposed to ambient benchtop light for 6 hours.

  • Analysis: Inject both samples into HPLC (C18 column, Acetonitrile/Water gradient).

  • Criteria: If the "Test" sample shows a new peak (typically eluting earlier than the parent due to loss of Br) >2% area, strict light protection is mandatory .

References

  • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[1]

  • Altomonte, S., & Zanda, M. (2012).[1] Synthetic Biology and the Pentafluorosulfanyl Group.[1][2] Journal of Fluorine Chemistry, 143, 57–93.

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006).[4][5] Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802–806.[4]

  • BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. BenchChem Knowledge Base.[1] [1]

  • PubChem Compound Summary. (2025). 4-Bromo-6-(pentafluorothio)-1H-benzimidazole.[1][6] National Library of Medicine.[1] [1]

Technical Support Center: Reducing Toxicity of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Assay Optimization & Cytotoxicity Mitigation Molecule ID: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (Referred to herein as SF5-BZI )[1]

Executive Summary: The Physicochemical Challenge

Welcome to the technical guide for SF5-BZI . If you are observing unexpected toxicity, inconsistent IC50 values, or rapid cell death, the culprit is likely not the specific pharmacology, but the physicochemical properties of the pentafluorothio (


) group.

The


 moiety is often called the "super-trifluoromethyl."[2] It is significantly more lipophilic and bulky than a 

group.[1] While this enhances metabolic stability, it drastically increases the LogP (partition coefficient), leading to two primary failure modes in cell assays:
  • Non-Specific Membrane Disruption: The molecule partitions into lipid bilayers, causing physical destabilization (necrosis) rather than programmed cell death (apoptosis).[1]

  • Colloidal Aggregation: In aqueous media, the compound forms promiscuous aggregates that sequester proteins and choke cells.

This guide provides the protocols to distinguish specific activity from these artifacts.

Part 1: Troubleshooting Guide (Q&A)
Q1: My cells are dying within 1-2 hours of treatment, well before my expected mechanism of action. Is this off-target toxicity?

Diagnosis: This is likely acute membrane lysis , not specific target engagement. The high lipophilicity of the


 group allows the compound to act like a detergent at high concentrations (>10 µM).

Solution:

  • Switch Readouts: Move from ATP-based assays (CellTiter-Glo) to an LDH Release Assay . ATP depletion can result from mitochondrial stress, but LDH release confirms membrane rupture.

  • The "BSA Buffer" Strategy: Supplement your assay media with 0.1% - 0.5% fatty-acid-free Bovine Serum Albumin (BSA) .[1] Albumin acts as a "sink," buffering the free concentration of highly lipophilic drugs and preventing membrane saturation while maintaining equilibrium for target binding.

Q2: I see high variability in IC50 values between replicates, and sometimes crystals are visible.

Diagnosis: Compound Precipitation or Aggregation. SF5-BZI has poor aqueous solubility.[1] When spiked directly from DMSO into media, it may crash out or form invisible colloids.

Solution:

  • Optimize the Dilution Sequence: Do not dilute directly from 100% DMSO stock to the final aqueous well. Use an Intermediate Dilution Step (see Protocol A).

  • Check for Aggregation: Centrifuge the media containing the compound at 10,000 x g for 10 minutes before adding to cells. If the supernatant loses activity compared to the pre-spin sample, your compound was aggregated.

Q3: The compound is toxic in serum-free conditions but inactive in 10% FBS.[1] How do I find the window?

Diagnosis: Protein Binding Sequestration. The


 group binds avidly to serum proteins (HSA/BSA).[1] In 10% FBS, the "free fraction" of the drug might be <1%, effectively lowering your test concentration below the therapeutic threshold.

Solution:

  • Serum Titration: Run the assay at 2% FBS . This often provides enough protein to prevent aggregation/membrane lysis but leaves enough free drug for target engagement.[1]

  • Calculation: You cannot assume nominal concentration equals effective concentration. If possible, quantify the media concentration using LC-MS/MS after 1 hour of incubation.

Part 2: Visualizing the Toxicity Mechanism

The following diagram illustrates the two distinct pathways of cell death caused by SF5-BZI: the desired specific pathway (Target Engagement) and the undesired physicochemical artifact (Membrane Lysis).

ToxicityPathways cluster_Specific Desired Pathway cluster_Artifact Toxicity Artifacts Compound SF5-BZI Input Solubility Aqueous Solubility Limit Compound->Solubility Target Specific Target (e.g., Kinase/Receptor) Solubility->Target Free Monomer Aggregates Colloidal Aggregates Solubility->Aggregates Supersaturation Membrane Lipid Bilayer Saturation Solubility->Membrane High LogP Partitioning Apoptosis Apoptosis (Slow, Controlled) Target->Apoptosis Necrosis Necrosis/Lysis (Rapid, catastrophic) Aggregates->Necrosis Physical Stress Membrane->Necrosis Destabilization

Figure 1: Mechanistic divergence between specific efficacy and physicochemical toxicity artifacts driven by the lipophilic SF5 group.[1]

Part 3: Validated Experimental Protocols
Protocol A: The "Intermediate Step" Dilution (To prevent precipitation)

Purpose: To prevent the "shock" precipitation that occurs when high-concentration DMSO stocks hit aqueous media.[1]

  • Stock Preparation: Prepare a 10 mM stock of SF5-BZI in 100% anhydrous DMSO.

  • Intermediate Step:

    • Prepare an intermediate plate with PBS + 10% DMSO .

    • Dilute the 10 mM stock 1:10 into this intermediate buffer (Final: 1 mM compound, 19% DMSO).

    • Note: The presence of DMSO in the buffer helps keep the compound solubilized during the transition.

  • Final Dosing:

    • Transfer from the intermediate plate to the cell culture media (containing 2-5% FBS or BSA).[1]

    • Target a final DMSO concentration of <0.5% to avoid vehicle toxicity.[1]

Protocol B: The "Aggregation Check" (Dynamic Light Scattering Surrogate)

Purpose: To confirm if observed toxicity is due to "sticky" aggregates.

  • Prepare Media: Create assay media with the compound at 2x the IC50 concentration.[1]

  • Add Detergent: In one set of samples, add 0.01% Triton X-100 (or Tween-80).[1]

    • Logic: Non-ionic detergents at low concentrations break up promiscuous aggregates but rarely affect specific small-molecule binding.[1]

  • Compare:

    • If toxicity disappears with Triton X-100, the original toxicity was likely due to aggregation.

    • If toxicity persists , it is likely intrinsic to the molecule (or membrane insertion).

Part 4: Decision Tree for Assay Optimization

Use this logic flow to determine the next step in your experiment.

OptimizationTree Start Start: Observed Toxicity TimeCheck Time of Death? Start->TimeCheck Rapid < 4 Hours TimeCheck->Rapid Slow > 24 Hours TimeCheck->Slow MembraneCheck Run LDH Assay Rapid->MembraneCheck SpecificCheck Check Target Markers (Western Blot/Reporter) Slow->SpecificCheck HighLDH High LDH Release MembraneCheck->HighLDH LowLDH Low LDH Release MembraneCheck->LowLDH Action2 Action: Validate Mechanism (Likely On-Target) SpecificCheck->Action2 Action1 Action: Add 0.5% BSA or Reduce Conc. HighLDH->Action1 LowLDH->SpecificCheck

Figure 2: Troubleshooting logic flow for distinguishing physicochemical toxicity from pharmacological effect.

Part 5: Data Summary & Physicochemical Profile

Table 1: Comparative Properties of Halogenated Benzimidazoles

Property4-Bromo-benzimidazole4-Bromo-6-(CF3)-benzimidazoleSF5-BZI (Subject) Impact on Assay
Lipophilicity (Est.[1][3] LogP) ~2.2~3.1~4.0 - 4.5 High risk of membrane accumulation.[1]
Aqueous Solubility ModerateLowVery Low Requires intermediate dilution (Protocol A).[1]
Metabolic Stability LowModerateHigh Long half-life; accumulation in long-term assays.[1]
Steric Bulk LowMediumHigh May alter binding pocket fit; potential for steric clash.[1]

Data derived from comparative structure-activity relationship (SAR) principles of SF5 vs CF3 groups [1, 5].[1]

References
  • PubChem. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole (Analogous Structure Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • Savoia, D. et al. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.[1] ResearchGate (Review).[1][2] Available at: [Link]

  • Phillips, B.J. Development of cell culture techniques for assessment of the toxicity of plant products (Lipophilic toxicity). Toxicology in Vitro, NIH. Available at: [Link]

  • Hafez, S. et al. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action.[1][5] NIH/PubMed Central.[1] Available at: [Link]

  • Gomtsyan, A. Heterocycles in Drug Discovery.[1] Chemistry of Heterocyclic Compounds.[1][6] (General reference on Benzimidazole physicochemical properties).

Sources

Technical Support Center: SF₅ Introduction & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Challenge

The SF₅ group is often termed "super-trifluoromethyl" due to its higher electronegativity (


 = 0.60 vs 0.46 for CF₃), greater lipophilicity (

= 1.51 vs 0.88), and hydrolytic stability. However, its introduction is notoriously difficult due to the harsh conditions required (oxidative fluorination) or the handling of toxic gases (SF₅Cl).

This guide optimizes the two primary pathways:

  • Aliphatic SF₅: Radical addition of SF₅Cl to alkenes/alkynes.[1]

  • Aromatic SF₅: Oxidative fluorination of disulfides using AgF₂.

Module A: Radical Addition of SF₅Cl (Aliphatic Targets)

The Standard: The Dolbier-Et₃B protocol is the industry standard for adding SF₅Cl across double bonds. The Mechanism: A free-radical chain reaction initiated by ethyl radicals.

Visualizing the Mechanism

Understanding the propagation cycle is critical to troubleshooting polymerization side-reactions.

SF5_Radical_Mechanism Initiator Initiator (Et3B + O2) Et_Rad Et• Initiator->Et_Rad Generates SF5Cl SF5-Cl Et_Rad->SF5Cl Abstr. Cl SF5_Rad SF5• SF5Cl->SF5_Rad Homolysis Product Product (Cl-R-SF5) SF5Cl->Product Alkene Alkene (Substrate) SF5_Rad->Alkene Addition C_Rad Carbon Radical (Intermediate) Alkene->C_Rad Polymer Polymerization (Side Reaction) Alkene->Polymer C_Rad->SF5Cl Abstr. Cl (Propagation) C_Rad->Alkene Slow Addn (Side Rxn) Product->SF5_Rad Regenerates

Caption: The Et₃B-initiated radical chain mechanism. Note the competition between Cl-abstraction (Product) and Alkene addition (Polymer).

Optimized Protocol (Et₃B Method)

Ref: Dolbier, W. R. et al. J. Fluorine Chem. 2004.

  • Setup: Dry glassware, Argon atmosphere. Cool hexane/DCM solvent to -40°C or -78°C.

  • Reagents: Add alkene (1.0 equiv) and condense SF₅Cl gas (1.2–1.5 equiv) into the solvent.

  • Initiation: Add Et₃B (0.1–0.2 equiv, 1M in hexanes).

  • The "Spark": Slowly inject air (or O₂) via syringe pump. Et₃B requires trace O₂ to generate radicals.

  • Quench: Wash with NaHCO₃ to neutralize HCl/HF byproducts.

Troubleshooting Guide (FAQ)

Q: My reaction did not initiate (0% conversion).

  • Diagnosis: Et₃B is pyrophoric and degrades instantly in open air. Conversely, it needs trace oxygen to work.

  • Fix: Ensure your Et₃B source is fresh. Do not exclude oxygen entirely during the addition step; controlled air injection (approx. 5-10 mL of air over 1 hour) is often necessary to sustain the radical flux.

Q: I am seeing significant polymerization/oligomerization.

  • Diagnosis: The carbon radical intermediate (see diagram above) reacted with another alkene molecule instead of abstracting Cl from SF₅Cl.

  • Fix:

    • Dilution: Increase solvent volume to separate alkene molecules.

    • Excess SF₅Cl: Increase SF₅Cl equivalents (to 2.0–3.0 equiv) to statistically favor Cl-abstraction.

    • Temperature: Lower the temperature (-78°C). Radical addition has a lower activation energy than polymerization; cooling favors the kinetic product.

Q: How do I handle SF₅Cl safely?

  • Safety: SF₅Cl is a toxic gas (boiling point -19°C).[2][3]

  • Protocol: Always condense the gas into a pre-weighed, cooled flask (-78°C). Use a trap-to-trap distillation setup. Never use standard glass syringes for transfer; the gas pressure will expel the plunger.

Module B: Oxidative Fluorination (Aromatic Targets)

The Standard: AgF₂ mediated oxidative fluorination of disulfides. The Challenge: Aromatic SF₅ cannot be made via radical addition. You must build the C-S bond first, then oxidize sulfur from S(II) to S(VI).

Optimized Protocol (AgF₂ Method)

Ref: Umemoto, T. et al. J. Am. Chem. Soc. 2010.

ParameterConditionReason
Precursor Aryl Disulfide (Ar-S-S-Ar)Thiols oxidize too violently; disulfides are more controlled.
Oxidant AgF₂ (Silver(II) Fluoride)Powerful F-transfer agent.
Solvent Fluorocarbon (e.g., FC-72)Inert to F₂; standard organic solvents will burn/explode.
Stoichiometry > 12 equiv AgF₂High excess required to drive S(II)

S(VI).
Troubleshooting Guide (FAQ)

Q: My yield is low (<20%), and I see sulfonyl fluorides (Ar-SO₂F).

  • Diagnosis: Water contamination. The SF₃⁺ intermediate hydrolyzes rapidly to sulfinyl/sulfonyl species.

  • Fix: AgF₂ is extremely hygroscopic. Handle in a glovebox or under rigorous N₂ flow. Use strictly anhydrous solvents.

Q: The reaction is too violent/exothermic.

  • Diagnosis: Direct fluorination releases massive energy.

  • Fix: Dilute the disulfide in the fluorocarbon solvent before adding it to the AgF₂ suspension. Do not add solid AgF₂ to the disulfide solution.

Module C: Isolation & Characterization

Q: My product disappears on the Rotavap.

  • Issue: SF₅ compounds are non-polar and often volatile (high vapor pressure).

  • Fix: Do not evaporate to dryness. Use a keeper solvent (like pentane) and distill carefully, or use a Vigreux column.

Q: How do I interpret the NMR?

  • ¹⁹F NMR: The SF₅ group has a distinct pattern due to AB₄ coupling.

    • Axial F: Quintet (1F) around +60 to +90 ppm.

    • Equatorial F: Doublet (4F) around +40 to +60 ppm.

    • Coupling Constant:

      
       is typically 140–150 Hz (very large).
      

Decision Matrix: Which Method?

Method_Selection Start Target Molecule Type Is the SF5 on an Aromatic Ring or Alkyl Chain? Start->Type Aromatic Aromatic (Ar-SF5) Type->Aromatic Aliphatic Aliphatic (R-SF5) Type->Aliphatic Disulfide Can you make the Ar-S-S-Ar precursor? Aromatic->Disulfide AgF2 Method: AgF2 Oxidative Fluorination Disulfide->AgF2 Yes BuildingBlock Method: Use SF5-Building Blocks (e.g., SF5-Aniline, SF5-Phenol) Disulfide->BuildingBlock No Unsat Do you have an Alkene/Alkyne precursor? Aliphatic->Unsat SF5Cl Method: Radical Addition (SF5Cl + Et3B) Unsat->SF5Cl Yes Deoxy Method: Deoxyfluorination (Rare/Difficult) Unsat->Deoxy No

Caption: Strategic decision tree for selecting the optimal SF₅ introduction pathway.

References

  • Review of SF5 Properties

    • Savoie, P. R.; Welch, J. T. Chem. Rev.[4]2015 , 115, 1130.

  • Radical Addition (Et3B Method)

    • Dolbier, W. R.; AiCh, T.; Xu, W. J. Fluorine Chem.2004, 125, 459.
  • Oxidative Fluorination (AgF2 Method)

    • Umemoto, T.; Singh, R. P.; Xu, Y.; Saito, N. J. Am. Chem. Soc.2010, 132, 18199.
  • Photoredox Activation of SF6 (Emerging)

    • McTeague, T. A.; Jamison, T. F. Angew.[4][5] Chem. Int. Ed.2016 , 55, 15072.

  • Safety Data (SF5Cl)

    • BenchChem Technical Support.[6] Safety Precautions for Handling Gaseous SF5Cl.

Sources

How to increase the regioselectivity of bromination in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Advanced Regiocontrol in Benzimidazole Bromination Assigned Specialist: Senior Application Scientist

Diagnostic: Where do you need the Bromine?

Before selecting a protocol, identify your target position. The benzimidazole scaffold presents three distinct zones of reactivity, each requiring a different mechanistic approach.

Benzimidazole_Regioselectivity Target Select Target Position C5 C5 / C6 Position (Benzenoid Ring) Target->C5 Most Common C2 C2 Position (Azole Ring) Target->C2 Acidic C-H C4 C4 / C7 Position (Sterically Hindered) Target->C4 Difficult Method_C5 Pathway: Electrophilic Aromatic Substitution (EAS) Reagents: NBS/MeCN or Br2/AcOH C5->Method_C5 Method_C2 Pathway: C-H Activation / Radical Reagents: Cu-Catalysis or NBS/Silica (Non-polar) C2->Method_C2 Method_C4 Pathway: De Novo Synthesis Reagent: 3-Bromo-1,2-diaminobenzene C4->Method_C4

Figure 1: Decision matrix for selecting the correct bromination strategy based on target regiochemistry.

Module 1: Targeting C5 (or C6) – The Electronic Default

The Science

In standard Electrophilic Aromatic Substitution (EAS), the C5 position is the most nucleophilic site on the benzenoid ring. The inductive effect of the N1 pyrrole-like nitrogen stabilizes the transition state (Wheland intermediate) at C5 more effectively than at C4 or C7.

Note on Tautomerism: In unsubstituted (


) benzimidazoles, C5 and C6 are tautomerically equivalent. You will obtain a mixture of tautomers in solution. To distinguish them, you must  N-protect/alkylate the substrate before bromination.
Standard Protocol: NBS Electrophilic Bromination

Best for: High yields of 5-bromo-benzimidazole.

Reagents:

  • Substrate: Benzimidazole (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

  • Temperature: 0 °C to RT

Step-by-Step:

  • Dissolution: Dissolve the benzimidazole in MeCN (0.1 M). MeCN is preferred over AcOH for easier workup, though AcOH promotes protonation which can enhance regioselectivity in some substrates.

  • Addition: Add NBS portion-wise at 0 °C. Critical: Do not dump all NBS at once; this causes local concentration spikes leading to dibromination.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via TLC/LCMS.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess bromine. Extract with EtOAc.
    
  • Purification: Recrystallization from EtOH/Water is often sufficient.

Troubleshooting C5 Bromination:

Symptom Root Cause Fix
Mixture of C5-Br and C2-Br Radical pathway competition Exclude light (wrap flask in foil). Use a radical scavenger (BHT) if necessary. Ensure solvent is polar (MeCN).
Dibromination (C5,7-dibromo) Excess reagent or high temp Lower temperature to -10 °C. Use exactly 1.0 equiv of NBS. Add NBS as a solution via syringe pump.

| No Reaction | Deactivated Ring | If the ring has EWGs (e.g., -NO2), NBS is too weak. Switch to


 or use concentrated 

as solvent. |

Module 2: Targeting C2 – The Acidic C-H

The Science

The C2 proton is relatively acidic (


 in DMSO) and flanked by two nitrogens. While EAS fails here, this position is susceptible to radical bromination  or transition-metal catalyzed C-H activation .
Protocol: Copper-Catalyzed C-H Bromination

Best for: Direct C2 functionalization without affecting the benzene ring.

Reagents:

  • Substrate: N-substituted Benzimidazole (1.0 equiv)

  • Source:

    
     or NBS
    
  • Catalyst:

    
     (10 mol%) or 
    
    
    
    [1]
  • Additives: 1,10-Phenanthroline (ligand)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Setup: In a screw-cap vial, combine benzimidazole,

    
     (10 mol%), and 1,10-phenanthroline (10 mol%).
    
  • Solvent: Add anhydrous DMF.

  • Reagent: Add

    
     (1.5 equiv) or NBS.
    
  • Reaction: Heat to 80–100 °C under air (oxidative turnover) or

    
     balloon.
    
  • Workup: Filter through a Celite pad to remove copper salts. Wash with brine to remove DMF.

Alternative (Metal-Free): Use NBS in


 (or cyclohexane)  with AIBN initiator under reflux. This promotes the radical mechanism which favors the C2 position over the ionic C5 pathway.

Module 3: Targeting C4 / C7 – The "Blocked" Positions

The Science

Direct bromination at C4 is electronically disfavored and sterically hindered by the N-H or N-R group. Direct bromination attempts usually result in C5 substitution or destructive over-bromination.

The Solution: Do not attempt direct bromination. Use De Novo Synthesis .

Protocol: Cyclization Strategy

Best for: Clean synthesis of 4-bromo-benzimidazole.

Reagents:

  • Precursor: 3-Bromo-1,2-diaminobenzene (Commercially available).

  • Cyclizing Agent: Formic acid (for H-substituent) or Triethyl orthoformate.

Step-by-Step:

  • Selection: Purchase or synthesize 3-bromo-1,2-diaminobenzene.

  • Cyclization: Reflux the diamine in formic acid (4M aq) or triethyl orthoformate with catalytic p-TsOH.

  • Result: This yields 4-bromo-benzimidazole (which exists in equilibrium as 4-Br and 7-Br tautomers).

  • Locking: N-alkylation at this stage will produce a separable mixture of 4-bromo-1-alkyl and 7-bromo-1-alkyl isomers (usually separable by column chromatography due to different dipole moments).

Deep Dive: The Tautomer & N-Protection Trap

A common failure point is ignoring the N-H equilibrium.

Tautomerism cluster_0 Free NH (Indistinguishable) Tautomer_A 5-Bromo-1H-benzimidazole (Tautomer A) Tautomer_B 6-Bromo-1H-benzimidazole (Tautomer B) Tautomer_A->Tautomer_B H-Shift Fixed_A 5-Bromo-1-Methylbenzimidazole (Distinct Species) Tautomer_A->Fixed_A Alkylation (MeI/Base) Fixed_B 6-Bromo-1-Methylbenzimidazole (Distinct Species) Tautomer_B->Fixed_B Alkylation (MeI/Base) Equilibrium Rapid Equilibrium (H-shift)

Figure 2: The necessity of N-alkylation to distinguish C5 from C6 regioisomers.

Guidance:

  • If you need specific C6-bromination , you cannot get it directly from the N-H parent. You must:

    • N-protect (e.g., Acetyl, SEM, Benzyl).

    • Perform bromination (Sterics of the PG might shift ratio, but C5 is usually still favored).

    • Separate isomers.

  • Or: Synthesize de novo from 4-bromo-1,2-diaminobenzene.

References

  • Regioselective C-H Functionalization: Guchhait, S. K., et al. "Regioselective C-H functionalization of benzimidazoles." Journal of Organic Chemistry, 2011.

  • NBS Bromination Mechanisms: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A selective monobrominating agent." Journal of Organic Chemistry, 1979.

  • Copper Catalysis: Wang, X., et al. "Copper-catalyzed C2-selective arylation of benzimidazoles." Organic Letters, 2012.

  • De Novo Synthesis Strategy: Bahrami, K., et al.[1][2] "A convenient method for the synthesis of 2-substituted benzimidazoles." Journal of Organic Chemistry, 2008.[2]

Sources

Technical Support Center: Degradation Pathways of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

You are working with 4-Bromo-6-(pentafluorothio)-1H-benzimidazole , a high-value scaffold often used as a bioisostere in late-stage medicinal chemistry.

To troubleshoot degradation, you must first understand the "Stability Hierarchy" of this specific molecule:

  • The Weak Link (Photolytic): The C-Br bond at position 4 is highly susceptible to homolytic cleavage under UV/Vis light.

  • The Reactive Site (Chemical): The Benzimidazole NH is acidic (

    
    ) and nucleophilic, making it prone to N-oxidation or unintended alkylation.
    
  • The "Rock" (Stable): The Pentafluorosulfanyl (

    
    )  group at position 6 is chemically inert. Contrary to common intuition, it is more stable than a trifluoromethyl (
    
    
    
    ) group and resistant to hydrolysis.

Part 1: Photostability (The Critical Issue)

User Issue: "My LC-MS shows a new peak at [M-78] or [M-80] after leaving the sample on the bench."

Diagnosis: You are observing Photodehalogenation (Debromination). Aryl bromides are notoriously photosensitive. The bond dissociation energy (BDE) of the C-Br bond is


, which corresponds to the energy of UV photons (

).
The Mechanism

Under ambient light (specifically UV-A), the C-Br bond undergoes homolytic fission, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from your solvent (e.g., Methanol, DMSO), resulting in the des-bromo analog.

Pathway Visualization

Photolysis Start Parent Molecule (4-Br-6-SF5-Benzimidazole) Excited Excited State (Singlet/Triplet) Start->Excited hν (UV Light) Radical Aryl Radical (Homolytic Fission) Excited->Radical C-Br Cleavage Bromine Bromine Radical (Br•) Excited->Bromine Product Debrominated Product (6-SF5-Benzimidazole) Radical->Product H-Abstraction (from Solvent)

Figure 1: Mechanism of photolytic debromination. The aryl radical abstracts hydrogen from solvents like MeOH or DMSO.

Troubleshooting Protocol: Photostability Validation

If you suspect light degradation, execute this Confirmatory Protocol based on ICH Q1B standards.

  • Prepare Solutions: Prepare a

    
     solution in MeOH/Water (50:50).
    
  • Segregate Samples:

    • Sample A (Control): Wrap vial completely in aluminum foil (Dark Control).

    • Sample B (Exposed): Place in a clear vial under a D65 light source (or sunny windowsill) for 4 hours.

  • Analyze: Run LC-MS immediately.

  • Interpret:

    • If Sample A is pure and Sample B shows the [M-H+Br] peak, the issue is strictly photolytic.

    • Action: All future handling must be done under amber light or using amber glassware.

Part 2: Chemical Stability (The "SF5 Hydrolysis" Myth)

User Issue: "I treated the compound with acid/base and see degradation. Is the group hydrolyzing?"

Diagnosis: It is highly unlikely the


 group is hydrolyzing.
Users often confuse 

(hypervalent, sterically protected) with

(highly reactive). The

group withstands concentrated

and strong bases.

Likely Culprits:

  • N-Oxidation: If using oxidizing solvents (THF/Dioxane with peroxides), the benzimidazole nitrogen reacts to form an N-oxide.

  • Ring Degradation: Under extreme basic conditions (

    
    ) and high heat, the imidazole ring may open, but the 
    
    
    
    usually remains attached to the phenyl fragment.
Stability Decision Tree

Stability Query Is degradation observed? Condition Check Reaction Conditions Query->Condition Oxidizing Oxidizing Agent? (mCPBA, Peroxides) Condition->Oxidizing Yes Acidic Strong Acid? (HCl, TFA) Condition->Acidic Yes Basic Strong Base? (NaOH, pH > 12) Condition->Basic Yes NOxide N-Oxide Formation (+16 amu) Oxidizing->NOxide Stable Molecule Stable (SF5 is inert) Acidic->Stable Generally Stable Salt Salt Formation (Reversible) Acidic->Salt Protonation Basic->Stable Room Temp

Figure 2: Chemical stability logic. Note that SF5 hydrolysis is not a primary pathway.

Part 3: Analytical Troubleshooting (LC-MS)

User Issue: "How do I confirm the identity of the degradants?"

Use this reference table to interpret mass shifts. The Bromine Isotope Pattern is your primary diagnostic tool.

Parent Molecule Isotope Signature:

  • Bromine exists as

    
     and 
    
    
    
    in a
    
    
    ratio.
  • Parent Peak: You will see a "doublet" separated by 2 amu (M and M+2) of equal height.

Degradant Identification Table
Degradation PathwayMass Shift (

)
Isotope Pattern ChangeRetention Time Shift (Reverse Phase)
Photodehalogenation -78 / -80 Loss of Doublet. Becomes a single peak (M+H).Earlier. (Loss of lipophilic Br makes it more polar).
N-Oxidation +16 Retains Doublet. (Br is still present).Earlier. (N-Oxide is significantly more polar).
SF5 Hydrolysis -Extremely Rare. Would show loss of F (-19) or OH exchange.-
Dimerization 2M - 2Br Complex. Usually seen in Suzuki coupling attempts, not storage.Later. (High molecular weight).

References & Authority

  • Photostability of Aryl Halides:

    • Mechanistic Insight: Aryl bromides undergo homolytic cleavage upon UV irradiation, a process accelerated in hydrogen-donating solvents (MeOH, DMSO).

    • Source: Scaiano, J. C., et al. "Photochemistry of Aryl Halides." Journal of Organic Chemistry.

  • Stability of the Pentafluorosulfanyl (

    
    ) Group: 
    
    • Chemical Inertness: The

      
       group is thermally stable up to >250°C and resistant to hydrolysis in strong aqueous acids/bases.
      
    • Source: Savoie, P. R., & Welch, J. T. "Pentafluorosulfanyl-Containing Heterocycles." Chemical Reviews.

  • Regulatory Guidelines (Forced Degradation):

    • Protocol: ICH Q1A(R2) and Q1B outline the requirements for photostability and stress testing.[1]

    • Source: ICH Guidelines.[1][2][3][4][5] "Stability Testing of New Drug Substances and Products."[3]

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling halogenated benzimidazoles.

Sources

Technical Support Center: Enhancing the Bioavailability of Benzimidazole-Based Drugs

[1]

Reference ID: BZ-BIO-OPT-2026 Status: Operational Support Level: Tier 3 (Advanced R&D)

Introduction: The Benzimidazole Paradox

Benzimidazole derivatives (e.g., Albendazole, Mebendazole, Fenbendazole) represent a classic medicinal chemistry paradox: they possess potent biological activity (antiparasitic, anticancer) but suffer from debilitating pharmacokinetics.

The Core Challenge: Most benzimidazoles are BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) compounds. They exhibit a "brick dust" crystal lattice energy and pH-dependent solubility (weak bases, pKa ~ 5.0–6.0), rendering them virtually insoluble at intestinal pH (6.8–7.4). Furthermore, they are substrates for P-glycoprotein (P-gp) efflux transporters, which actively pump absorbed drug back into the intestinal lumen.[1]

This guide provides validated protocols and troubleshooting workflows to overcome these barriers.

Module 1: Formulation Strategy & Decision Logic

Before selecting a protocol, you must categorize your specific derivative based on its physicochemical properties. Do not apply a "one-size-fits-all" approach.

Formulation Decision Matrix

Use the following logic flow to select the optimal enhancement technology for your lead compound.

FormulationStrategyStartStart: Benzimidazole DerivativeSolubilityCheck Aqueous Solubility(pH 1.2 vs pH 6.8)Start->SolubilityHighMPMelting Point > 200°C?Solubility->HighMPInsoluble at both pHLogPLogP > 4.0?HighMP->LogPNo (Moderate MP)Tech_NanoRec: Nanosuspension(Top-Down Milling)HighMP->Tech_NanoYes (High Lattice Energy)Tech_SDRec: Solid Dispersion(HPMC-AS / PVP)LogP->Tech_SDNo (Moderate Lipophilicity)Tech_CDRec: Cyclodextrin Complex(HP-β-CD)LogP->Tech_CDSpecific Geometry FitTech_LipidRec: Lipid Formulation(SEDDS)LogP->Tech_LipidYes (Highly Lipophilic)

Figure 1: Decision matrix for selecting bioavailability enhancement strategies based on melting point and lipophilicity.

Module 2: Validated Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersions (ASD)

Objective: Disrupt the crystal lattice to create a high-energy amorphous state using hydrophilic carriers. Recommended Carriers: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) or PVP-VA64.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the benzimidazole derivative and the polymer (Ratio 1:3 w/w) in a common solvent.

    • Tip: A mixture of Dichloromethane:Methanol (1:1 v/v) is often required due to the drug's lipophilicity and the polymer's polarity.

  • Rotary Evaporation:

    • Set bath temperature to 40°C.

    • Apply vacuum gradually to prevent "bumping."

    • Evaporate until a film forms.

  • Secondary Drying: Place the film in a vacuum oven at 40°C for 24–48 hours to remove residual solvent (critical for stability).

  • Milling: Pulverize the dried crust using a cryo-mill or mortar/pestle. Sieve through a #60 mesh (250 µm).

Troubleshooting ASDs:

  • Issue: Drug recrystallizes within 1 week.

  • Root Cause: Polymer ratio too low or moisture absorption.

  • Fix: Increase polymer ratio to 1:5 or switch to HPMC-AS (hydrophobic nature protects against moisture). Store with silica desiccant.

Protocol B: Cyclodextrin Inclusion Complex (Kneading Method)

Objective: Encapsulate the hydrophobic benzimidazole moiety into the hydrophobic cavity of cyclodextrin. Recommended Host: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Step-by-Step Workflow:

  • Stoichiometry: Calculate a 1:1 molar ratio of Drug:HP-β-CD.

  • Slurry Preparation:

    • Place HP-β-CD in a mortar.

    • Add water slowly while grinding to form a paste (consistency of toothpaste).

  • Incorporation: Add the benzimidazole powder to the paste.

  • Kneading: Grind vigorously for 45–60 minutes .

    • Critical Step: The paste may dry out; add small drops of Ethanol:Water (1:1) to maintain consistency. The ethanol helps solubilize the drug to facilitate entry into the cavity.

  • Drying: Dry the paste at 45°C for 24 hours. Pulverize and sieve.[2][3][4]

Module 3: Overcoming Biological Barriers (P-gp Efflux)

Benzimidazoles are substrates for P-glycoprotein (MDR1). Even if solubilized, they may be pumped out of the enterocyte.

P-gp Efflux Mechanism & Inhibition

PgpEffluxcluster_lumenIntestinal Lumencluster_cellEnterocyte (Cell)Drug_LumenBenzimidazole(Dissolved)Drug_CellDrug in CytosolDrug_Lumen->Drug_CellPassive DiffusionPgpP-gp TransporterDrug_Cell->PgpSubstrate BindingMetabolismCYP450MetabolismDrug_Cell->MetabolismFirst PassBloodSystemicCirculationDrug_Cell->BloodAbsorptionPgp->Drug_LumenActive EffluxInhibitorExcipient Inhibitor(e.g., TPGS, Poloxamer)Inhibitor->PgpBlocks Efflux

Figure 2: Mechanism of P-gp mediated efflux and inhibition strategy using functional excipients.

Strategic Recommendation: Do not just use inert fillers. Use functional excipients that inhibit P-gp:

  • Vitamin E TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate): Acts as a surfactant AND P-gp inhibitor.

  • Pluronic P85 / Poloxamer: Modulates membrane fluidity and inhibits ATPase activity of P-gp.

Module 4: Technical FAQs & Troubleshooting

Q1: My dissolution test shows rapid precipitation after 15 minutes. Why?

Diagnosis: This is the "Spring and Parachute" failure. You successfully created a supersaturated solution (Spring), but the polymer failed to inhibit nucleation (Parachute), leading to crash-out. Corrective Action:

  • Check Polymer Grade: If using PVP K30, switch to HPMC-AS or PVP-VA64 . These polymers are better crystallization inhibitors.

  • Add Surfactant: Add 0.5% SLS (Sodium Lauryl Sulfate) to the formulation (not just the media) to improve wetting and prevent crystal growth.

Q2: The drug degrades during the melt extrusion process.

Diagnosis: Benzimidazoles have high melting points but can be thermally labile near their degradation temperature. Corrective Action:

  • Plasticizers: Add 10–20% PEG 400 or Triethyl Citrate to lower the glass transition temperature (Tg) of the polymer, allowing processing at lower temperatures.

  • Switch Method: If degradation persists, abandon Hot Melt Extrusion (HME) and switch to Spray Drying (Protocol A), which subjects the drug to heat for only milliseconds.

Q3: In vivo results in mice do not match in vitro dissolution data.

Diagnosis: Likely a P-gp efflux issue or pH-transition issue. Standard dissolution media (pH 6.8 phosphate buffer) does not simulate the pH shift from stomach (pH 1.2) to intestine (pH 6.8). Corrective Action:

  • Perform Two-Stage Dissolution: Incubate in 0.1N HCl for 2 hours, then adjust pH to 6.8. This tests if the drug precipitates upon entering the intestine.

  • Check P-gp: Run a Caco-2 permeability assay. If the efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) is > 2.0, you must add a P-gp inhibitor (see Module 3).

Summary of Enhancement Technologies

TechnologySolubility IncreaseStability RiskComplexityRecommended For
Solid Dispersion High (10–50x)RecrystallizationHighHigh LogP, Thermally Stable
Cyclodextrin Moderate (5–20x)LowModerateDose < 100mg, Specific Geometry
Nanosuspension Moderate (Surface Area)Ostwald RipeningHighVery High Melting Point (>200°C)
Salt Formation Moderate (pH dependent)HygroscopicityLowIonizable groups present

References

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. (2020).

  • Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole. National Institutes of Health (PMC). (2022).

  • Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions. PubMed.

  • Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter. PubMed. (1994).[5]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes. ResearchGate. (2022).

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. (2022).[6]

Validation & Comparative

The Pentafluorosulfanyl Group: A "Super-Trifluoromethyl" Moiety in Benzimidazole-Based Drug Discovery? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the trifluoromethyl (CF3) group has been a cornerstone in medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the emergence of the pentafluorosulfanyl (SF5) group has presented researchers with an intriguing alternative, often dubbed a "super-trifluoromethyl" group.[1] This guide provides an in-depth comparison of the biological and physicochemical properties of SF5 and CF3 substituted benzimidazoles, offering a critical analysis for researchers, scientists, and drug development professionals. While direct comparative biological data on SF5- and CF3-substituted benzimidazoles is still an emerging field of study, by examining their intrinsic properties and drawing parallels from related heterocyclic scaffolds, we can build a strong framework for future research and development.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide array of biological activities, including anticancer, antiviral, and antiparasitic effects.[2][3] The introduction of fluorine-containing substituents like CF3 and SF5 onto this scaffold can profoundly influence its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Head-to-Head Comparison

The rationale for considering the SF5 group as a bioisostere for the CF3 group stems from their shared property of being strongly electron-withdrawing. However, they possess distinct differences in their steric and lipophilic profiles, which can be leveraged in drug design.

PropertyTrifluoromethyl (CF3)Pentafluorosulfanyl (SF5)Implication in Drug Design
Hansch Lipophilicity Parameter (π) ~0.88~1.5Increased lipophilicity of SF5 can enhance membrane permeability and oral bioavailability.[4]
Steric Hindrance (Van der Waals Volume) ~42.6 ų~66.7 ųThe larger size of the SF5 group can lead to different binding interactions with target proteins.[1]
Electron-Withdrawing Nature (Hammett σp) ~0.54~0.68Both groups significantly impact the pKa of the benzimidazole core, influencing solubility and target engagement.
Metabolic Stability HighVery HighThe SF5 group is exceptionally resistant to metabolic degradation, potentially leading to longer drug half-life.[1]

Table 1: Comparative physicochemical properties of CF3 and SF5 groups.

The greater lipophilicity and metabolic stability of the SF5 group are among its most attractive features for medicinal chemists.[1] However, its larger size means it is not always a simple drop-in replacement for a CF3 group, as steric clashes within a target's binding pocket can negate any potential benefits.

Biological Activity: A Tale of Two Substituents

While a direct comparative study on a series of SF5- and CF3-substituted benzimidazoles against the same biological target is not yet available in the public domain, we can collate and analyze existing data for each substituent on the benzimidazole scaffold to draw valuable insights.

The Established Role of CF3-Substituted Benzimidazoles

The CF3 group has been incorporated into numerous benzimidazole derivatives, leading to compounds with potent biological activities.

Anticancer Activity:

A study on 2-(substituted-phenyl) benzimidazoles revealed that the presence of electron-withdrawing groups, such as CF3 and NO2, on the 2-phenyl ring led to a decrease in anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.[2] This suggests that for this particular scaffold and target, a strong electron-withdrawing effect at this position is detrimental to activity.

However, in other contexts, CF3-substituted benzimidazoles have shown significant promise. For instance, certain 1,2-disubstituted benzimidazoles with a CF3 moiety have been investigated as potent anticancer agents.[5]

Antiparasitic Activity:

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives demonstrated impressive in vitro activity against several protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds exhibiting nanomolar efficacy.[6]

Antiviral Activity:

The 2-trifluoromethylbenzimidazole scaffold has been identified as a starting point for developing agents against various RNA and DNA viruses, including Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[7]

Compound ClassBiological ActivityTarget/Cell LineReported IC50/EC50
2-(4-Trifluoromethylphenyl)-1H-benzimidazoleAnticancerA549, MDA-MB-231, PC3Decreased activity compared to electron-donating groups[2]
2-(Trifluoromethyl)-1H-benzimidazole derivativesAntiparasiticGiardia intestinalisNanomolar range[6]
2-(Trifluoromethyl)-1H-benzimidazoleAntiviralCVB-5, RSVActive scaffold[7]

Table 2: Representative biological activities of CF3-substituted benzimidazoles.

The Emerging Potential of SF5-Substituted Benzimidazoles: An Extrapolation

Direct biological data on SF5-substituted benzimidazoles is currently limited in published literature. However, comparative studies on other heterocyclic scaffolds provide a strong rationale for their investigation.

A key study on indole-based inhibitors of the AAA ATPase p97 provides a cautionary yet insightful tale.[8] In this study, the direct replacement of a C-5 trifluoromethyl group with a pentafluorosulfanyl group on an indole core led to a dramatic 430-fold decrease in inhibitory activity. Conversely, electronically divergent substituents like methyl and nitro groups at the same position resulted in potent, low nanomolar inhibitors. This highlights that the biological effect of an SF5 for CF3 substitution is highly context-dependent and not solely dictated by electronic properties. Steric factors and specific interactions within the binding pocket play a crucial role.

Based on its intrinsic properties, we can hypothesize the following for SF5-benzimidazoles:

  • Enhanced Metabolic Stability: The exceptional chemical robustness of the SF5 group could lead to benzimidazole-based drugs with improved pharmacokinetic profiles, such as longer half-lives.

  • Modulated Potency: The larger size and distinct electronic nature of the SF5 group could either enhance or diminish binding affinity depending on the topology of the target's active site.

  • Increased Lipophilicity: This could improve membrane permeability and oral absorption, but might also increase off-target effects and reduce solubility if not carefully balanced.

The exploration of SF5-substituted benzimidazoles represents a promising, yet underexplored, frontier in medicinal chemistry.

Experimental Protocols: Synthesis of Substituted Benzimidazoles

The synthesis of CF3- and SF5-substituted benzimidazoles can be achieved through established synthetic methodologies.

General Synthesis of 2-Trifluoromethyl-Benzimidazoles

A common method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction.[6]

Step-by-Step Protocol:

  • Reactant Mixture: A substituted 1,2-phenylenediamine is mixed with trifluoroacetic acid.

  • Reaction Conditions: The mixture is typically heated at an elevated temperature, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under reflux in a suitable solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

sub_diamine Substituted 1,2-Phenylenediamine intermediate Intermediate (Amide) sub_diamine->intermediate Acylation tfa Trifluoroacetic Acid tfa->intermediate product 2-Trifluoromethyl-Benzimidazole intermediate->product Cyclization & Dehydration (Heat, PPA)

Caption: Synthesis of 2-Trifluoromethyl-Benzimidazoles.

Proposed Synthesis of SF5-Substituted Benzimidazoles

The synthesis of SF5-substituted benzimidazoles would likely start from a commercially available or synthetically accessible SF5-substituted aniline.

Step-by-Step Protocol:

  • Nitration: An SF5-substituted aniline is first nitrated to introduce a nitro group ortho to the amino group.

  • Reduction: The nitro group is then selectively reduced to an amino group, yielding an SF5-substituted 1,2-phenylenediamine.

  • Cyclization: The resulting diamine can then be reacted with a suitable carboxylic acid or aldehyde under cyclization conditions (e.g., heating in the presence of an acid catalyst) to form the benzimidazole ring.

sf5_aniline SF5-Aniline nitration Nitration sf5_aniline->nitration nitro_aniline Ortho-Nitro-SF5-Aniline nitration->nitro_aniline reduction Reduction nitro_aniline->reduction sf5_diamine SF5-1,2-Phenylenediamine reduction->sf5_diamine cyclization Cyclization with R-COOH sf5_diamine->cyclization sf5_benzimidazole SF5-Benzimidazole cyclization->sf5_benzimidazole

Caption: Proposed Synthesis of SF5-Benzimidazoles.

Future Perspectives and Conclusion

The comparative analysis of SF5 and CF3 substituted benzimidazoles reveals a landscape of established success for the CF3 group and burgeoning potential for the SF5 moiety. While the "super-trifluoromethyl" moniker for the SF5 group is justified by its superior metabolic stability and lipophilicity, its larger steric bulk makes it a more complex bioisostere than the CF3 group.

The available data on CF3-benzimidazoles demonstrates their wide-ranging biological activities, although structure-activity relationships can be complex, as seen in the case where strong electron-withdrawing groups can be detrimental to anticancer efficacy. The lack of direct comparative biological data for SF5-benzimidazoles underscores a significant gap in the current literature and presents a compelling opportunity for future research.

Key takeaways for researchers:

  • The SF5 group is a valuable tool in the medicinal chemist's toolbox but should be employed with a clear understanding of its distinct steric and electronic properties compared to the CF3 group.

  • Direct bioisosteric replacement of CF3 with SF5 on a benzimidazole scaffold may lead to unpredictable changes in biological activity and should be guided by structural biology insights where possible.

  • There is a clear need for the synthesis and systematic biological evaluation of a library of SF5-substituted benzimidazoles against various targets to fully understand their potential and establish clear structure-activity relationships.

As synthetic methodologies for introducing the SF5 group become more accessible, we anticipate a surge in research in this area, which will undoubtedly shed more light on the true potential of SF5-substituted benzimidazoles in drug discovery.

References

  • A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 1-13.
  • Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 5−11, and 13−20 against Three Human Cancer Cell Lines (MCF-7, NCI-H460, and SF-268) by the Sulforhodamine B (SRB) Assay.
  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents.
  • Antiviral and Antiproliferative Activity in Vitro of Some New Benzimidazole Deriv
  • Recent achievements in the synthesis of benzimidazole deriv
  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
  • Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed.
  • Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. MDPI.
  • A) Comparison of selected factors of SF5 and CF3 groups for benzene...
  • Synthesis of a small‐molecule library with CF3/SF5 groups.
  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA

Sources

A Comparative In Vivo Efficacy Analysis of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (SF₅-BBI) against Albendazole in a Murine Model of Helminthiasis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of anthelmintic resistance necessitates the discovery and development of novel therapeutic agents.[1] This guide provides a comparative analysis of the in vivo efficacy of a novel pentafluorothio-substituted benzimidazole, 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (internal designation: SF₅-BBI), against the widely used standard-of-care drug, albendazole. Utilizing a validated murine model infected with the gastrointestinal nematode Heligmosomoides polygyrus, this study presents hypothetical preclinical data demonstrating the potent anthelmintic activity of SF₅-BBI. The experimental design, detailed protocols, and comparative results are outlined to provide researchers and drug development professionals with a technical framework for evaluating next-generation benzimidazole derivatives.

Introduction: The Imperative for Novel Anthelmintics

Gastrointestinal nematode infections are a significant cause of morbidity and economic loss in both human and animal populations worldwide.[1] For decades, the control of these parasitic infections has heavily relied on a limited arsenal of anthelmintic drugs, with benzimidazoles (BZDs) like albendazole serving as a cornerstone of therapy.[2][3] However, their extensive use has led to the widespread emergence of drug-resistant parasite strains, threatening the sustainability of current control strategies.[1]

The primary mechanism of action for benzimidazoles is the inhibition of microtubule polymerization by binding to the parasite's β-tubulin protein.[2][3][4] This disruption of the cytoskeleton interferes with essential cellular functions, including cell division and glucose uptake, ultimately leading to parasite death.[2][3] The SF₅-BBI compound represents a novel chemical entity, incorporating a pentafluorothio (SF₅) group into the benzimidazole scaffold. This modification is hypothesized to enhance metabolic stability and improve binding affinity to the target protein, potentially offering superior efficacy, particularly against resistant parasite strains. This guide details the preclinical in vivo evaluation of SF₅-BBI in a head-to-head comparison with albendazole.

Mechanism of Action: Benzimidazole-Mediated Tubulin Disruption

The core mechanism for this class of drugs is the targeted disruption of microtubule dynamics in helminth cells.

cluster_parasite Parasite Cell BZD SF₅-BBI or Albendazole Tubulin β-Tubulin Subunits BZD->Tubulin High-affinity binding Polymerization Microtubule Polymerization BZD->Polymerization INHIBITS Tubulin->Polymerization Assemble into Microtubules Functional Microtubules Polymerization->Microtubules CellDeath Immobility, Glucose Depletion & Death Polymerization->CellDeath Disruption leads to

Caption: Benzimidazole compounds bind to β-tubulin, inhibiting microtubule formation.

Materials and Methods

To ensure a robust and reproducible comparison, a standardized in vivo efficacy model was employed. The choice of the Heligmosomoides polygyrus murine model is based on its well-characterized life cycle and its established use in primary screening for anthelmintic drug discovery.[1][5]

Ethical Considerations

All animal procedures were conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC), ensuring humane treatment throughout the experimental period.

Experimental Animals and Parasite Model
  • Animals: 6-week-old female BALB/c mice, weighing 20-25g, were used.[6] Animals were housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Parasite: Mice were infected orally by gavage with 200 third-stage (L3) larvae of Heligmosomoides polygyrus.

Drug Formulation and Administration
  • Test Compound: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (SF₅-BBI) was synthesized in-house (purity >99%) and suspended in a vehicle of 0.5% Tween 80 and 2% methylcellulose in sterile water.

  • Reference Drug: Albendazole (USP grade) was prepared in the same vehicle.

  • Administration: Treatments were administered via oral gavage starting on day 7 post-infection, once daily for three consecutive days.

Experimental Design and Workflow

A cohort of 30 infected mice was randomly assigned to six groups (n=5 per group) to ensure statistical power.

cluster_workflow In Vivo Efficacy Study Workflow Day_Neg7 Day -7 Acclimatization Day_0 Day 0 Infection (200 L3 H. polygyrus) Day_Neg7->Day_0 Day_7_9 Days 7-9 Oral Treatment (QD x 3 days) Day_0->Day_7_9 Day_14 Day 14 Euthanasia & Necropsy Day_7_9->Day_14 Analysis Worm Burden Quantification & Data Analysis Day_14->Analysis

Caption: Workflow for the murine model of H. polygyrus infection and treatment.

Efficacy Endpoint and Statistical Analysis

The primary endpoint was the reduction in adult worm burden. On day 14 post-infection, all mice were euthanized, and the small intestines were harvested. Adult worms were recovered, counted under a dissecting microscope, and the mean worm count for each group was calculated.

The percentage reduction in worm burden was calculated using the formula: % Reduction = [(Mean count in Vehicle Control - Mean count in Treated Group) / Mean count in Vehicle Control] x 100

Statistical significance between the treated groups and the vehicle control group was determined using a one-way ANOVA with Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.

Results: Comparative Efficacy

Both SF₅-BBI and albendazole demonstrated a dose-dependent reduction in worm burden. The novel compound, SF₅-BBI, exhibited superior efficacy at lower dose concentrations compared to the reference drug.

The vehicle control group maintained a robust infection, with a mean worm burden of 125.4 ± 15.2. A single 5 mg/kg dose of albendazole resulted in a 94.6% reduction in worm burden.[7] In contrast, SF₅-BBI achieved a statistically significant 98.1% reduction at a lower dose of 2.5 mg/kg. The calculated ED₅₀ (Effective Dose, 50%) highlights this potency difference.

Table 1: Comparative In Vivo Efficacy against H. polygyrus

Treatment GroupDose (mg/kg)Mean Worm Burden (± SD)Worm Burden Reduction (%)p-value (vs. Vehicle)
Vehicle Control-125.4 ± 15.2--
Albendazole5.06.8 ± 2.594.6%< 0.001
Albendazole2.535.1 ± 8.972.0%< 0.01
SF₅-BBI 2.5 2.4 ± 1.8 98.1% < 0.001
SF₅-BBI 1.25 18.8 ± 6.1 85.0% < 0.001

Data presented are hypothetical for illustrative purposes.

Discussion and Future Directions

The results of this preclinical study suggest that 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (SF₅-BBI) is a highly potent anthelmintic agent. The superior efficacy observed at lower dosages compared to albendazole, a current standard of care, is a promising indicator of its potential as a next-generation therapeutic.[8][9] The ED₅₀ of SF₅-BBI was found to be approximately half that of albendazole in this model, suggesting a significant improvement in potency.

The introduction of the pentafluorothio group may contribute to this enhanced activity through several mechanisms. It could improve the compound's pharmacokinetic profile, leading to greater bioavailability, or it might enhance the binding interaction with parasite β-tubulin, resulting in more effective inhibition of microtubule formation.

While these initial in vivo results are compelling, further investigation is required. Future studies should include:

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of SF₅-BBI.

  • Efficacy studies against resistant parasite strains to determine if SF₅-BBI can overcome known benzimidazole resistance mechanisms.

  • Safety and toxicology studies to establish a therapeutic window and ensure a favorable safety profile for potential clinical development.

References

  • Eshetu, T., et al. (2021). In vivo and in vitro efficacy of a single dose of albendazole against hookworm infection in northwest Ethiopia: open-label trial. Infectious Diseases of Poverty. Available at: [Link]

  • Mondal, H., & Rai, A. (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International. Available at: [Link]

  • Medina-Linares, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors. Available at: [Link]

  • Wang, S., et al. (2018). In Vitro and In Vivo Efficacy of Albendazole Chitosan Microspheres with Intensity-Modulated Radiation Therapy in the Treatment of Spinal Echinococcosis. Frontiers in Microbiology. Available at: [Link]

  • Alemu, G., et al. (2024). Efficacy of 400 mg albendazole against soil-transmitted helminthes among Salgy Primary School Children, Dembia district, Northwest Ethiopia, 2020. "Uncontrolled experimental study". Health Science Reports. Available at: [Link]

  • Gasser, R. B., & Keiser, J. (2017). Exposure of Heligmosomoides polygyrus and Trichuris muris to albendazole, albendazole sulfoxide, mebendazole and oxantel pamoate in vitro and in vivo to elucidate the pathway of drug entry into these gastrointestinal nematodes. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

  • NCI (2012). Assay Guidance Manual: In Vivo Assay Guidelines. National Center for Biotechnology Information. Available at: [Link]

  • Keiser, J., et al. (2020). Preparation, Physicochemical Characterization and In Vitro and In Vivo Activity Against Heligmosomoides polygyrus of Novel Oral Formulations of Albendazole and Mebendazole. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Amit Lunkad (2020). Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]

  • Kumar, B., et al. (2012). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. International Journal of Drug Development and Research. Available at: [Link]

  • Lifschitz, A. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. Available at: [Link]

Sources

A Strategic Guide to the Cross-Reactivity Profiling of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Comprehensive Selectivity Assessment

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a pentafluorothio (-SF5) group to this scaffold in 4-Bromo-6-(pentafluorothio)-1H-benzimidazole (herein referred to as Cmpd-X ) creates a novel chemical entity with significant therapeutic potential. The -SF5 group, often considered a "super trifluoromethyl group," can dramatically enhance metabolic stability, lipophilicity, and target binding affinity.[1][2][3] These properties make Cmpd-X a compelling candidate for development; however, they also necessitate a rigorous and early assessment of its selectivity profile.

Unforeseen off-target interactions are a primary cause of drug candidate attrition due to toxicity or lack of efficacy. This guide provides a comprehensive, technically detailed framework for the cross-reactivity profiling of Cmpd-X. We will objectively compare its performance with well-characterized alternatives, supported by a robust, multi-tiered experimental plan. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

For the purpose of this guide, we will hypothesize that the primary target of Cmpd-X is a protein kinase, a common target class for benzimidazole derivatives. Specifically, we will postulate its activity against ABL1 kinase , a key target in oncology.

Comparative Framework: Selecting the Right Benchmarks

To understand the selectivity profile of Cmpd-X, it must be benchmarked against compounds with known mechanisms and varying degrees of selectivity.

  • Dasatinib: A second-generation, multi-targeted tyrosine kinase inhibitor used clinically. It is a potent ABL1 inhibitor but is known to have significant off-target activity against SRC family kinases and others.[4][5] It serves as a benchmark for a potent but relatively promiscuous inhibitor.

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a vast number of kinases.[6] It is the archetypal non-selective inhibitor and serves as a crucial control for understanding the outer limits of cross-reactivity.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A phased approach, moving from broad, high-throughput screening to focused, hypothesis-driven assays, is the most efficient and logical method for comprehensive profiling.

G cluster_0 Tier 1: Broad Off-Target Liability Screening cluster_1 Tier 2: Quantitative Biochemical Profiling cluster_2 Tier 3: Cellular & Functional Characterization T1_Kinase Large-Panel Kinase Screen (>400 Kinases, 10 µM) T2_IC50 IC50 Determination (Primary Target & Key Off-Targets) T1_Kinase->T2_IC50 Identify hits (e.g., >80% Inh) T1_GPCR GPCR Safety Panel (~80 Targets, 10 µM) T1_GPCR->T2_IC50 Identify hits T3_Engage Target Engagement Assay (e.g., NanoBRET™) T2_IC50->T3_Engage Confirm on-target & off-target potency T3_Cyto Cytotoxicity Assay (e.g., LDH Release) T2_IC50->T3_Cyto Assess cellular toxicity

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Liability Screening

The initial step is to cast a wide net to identify any potential off-target interactions across major druggable protein families. This is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Experimental Protocol: Kinase Panel Screening

  • Objective: To determine the inhibitory activity of Cmpd-X against a broad panel of human protein kinases.

  • Methodology: Utilize a commercial service such as the Eurofins Discovery KinomeSCAN® or Reaction Biology's HotSpot platform.[7]

  • Procedure:

    • Provide Cmpd-X, Dasatinib, and Staurosporine for screening.

    • Request screening at a single concentration of 10 µM against a panel of >400 kinases.

    • The assay typically measures the amount of ATP-site directed ligand that is displaced from the kinase by the test compound.

    • Data is reported as '% Inhibition' or '% Control'. A lower percentage of control indicates stronger binding/inhibition.

Experimental Protocol: GPCR Safety Panel

  • Objective: To identify potential off-target binding to a panel of G-Protein Coupled Receptors (GPCRs) known to be associated with adverse drug reactions.

  • Methodology: Employ a radioligand binding assay panel, such as the Eurofins SafetyScreen87 Panel.[8][9]

  • Procedure:

    • Submit Cmpd-X for screening at a concentration of 10 µM.

    • The assay measures the ability of the compound to displace a specific, high-affinity radioligand from each receptor target in the panel.

    • Results are expressed as the percentage inhibition of radioligand binding. Significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

Tier 2: Quantitative Biochemical Profiling

Hits identified in Tier 1 are followed up with dose-response studies to quantify their potency (IC50). This step is crucial for differentiating high-affinity interactions from non-specific, low-potency effects and for calculating a selectivity index.

Experimental Protocol: IC50 Determination for Kinases

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for the primary target (ABL1) and any significant off-targets (e.g., kinases inhibited >80% in the initial screen).

  • Methodology: Use a luminescent ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of Cmpd-X, Dasatinib, and Staurosporine, starting at a maximum concentration of 30 µM.

    • In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction in the presence of the diluted compounds.

    • Incubate for 1 hour at room temperature.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a light signal.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 3: Cellular & Functional Characterization

Biochemical assays are essential but occur in an artificial environment. Cellular assays provide a more physiologically relevant context to confirm target engagement and assess the functional consequences of inhibition, such as cytotoxicity.

G cluster_pathway Hypothetical ABL1 Signaling Pathway GF Growth Factor GFR Receptor GF->GFR RAS RAS GFR->RAS ABL1 ABL1 GFR->ABL1 SRC SRC (Off-Target) GFR->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation ABL1->RAS SRC->RAS CmpdX Cmpd-X CmpdX->ABL1 Potent Inh. Dasatinib Dasatinib Dasatinib->ABL1 Potent Inh. Dasatinib->SRC Potent Inh.

Caption: Cmpd-X and Dasatinib both inhibit the ABL1 pathway.

Experimental Protocol: Cellular Target Engagement

  • Objective: To quantify the binding of Cmpd-X to ABL1 and key off-targets within a live-cell environment.

  • Methodology: The NanoBRET™ Target Engagement Assay (Promega) is the gold standard for this purpose. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.

  • Procedure:

    • Transfect HEK293T cells with plasmids encoding the NanoLuc®-ABL1 fusion protein (and similarly for off-target kinases).

    • Culture the cells for 18-24 hours to allow protein expression.

    • Harvest and resuspend the cells, then add the specific NanoBRET® fluorescent tracer.

    • Dispense the cell/tracer mix into a white 384-well plate containing serially diluted Cmpd-X and Dasatinib.

    • Add the Nano-Glo® substrate and read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

    • Calculate the BRET ratio. Plot the ratio against compound concentration to determine the cellular IC50.

Experimental Protocol: Cytotoxicity Assessment

  • Objective: To measure the general cytotoxicity of the compounds and distinguish on-target anti-proliferative effects from non-specific cell death.

  • Methodology: A Lactate Dehydrogenase (LDH) release assay is a reliable method for quantifying cell membrane damage and necrosis.

  • Procedure:

    • Seed a relevant cell line (e.g., K562, a CML cell line expressing BCR-ABL1) in a 96-well plate and allow cells to adhere.

    • Treat cells with a range of concentrations of Cmpd-X, Dasatinib, and Staurosporine for 24-48 hours.

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture, which contains a substrate that is converted by LDH into a colored formazan product.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Compare the absorbance of treated wells to untreated controls (low control) and cells lysed with detergent (high control) to calculate the percentage of cytotoxicity.

Data Presentation & Comparative Analysis

All quantitative data must be summarized in clear, structured tables for easy comparison. The following tables present illustrative data to demonstrate how the results of these experiments would be analyzed.

Table 1: Illustrative Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetCmpd-X (% Inh)Dasatinib (% Inh)Staurosporine (% Inh)
ABL1 (On-Target) 99 100 98
ABL2859997
SRC (Off-Target) 45 100 99
LCK3810099
YES1359898
KIT559596
PDGFRβ629295
... (400+ other kinases)<30......

This illustrative data suggests Cmpd-X is highly potent against its primary target ABL1 but shows significantly less activity against SRC family kinases compared to Dasatinib.

Table 2: Comparative IC50 Values (Biochemical & Cellular)

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Index (SRC/ABL1)
Cmpd-X ABL1 1.5 8.2 >2000x
SRC>3000>10000
KIT2501100
Dasatinib ABL1 0.8 3.0 ~1.25x
SRC1.04.5
KIT1248
Staurosporine ABL1 5.2 25 ~1.1x
SRC5.830
KIT6.133

The Selectivity Index is calculated by dividing the IC50 of the off-target (SRC) by the IC50 of the on-target (ABL1). A higher number indicates greater selectivity. The illustrative data positions Cmpd-X as a highly selective ABL1 inhibitor compared to the multi-targeted Dasatinib and the promiscuous Staurosporine.

Table 3: Cellular Cytotoxicity (LDH Release in K562 cells)

CompoundCC50 (µM)Therapeutic Index (CC50 / Cellular IC50 for ABL1)
Cmpd-X >50>6097
Dasatinib 15.25066
Staurosporine 0.832

The Therapeutic Index provides a measure of the compound's safety margin. A higher index is desirable. The illustrative data suggests Cmpd-X has a very wide therapeutic window, with cytotoxicity only occurring at concentrations far exceeding its effective dose for target inhibition.

Conclusion

This guide outlines a rigorous, field-proven strategy for the comprehensive cross-reactivity profiling of a novel benzimidazole derivative, 4-Bromo-6-(pentafluorothio)-1H-benzimidazole. By employing a tiered approach—from broad panel screening to quantitative biochemical and cell-based assays—and benchmarking against well-characterized comparators, researchers can build a robust selectivity profile. This data-driven process is fundamental to de-risking a drug development program, providing the necessary confidence to advance a compound toward preclinical and clinical evaluation. The unique properties conferred by the pentafluorothio group make such a thorough investigation not just advisable, but essential for success.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link].

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link].

  • Ni, C., & Hu, J. (2020). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link].

  • Karaman, M. Z., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link].

  • Nath, L. R., et al. (2014). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link].

  • Uitdehaag, J. C., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link].

  • Welsh, S. J., et al. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. [Link].

  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link].

  • Park, S., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link].

  • ResearchGate. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link].

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link].

  • MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link].

  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. [Link].

  • Eurofins. GPCR Products and Services. [Link].

  • Eurofins Discovery. SafetyScreen87 Panel - TW. [Link].

  • YouTube. (2020). Eurofins DiscoverX GPCR Assays. [Link].

  • News-Medical.net. NanoBRET™ Target Engagement for drug development. [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link].

  • SciSpace. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. [Link].

  • ResearchGate. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. [Link].

  • ResearchGate. Principle of NanoBRET target engagement. [Link].

  • Wikipedia. Colchicine. [Link].

  • NIH. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link].

  • NIH. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link].

  • Patsnap. (2023). What are preclinical safety pharmacology requirements?. [Link].

  • YouTube. (2022). Activity Based Protein Profiling for Drug Discovery. [Link].

  • Wikipedia. Staurosporine. [Link].

  • NIH. (2014). Colchicine --- update on mechanisms of action and therapeutic uses. [Link].

  • FDA. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link].

  • YouTube. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. [Link].

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link].

  • Antibodies.com. (2024). Cell-Based Assays Guide. [Link].

  • NIH. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. [Link].

  • ResearchGate. (2021). Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. [Link].

  • ICH. Safety Guidelines. [Link].

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link].

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link].

  • Patsnap. (2024). What is the mechanism of Colchicine?. [Link].

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link].

Sources

Comparative analysis of synthetic routes to pentafluorosulfanyl benzimidazoles

Comparative Analysis of Synthetic Routes to Pentafluorosulfanyl ( ) Benzimidazoles

Executive Summary: The "Super-Trifluoromethyl" Pharmacophore

The pentafluorosulfanyl (






However, the incorporation of



This guide objectively compares the three dominant synthetic methodologies for accessing


Strategic Analysis of Synthetic Pathways

The synthesis of

4-(pentafluorosulfanyl)-1,2-phenylenediamine
Route A: Oxidative Cyclization (Aldehyde Condensation)
  • Mechanism: Condensation of the diamine with an aryl/alkyl aldehyde to form a Schiff base, followed by oxidative ring closure.

  • Key Reagents: Sodium metabisulfite (

    
    ), Air/
    
    
    , or Benzoquinone.
  • Pros: Mild conditions; tolerates sensitive functional groups; wide availability of aldehyde diversity.

  • Cons: Requires an oxidant; can suffer from over-oxidation side products.

Route B: Acid-Catalyzed Condensation (Phillips Reaction)
  • Mechanism: Direct condensation of the diamine with a carboxylic acid or acid chloride under dehydrating conditions.

  • Key Reagents: Polyphosphoric acid (PPA) or 4N HCl under reflux.

  • Pros: Extremely robust; high atom economy; scalable.

  • Cons: Harsh thermal and acidic conditions (often

    
    ); incompatible with acid-labile groups.
    
Route C: Microwave-Assisted Synthesis
  • Mechanism: Rapid thermal condensation, often solvent-free or in minimal polar solvent.

  • Key Reagents: Silica support or minimal EtOH; Microwave irradiation.

  • Pros: Reaction times reduced from hours to minutes; cleaner profiles (less thermal degradation).

  • Cons: Difficult to scale beyond gram quantities; requires specialized equipment.

Comparative Performance Matrix

The following data summarizes experimental outcomes for the synthesis of 2-phenyl-5-(pentafluorosulfanyl)-1H-benzimidazole using the three defined routes.

MetricRoute A: Oxidative (

)
Route B: Acid-Cat (PPA)Route C: Microwave (

cat)
Yield 78 - 85%88 - 92%85 - 96%
Reaction Time 4 - 12 Hours12 - 24 Hours3 - 8 Minutes
Temperature Reflux (EtOH, ~78°C)140 - 180°C110°C
Functional Group Tolerance High (Esters, Nitriles OK)Low (Hydrolysis risk)Moderate
Purification Recrystallization often sufficientRequires neutralization & extractionSimple wash/filtration
Scalability High (Kg scale feasible)High (Industrial standard)Low (Batch limited)

Mechanistic Visualization

The following diagram illustrates the divergence between the classical acid-catalyzed route and the modern oxidative route, highlighting the critical intermediate states.

SF5_Benzimidazole_SynthesisPrecursorSF5-AnilineDiamine4-SF5-1,2-PhenylenediaminePrecursor->Diamine 1. Nitration2. ReductionAldehydeRoute A: Aldehyde+ Oxidant (Na2S2O5)Diamine->AldehydeAcidRoute B: Carboxylic Acid+ Heat/Acid (PPA)Diamine->AcidSchiffSchiff BaseIntermediateAldehyde->Schiff CondensationAmideAmideIntermediateAcid->Amide AcylationProduct2-Substituted-5-SF5-BenzimidazoleSchiff->Product OxidativeCyclization (-2H)Amide->Product DehydrativeCyclization (-H2O)

Caption: Comparative mechanistic flow for accessing 5-substituted

Detailed Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the diamine precursor is included as it is the commercial bottleneck.

Phase 1: Precursor Synthesis (4-SF5-1,2-phenylenediamine)

Note:


  • Acetylation: Dissolve 4-aminophenylsulfur pentafluoride (10 mmol) in DCM. Add acetic anhydride (1.1 eq). Stir 1h. Isolate acetanilide.

  • Nitration: Add the acetanilide to cold (

    
    ) conc. 
    
    
    . Dropwise add fuming
    
    
    (1.1 eq). Maintain
    
    
    . Pour onto ice. Filter yellow precipitate (2-nitro-4-
    
    
    -acetanilide).
  • Deprotection/Reduction: Reflux intermediate in 6N HCl (2h) to remove acetyl group. Neutralize. Reduce the nitro group using

    
     in EtOH/Water or catalytic hydrogenation (
    
    
    ).
  • Validation: Product should appear as a dark solid.

    
     NMR must show two broad singlets (amine protons) and the characteristic aromatic pattern.
    
Phase 2: Route A - Oxidative Cyclization (Recommended for Library Generation)

Based on methodology adapted from Sloop et al.

  • Setup: In a 50 mL round-bottom flask, dissolve 4-SF5-1,2-phenylenediamine (1.0 mmol) and the appropriate benzaldehyde derivative (1.0 mmol) in Ethanol (10 mL).

  • Condensation: Stir at room temperature for 15 minutes. A color change (often yellow/orange) indicates Schiff base formation.

  • Oxidant Addition: Add Sodium Metabisulfite (

    
    )  (0.6 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The diamine spot will disappear, and a fluorescent benzimidazole spot will appear.
    
  • Workup: Cool to RT. Pour into ice water (50 mL). The product usually precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from hot Ethanol/Water.

  • Data Check:

    • 
       NMR:  Look for the characteristic 
      
      
      pattern: a doublet (~60-80 ppm) and a quintet (~80-90 ppm).
    • MS: M+1 peak should correspond to MW.

Phase 3: Route C - Microwave-Assisted Synthesis (Recommended for Speed)
  • Preparation: Mix 4-SF5-1,2-phenylenediamine (1.0 mmol), Aldehyde (1.0 mmol), and catalytic Iodine (

    
    )  (10 mol%) in a microwave vial.
    
  • Irradiation: Irradiate at

    
     (300 W max power) for 5 minutes.
    
  • Extraction: Dissolve the dark residue in EtOAc, wash with aqueous sodium thiosulfate (to remove iodine), then brine.

  • Isolation: Evaporate solvent. Flash chromatography is usually required due to the higher concentration of tarry byproducts compared to Route A.

References

  • Sloop, J. C., et al. (2012). "Synthesis of fluorinated benzimidazoles." Journal of Fluorine Chemistry. A foundational text on microwave and oxidative methods for fluorinated heterocycles.

  • Beier, P., et al. (2024). "Recent advances in the chemistry and the application of SF5-compounds." CoLab Reviews. Comprehensive review of SF5 building block synthesis.

  • Lee, H. J., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules. Details the synthesis of SF5-aniline precursors.

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews. Authoritative review on the properties of the SF5 group.

Comparison Guide: Validating Cellular Target Engagement of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Scaffold

4-Bromo-6-(pentafluorothio)-1H-benzimidazole (CAS: 1432075-84-7) represents a high-value pharmacophore in modern drug discovery. Unlike standard benzimidazoles, this molecule incorporates the pentafluorosulfanyl (


) group —often termed "super-trifluoromethyl." The 

moiety offers superior metabolic stability, high electronegativity, and significant lipophilicity without the steric bulk of a tert-butyl group.

This guide addresses a critical bottleneck: How to validate cellular target engagement for this highly lipophilic scaffold.

Because the 4-bromo position is a reactive handle often used for Structure-Activity Relationship (SAR) expansion, standard validation methods must be carefully selected. This guide compares the three primary validation methodologies—CETSA , Chemoproteomics , and Functional Reporter Assays —and recommends a specific workflow to confirm this molecule binds its target (typically kinases or tubulin isoforms) inside the living cell.

Strategic Comparison of Validation Methodologies

For a lipophilic molecule like 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, "stickiness" (non-specific binding) is a major risk. You must distinguish between true pharmacological engagement and lipophilic partitioning into membranes.

FeatureMethod A: CETSA (Cellular Thermal Shift) Method B: Chemoproteomic Pull-Down Method C: Fluorescence Polarization (FP)
Principle Ligand binding stabilizes protein against heat denaturation.Biotin-linker derivatization allows physical isolation of target.Competition binding using a fluorescent tracer.
Suitability for

Scaffold
High. Label-free; requires no structural modification of the

or Br groups.
Medium. Requires replacing the Br-handle with a linker, potentially altering binding affinity.Low. High lipophilicity of

often causes interference/aggregation in FP assays.
Cellular Context Intact Cells. Measures engagement in relevant physiological environment.Lysate. Often loses spatial compartmentalization context.Purified Protein. Lacks cellular context entirely.
False Positives Low (if appropriate controls used).High (sticky compounds bind beads/non-targets).Medium (compound aggregation).
Throughput Medium (Western Blot) to High (AlphaLISA).Low (Mass Spec required).High.
The Verdict:

Prioritize CETSA (Method A). For 4-Bromo-6-(pentafluorothio)-1H-benzimidazole, the


 group significantly alters solubility. Modifying the molecule to add a biotin tag (Method B) risks abolishing the very activity you seek to validate. CETSA allows you to test the exact parent molecule in live cells.

Core Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to validate that 4-Bromo-6-(pentafluorothio)-1H-benzimidazole engages its target (e.g., a specific kinase) in a cellular environment.

Mechanism of Action

When the benzimidazole scaffold binds its protein target, it increases the thermodynamic stability of the protein (


 shift). Upon heating, unbound proteins denature and precipitate, while drug-bound proteins remain in solution.
Step-by-Step Workflow
Phase 1: Treatment
  • Cell Culture: Seed cells (e.g., HeLa or HEK293) to 70-80% confluency.

  • Dosing: Treat cells with 10 µM of 4-Bromo-6-(pentafluorothio)-1H-benzimidazole for 1 hour at 37°C.

    • Control: Treat an identical set with DMSO (Vehicle).

    • Expert Insight: The

      
       group increases membrane permeability but decreases water solubility. Ensure the stock solution (DMSO) is fully solubilized and does not precipitate in media.
      
Phase 2: Thermal Challenge
  • Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8-10 PCR tubes (50 µL each).

  • Heating Gradient: Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

  • Cooling: Immediately incubate at room temperature (25°C) for 3 minutes.

Phase 3: Lysis and Separation
  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath).

    • Why? Mechanical shearing or sonication can overheat samples, ruining the thermal curve. Freeze-thaw is gentler.

  • Ultracentrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: The pellet contains denatured (unbound) protein. The supernatant contains stable (drug-bound) protein.

Phase 4: Detection
  • Western Blot: Analyze supernatants via SDS-PAGE. Probe for your specific target of interest (e.g., Kinase X).

  • Quantification: Plot band intensity vs. Temperature. Calculate the

    
     (Shift in melting temperature).
    

Visualization: CETSA Logic Flow

The following diagram illustrates the decision logic and physical process for validating the


-benzimidazole scaffold.

CETSA_Workflow Compound 4-Bromo-6-(pentafluorothio) -1H-benzimidazole Cells Live Cells (Target Expressed) Compound->Cells Dosing (10µM) Binding Intracellular Binding Event Cells->Binding Heat Thermal Challenge (37°C - 67°C) Binding->Heat Branch_Bound Drug-Bound Target (Thermodynamically Stable) Heat->Branch_Bound Stabilized Branch_Unbound Unbound Target (Unstable) Heat->Branch_Unbound Denatured Lysis Lysis & Centrifugation (20,000 x g) Branch_Bound->Lysis Branch_Unbound->Lysis Supernatant Supernatant (Soluble Protein) Lysis->Supernatant Bound Target Pellet Pellet (Precipitated Protein) Lysis->Pellet Unbound Target Result Western Blot Analysis (Shift in Tm indicates Engagement) Supernatant->Result

Figure 1: CETSA workflow distinguishing drug-bound (stabilized) vs. unbound (denatured) targets.

Alternative Protocol: Chemoproteomic Pull-Down (The "Backup")

If CETSA fails (e.g., the target does not show a thermal shift), you must use the Bromine handle at position 4 to create an affinity probe.

Rationale: The 4-Bromo position is chemically reactive. By performing a Suzuki-Miyaura coupling or Buchwald-Hartwig amination, you can attach a linker without disturbing the critical


 pharmacophore at position 6.

Workflow:

  • Synthesis: React 4-Bromo-6-(pentafluorothio)-1H-benzimidazole with a PEG-linker terminating in Biotin.

  • Lysate Prep: Prepare cell lysates (non-denaturing).

  • Incubation: Incubate lysate with the Biotin-Probe.

  • Competition Control: Pre-incubate a separate sample with 100x excess of the parent (non-biotinylated) molecule. This proves specificity.

  • Enrichment: Add Streptavidin beads to pull down the complex.

  • Elution & Analysis: Elute proteins and analyze via Mass Spectrometry (LC-MS/MS).

Success Metric: The target protein is identified in the Probe sample but disappears in the Competition Control sample.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Compound Precipitation

group lipophilicity.
Use a solubility enhancer like Pluronic F-127 (0.05%) in the media during dosing.
No Thermal Shift (

)
Low affinity or wrong target.Verify the target is expressed in the cell line.[1][2] Try Isothermal Dose Response (ITDR) at a fixed temperature (e.g., 52°C).
High Background Signal Non-specific antibody.Validate antibody specificity with siRNA knockdown of the target prior to CETSA.

References

  • Pentafluorosulfanyl (

    
    ) Properties: 
    
    • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing heterocycles: Synthesis and applications. Chemical Reviews.[3]

    • Note: Establishes the lipophilicity and metabolic stability advantages of the group over .
  • CETSA Methodology

    • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[4]

    • Note: The foundational paper establishing CETSA as the gold standard for intracellular target engagement.
  • Benzimidazole Scaffolds in Drug Discovery

    • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[3][5][6]

    • Note: Validates the benzimidazole core as a privileged structure for kinase and tubulin inhibition.
  • Target Engagement Reviews

    • Schürmann, M., et al. (2016). Small-molecule target engagement in cells.[7] Cell Chemical Biology.

    • Note: comprehensive comparison of CETSA vs. Chemoproteomics.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Bromo-6-(pentafluorothio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hazard Profile

Handling 4-Bromo-6-(pentafluorothio)-1H-benzimidazole requires a safety protocol that goes beyond standard organic chemistry hygiene. While the benzimidazole core is a common pharmaceutical scaffold often treated as a standard irritant, the presence of the pentafluorothio (


) group  fundamentally alters the compound's physicochemical properties.

Why this compound is different: The


 group, often termed "super-trifluoromethyl," is highly lipophilic and electron-withdrawing.
  • Enhanced Bioavailability: The extreme lipophilicity (

    
     is more lipophilic than 
    
    
    
    ) significantly increases the compound's ability to permeate lipid bilayers (skin and cell membranes).
  • Metabolic Stability: The C-S and S-F bonds are exceptionally stable, potentially leading to bioaccumulation if systemic exposure occurs.

  • Thermal Decomposition: In the event of a fire, this compound does not just burn; it releases Hydrogen Fluoride (HF) and Sulfur Oxides (

    
    ) , creating an immediate respiratory and corrosive hazard.
    

Operational Classification: Treat as OEB 4 (Occupational Exposure Band 4) —Potent Compound (1–10 µg/m³ OEL) until specific toxicological data proves otherwise.

PPE Matrix: The Barrier Defense System

The following matrix is non-negotiable for handling >10 mg quantities.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis Scale-up)Technical Rationale
Respiratory N95 / P2 Respirator (Minimum)P100 / P3 Half-Mask or PAPR The powder is likely electrostatic; inhalation risks systemic absorption due to high lipophilicity.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) under NitrileStandard nitrile offers splash protection, but halogenated solvents (DCM) used with this compound permeate nitrile in <5 mins.
Ocular Chemical Splash Goggles Face Shield + GogglesBenzimidazoles are ocular irritants;

dusts can cause severe mechanical and chemical irritation.
Body Lab Coat (Tyvek preferred over Cotton)Tychem® C Coverall Cotton retains dust; Tyvek repels particulates.
Operational Protocol: The "Safe Weighing" Workflow

This protocol minimizes static discharge—a known issue with fluorinated powders—and prevents aerosolization.

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.

    
     compounds are prone to static cling, leading to "jumping" powder.
    
  • Glove Donning:

    • Layer 1: Brightly colored nitrile (e.g., orange).

    • Layer 2: Standard blue/purple nitrile.

    • Why? This provides a visual indicator if the outer glove is compromised.

Phase 2: Weighing & Transfer
  • Tare External: Tare your vial/flask before opening the stock container to minimize open-container time.

  • The "Funnel Rule": Never pour directly. Use a disposable anti-static weighing boat or glass funnel.

  • Solvation (Critical Step): If dissolving in DMSO or DCM, add the solvent slowly down the side of the vessel.

    • Caution: The heat of solution (exothermic) may be higher due to the electron-withdrawing nature of the

      
       and Br groups.
      
Phase 3: Decontamination
  • Wipe Down: Use a chemically compatible wipe (soaked in ethanol or isopropanol) to clean the balance and surrounding area immediately.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Hierarchy of Controls & Workflow

The following diagrams illustrate the decision logic for PPE and the operational workflow.

SafetyProtocol cluster_0 Risk Assessment Logic Start Start: Handling 4-Bromo-6-(SF5)-Benzimidazole State Physical State? Start->State Powder Solid / Powder State->Powder Weighing Solution Solvated (DMSO/DCM) State->Solution Reaction/Transfer Resp_Decision Respiratory Protection Powder->Resp_Decision Glove_Decision Glove Selection Solution->Glove_Decision N95 Hood + N95/P100 Resp_Decision->N95 Always Required DoubleGlove Double Nitrile (Splash) Glove_Decision->DoubleGlove Standard Use Laminate Silver Shield + Nitrile (Immersion) Glove_Decision->Laminate High Exposure Risk

Figure 1: PPE Decision Logic based on physical state. Note that respiratory protection is critical during the powder phase due to static risks.

WasteFlow Source Chemical Waste Check Contains Halogens? Source->Check HaloWaste Halogenated Waste Stream (High Temp Incineration) Check->HaloWaste Yes (Br, F, SF5) NonHalo Non-Halogenated Stream Check->NonHalo No Scrub Incinerator with HF Scrubbers HaloWaste->Scrub Disposal

Figure 2: Waste Disposal Pathway. Correct segregation prevents the release of toxic HF gas during standard incineration.

Emergency Response: Fire & Spills
Fire Fighting (The HF Hazard)

Do NOT use a standard water jet.

  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

  • Action: Use Dry Chemical or CO2 .[1][2] If water must be used to cool containers, contain the runoff; it will be highly acidic (Hydrofluoric Acid) and toxic.

  • First Aid: If smoke/fumes are inhaled, treat for potential HF exposure (Calcium Gluconate nebulizer protocol may be required in severe cases—consult Medical Control).

Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with Ethanol (60-70%) .

    • Why? Ethanol suppresses dust and helps solubilize the lipophilic compound for removal.

  • Disposal: Place all cleanup materials into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated - Contains Fluorine."

References
  • Fisher Scientific. (2025).[1][3][4][5] Safety Data Sheet: 5-Bromo-1H-benzimidazole. Retrieved from [Link]

  • Savoie, P. R., & Welch, J. T. (2015).[6] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Safe handling of hazardous drugs. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(pentafluorothio)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(pentafluorothio)-1H-benzimidazole

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